Technical Documentation Center

Methyl 5-hydroxyisoxazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-hydroxyisoxazole-3-carboxylate

Core Science & Biosynthesis

Foundational

"Methyl 5-hydroxyisoxazole-3-carboxylate" fundamental properties

An In-depth Technical Guide to Methyl 5-hydroxyisoxazole-3-carboxylate: Properties, Synthesis, and Applications Introduction Methyl 5-hydroxyisoxazole-3-carboxylate is a pivotal heterocyclic compound that serves as a ver...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 5-hydroxyisoxazole-3-carboxylate: Properties, Synthesis, and Applications

Introduction

Methyl 5-hydroxyisoxazole-3-carboxylate is a pivotal heterocyclic compound that serves as a versatile and highly valued building block in the realms of pharmaceutical and agrochemical development.[1] Its unique molecular architecture, featuring a reactive isoxazole core functionalized with both a hydroxyl and a methyl ester group, allows for diverse chemical transformations. This makes it an essential intermediate for synthesizing a wide array of complex, biologically active molecules.[1] This guide provides a comprehensive technical overview of its fundamental properties, scalable synthesis protocols, key chemical reactivities, and significant applications, tailored for researchers and professionals in drug discovery and chemical development.

Core Chemical Identity and Physicochemical Properties

The compound is most commonly identified by its CAS Number, 10068-07-2.[2][3] Its fundamental properties are summarized below, providing a foundational understanding of its chemical and physical nature.

IdentifierValueSource
CAS Number 10068-07-2[2][3]
Molecular Formula C₅H₅NO₄[2][3]
Molecular Weight 143.10 g/mol [3][4]
IUPAC Name methyl 3-oxo-1,2-oxazole-5-carboxylate[4]
Common Synonyms Methyl 3-hydroxyisoxazole-5-carboxylate, 3-Hydroxyisoxazole-5-carboxylic acid methyl ester[1][2]
MDL Number MFCD00062870[1][2]
InChI Key BBFWUUBQSXVHHZ-UHFFFAOYSA-N[2]
Physical PropertyValueSource
Appearance White to light yellow crystalline powder[1][2]
Melting Point 160-166 °C[1][2]
Solubility Soluble in Chloroform, Ethanol, Ether, Ethyl Acetate, Methanol[2]
pKa 11.25 ± 0.40 (Predicted)[2]
Storage Store at room temperature, sealed in a dry, dark place[1][2]
Structural Integrity and Tautomerism

A critical feature of hydroxy-substituted isoxazoles is their capacity to exist in tautomeric forms. Methyl 5-hydroxyisoxazole-3-carboxylate exhibits keto-enol tautomerism, existing in equilibrium between the "hydroxy" (enol) form and the "oxo" (keto) form. Quantum-chemical calculations and experimental studies on related 3-hydroxyisoxazoles suggest that the enol form is generally more stable and preferentially present in solution, a preference likely driven by the aromaticity of the isoxazole ring.[5][6] This equilibrium is crucial as it can influence the compound's reactivity and its interactions in biological systems.[7]

Caption: Keto-enol tautomerism of Methyl 5-hydroxyisoxazole-3-carboxylate.

Synthesis and Manufacturing

The utility of Methyl 5-hydroxyisoxazole-3-carboxylate has necessitated the development of safe and scalable manufacturing routes. A robust, kilogram-scale synthesis has been reported, which proceeds in two main steps from dimethyl fumarate.[8][9] This process is notable for its use of modern flow chemistry techniques to enhance safety and efficiency.

Scalable Synthesis Protocol

The preferred industrial synthesis involves the bromination of dimethyl fumarate followed by condensation with hydroxyurea.[8][9] The initial step, a radical bromination, is performed under photoflow conditions. This choice is a critical safety and efficiency measure; flow chemistry allows for precise control over reaction parameters, minimizes the accumulation of hazardous reagents, and ensures efficient light penetration for the photochemical reaction.

Step 1: Photoflow Bromination of Dimethyl Fumarate Dimethyl fumarate is reacted with bromine under visible light irradiation. The use of a flow reactor mitigates the risks associated with handling elemental bromine on a large scale and prevents the formation of localized hot spots.

Step 2: Condensation with Hydroxyurea The resulting dibrominated intermediate is then condensed with hydroxyurea. This step proceeds via a cyclization reaction to form the desired isoxazole ring structure, yielding Methyl 5-hydroxyisoxazole-3-carboxylate.

synthesis_workflow start Dimethyl Fumarate + Bromine photoflow Photoflow Reactor (Visible Light) start->photoflow intermediate Dibrominated Intermediate photoflow->intermediate condensation Condensation & Cyclization intermediate->condensation reagent2 Hydroxyurea reagent2->condensation product Methyl 5-hydroxyisoxazole- 3-carboxylate condensation->product

Caption: Scalable synthesis workflow for Methyl 5-hydroxyisoxazole-3-carboxylate.

Chemical Reactivity and Safe Handling

The isoxazole ring is known to be a high-energy moiety, and thermal analysis of this compound and its derivatives has revealed significant thermal decomposition energy.[8][9] This property demands careful consideration of safety during handling, storage, and subsequent chemical transformations.

Reactivity Profile

The compound's functional groups dictate its reactivity:

  • Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed. This position is commonly alkylated, for instance, through methylation using methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃), to yield Methyl 3-methoxyisoxazole-5-carboxylate.[10]

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, providing further handles for synthetic elaboration.[8]

  • Isoxazole Ring: The ring itself is relatively stable but can be susceptible to cleavage under certain reductive or basic conditions. Its high energy content is a critical safety consideration.[9]

Safety and Handling Protocol

Due to the compound's hazardous properties and the energetic nature of the isoxazole ring, stringent safety protocols must be followed.

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338

Step-by-Step Handling Procedure:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield as described by OSHA regulations.[11][12] For operations generating dust, a NIOSH/MSHA-approved respirator is recommended.[12]

  • Avoidance: Prevent contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid dust formation during handling.[11][12]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][11][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Key Applications in Research and Development

Methyl 5-hydroxyisoxazole-3-carboxylate is not an end product itself but a crucial starting material for multi-step syntheses of high-value compounds.

Pharmaceutical Development
  • Tetracycline Antibiotics: It serves as a key precursor in the enantioselective synthesis of advanced tetracycline antibiotics.[13]

  • Antiplatelet Agents: The isoxazole scaffold has been incorporated into a series of glycoprotein IIb/IIIa antagonists, which are investigated for their potent antiplatelet effects.

  • Neurological and Anti-inflammatory Drugs: Its structure is a valuable pharmacophore for developing novel therapeutics targeting neurological disorders and inflammatory conditions.[1]

Agrochemical Chemistry

The compound is used in the formulation of effective herbicides and fungicides, contributing to the development of next-generation crop protection agents.[1]

applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals start Methyl 5-hydroxyisoxazole- 3-carboxylate antibiotics Tetracycline Antibiotics start->antibiotics Multi-step Synthesis antiplatelet Antiplatelet Agents (GP IIb/IIIa Antagonists) start->antiplatelet Scaffold for Derivatization neuro Neurological Disorder Therapeutics start->neuro herbicides Herbicides start->herbicides fungicides Fungicides start->fungicides

Caption: Major application pathways for Methyl 5-hydroxyisoxazole-3-carboxylate.

Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While actual spectra are lot-specific, the expected profile is as follows:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show a sharp singlet for the methyl ester protons (-OCH₃) and a singlet for the vinyl proton on the isoxazole ring. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the two sp² carbons of the isoxazole ring, and the methyl carbon of the ester group.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak corresponding to the compound's molecular weight (143.10 g/mol ).[3][4]

Conclusion

Methyl 5-hydroxyisoxazole-3-carboxylate is a compound of significant strategic importance in synthetic chemistry. Its well-defined physicochemical properties, coupled with a scalable and safety-conscious manufacturing process, underpin its value. The compound's versatile reactivity allows it to serve as a foundational element in the discovery and development of novel pharmaceuticals and agrochemicals. However, its energetic nature necessitates rigorous adherence to safety protocols. For researchers and drug development professionals, a thorough understanding of this key intermediate is essential for leveraging its full potential in creating next-generation molecular innovations.

References

  • Bürki, C., et al. (2024, January 22). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxyisoxazole-5-carboxylate. Retrieved from [Link]

  • ACS Publications. (2024, January 22). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • ChemSynthesis. (2025, May 20). methyl 3-hydroxy-5-isoxazolecarboxylate. Retrieved from [Link]

  • IUCr Journals. (2023, August 2). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • Five Chongqing Chemdad Co. (n.d.). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Retrieved from [Link]

  • RSC Publishing. (n.d.). Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation. Retrieved from [Link]

  • ResearchGate. (2018, July 31). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Keto enol tautomerism – Knowledge and References. Retrieved from [Link]

  • ChemRxiv. (n.d.). What impact does tautomerism have on drug properties and development?. Retrieved from [Link]

  • Semantic Scholar. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 5-hydroxyisoxazole-3-carboxylate (CAS 10068-07-2)

Foreword: Unlocking the Potential of a Versatile Heterocyclic Scaffold Methyl 5-hydroxyisoxazole-3-carboxylate is a nuanced heterocyclic compound that serves as a cornerstone in the synthesis of complex molecular archite...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Versatile Heterocyclic Scaffold

Methyl 5-hydroxyisoxazole-3-carboxylate is a nuanced heterocyclic compound that serves as a cornerstone in the synthesis of complex molecular architectures. Its unique electronic and structural properties, conferred by the isoxazole ring and its dual functional handles—a hydroxyl group and a methyl ester—make it an exceptionally valuable building block for drug discovery and agrochemical development. This guide moves beyond a simple recitation of facts to provide researchers, scientists, and drug development professionals with a practical, in-depth understanding of its synthesis, reactivity, and application. We will explore not just the "what" but the "why" behind the methodologies, grounding our discussion in established chemical principles and field-proven protocols to empower your research and development endeavors.

Section 1: Core Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is the bedrock of successful laboratory work. Methyl 5-hydroxyisoxazole-3-carboxylate, also known as Methyl 3-hydroxyisoxazole-5-carboxylate, presents as a white to light yellow crystalline powder.[1][2] Its stability and defined melting point make it a reliable reagent in multi-step syntheses.

It is crucial to recognize the tautomeric nature of this molecule. The 5-hydroxyisoxazole form exists in equilibrium with its 5-oxo-4,5-dihydroisoxazole tautomer. While the hydroxy form is commonly depicted, the specific tautomer present can be influenced by the solvent and solid-state packing forces, which in turn affects its reactivity.

Table 1: Physicochemical Properties of Methyl 5-hydroxyisoxazole-3-carboxylate

PropertyValueSource(s)
CAS Number 10068-07-2[1][2][3]
Molecular Formula C₅H₅NO₄[1][4]
Molecular Weight 143.10 g/mol [1][3][4]
Appearance White to almost white crystalline powder[1]
Melting Point 160-166 °C[1][2][3]
SMILES COC(=O)c1cc(O)no1[3][5]
InChI Key BBFWUUBQSXVHHZ-UHFFFAOYSA-N[2][3]
Spectroscopic Signature

The structural identity of Methyl 5-hydroxyisoxazole-3-carboxylate is unequivocally confirmed through standard spectroscopic techniques.

  • ¹H NMR: The proton spectrum is characterized by a singlet for the methoxy (-OCH₃) protons and a singlet for the vinyl proton on the isoxazole ring. The hydroxyl (-OH) proton will appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the ester carbonyl, the methoxy carbon, and the three carbons of the isoxazole ring.

  • IR Spectroscopy: Key vibrational bands will include a broad O-H stretch for the hydroxyl group, a strong C=O stretch for the ester, and characteristic C=C and C=N stretching frequencies from the isoxazole ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.[6]

Safety and Handling

As with any laboratory chemical, appropriate safety precautions are mandatory. Methyl 5-hydroxyisoxazole-3-carboxylate is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

  • Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.

A critical safety consideration, particularly for scale-up operations, is the thermal stability of the isoxazole heterocycle. Differential scanning calorimetry has revealed a high thermal decomposition energy for this class of compounds, necessitating careful evaluation of reaction conditions and isolation procedures to mitigate risks.[7]

Section 2: Strategic Synthesis Methodologies

The construction of the isoxazole ring is a classic challenge in heterocyclic chemistry. The choice of synthetic route is dictated by factors such as scale, required purity, and available starting materials.

The Foundational Principle: 1,3-Dipolar Cycloaddition

The most powerful and versatile method for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition.[8] This reaction involves the concertive addition of a nitrile oxide (the 1,3-dipole) to an alkyne (the dipolarophile) to form the five-membered aromatic ring.[8][9] This method offers excellent control over regioselectivity, which is crucial for constructing highly functionalized molecules.

Caption: Workflow for the scalable photoflow synthesis of the target compound.

Step-by-Step Protocol:

  • Radical Bromination (Flow): A solution of dimethyl fumarate and bromine (1.1 equivalents) in dichloromethane is pumped through a photoflow reactor equipped with high-intensity white light-emitting diodes (LEDs). [10] * Causality: Flow chemistry provides a significant safety advantage by minimizing the instantaneous volume of the reaction mixture. The high surface-area-to-volume ratio ensures efficient photon delivery and precise temperature control, preventing thermal runaways and improving product consistency compared to batch reactions.

  • Work-up: The effluent from the reactor is directly quenched with an aqueous solution of sodium bisulfite to destroy excess bromine, followed by a wash with sodium bicarbonate. The organic phase, containing the crude dibrominated product, is concentrated. [10]3. Cyclization/Condensation (Batch): The crude dibrominated intermediate is dissolved in methanol and reacted with hydroxyurea to form the isoxazole ring.

    • Self-Validation: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Isolation and Purification: The final product, Methyl 5-hydroxyisoxazole-3-carboxylate, is isolated by crystallization. The purity is confirmed by GC, HPLC, and NMR spectroscopy, ensuring it meets the standards (e.g., ≥98%) required for subsequent steps. [1]

Section 3: Chemical Reactivity and Synthetic Utility

The value of Methyl 5-hydroxyisoxazole-3-carboxylate lies in its capacity for selective chemical transformations at its three primary reactive sites: the C5-hydroxyl group, the C3-ester, and the N-O bond of the isoxazole ring.

Key Reaction Pathways
  • O-Alkylation/Acylation: The hydroxyl group can be readily alkylated or acylated under standard conditions to introduce a vast array of substituents, a common strategy in modifying the pharmacokinetic properties of a lead compound.

  • Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly into amides via aminolysis. This amide coupling is a foundational reaction in medicinal chemistry for exploring structure-activity relationships.

  • Ring Cleavage: The isoxazole ring, while aromatic, can be cleaved under reductive conditions (e.g., hydrogenation). This reaction unmasks a β-hydroxy carbonyl or β-dicarbonyl functionality, making isoxazoles valuable synthetic equivalents for aldol or Claisen-type products. [8]

Workflow Example: Two-Carbon Homologation

A published procedure demonstrates the utility of this compound as a precursor for more complex building blocks, such as 3-(3-methoxyisoxazol-5-yl) propanoic acid. [7][10]This multi-step transformation highlights its role as a robust starting material.

Caption: Reaction sequence for the two-carbon homologation of the title compound.

Detailed Protocol: Amide Coupling (General)

  • Setup: To a solution of Methyl 5-hydroxyisoxazole-3-carboxylate (1.0 eq.) and a primary or secondary amine (1.1 eq.) in a suitable aprotic solvent (e.g., DMF, THF), add a coupling agent such as HATU (1.2 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).

  • Reaction: Stir the mixture at room temperature for 4-12 hours.

    • Self-Validation: Monitor the reaction by LC-MS to confirm the consumption of the starting ester and the formation of the desired amide product.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure amide derivative.

Section 4: Applications in Research and Development

The isoxazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, appearing in numerous commercial products. [11][12]Methyl 5-hydroxyisoxazole-3-carboxylate serves as a direct precursor to many of these advanced molecules.

  • Pharmaceutical Development: This compound is a documented key intermediate in the enantioselective synthesis of precursors to tetracycline antibiotics. [2][3]Its derivatives are widely explored for developing novel therapeutics targeting neurological disorders and for their anti-inflammatory properties. [1]* Agricultural Chemistry: In the agrochemical sector, it is a valuable building block for formulating new and effective herbicides and fungicides, contributing to crop protection and enhanced agricultural output. [1]The isoxazole core is known for its bioactivity, and modifications enabled by this starting material allow for the fine-tuning of efficacy and selectivity.

Conclusion

Methyl 5-hydroxyisoxazole-3-carboxylate (CAS 10068-07-2) is far more than a simple chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined properties, coupled with modern, scalable synthetic routes, make it an accessible and reliable starting material. The compound's predictable reactivity at its hydroxyl and ester functionalities provides a robust platform for generating diverse libraries of novel compounds. For researchers in both pharmaceutical and agrochemical fields, mastering the chemistry of this versatile building block is a key step toward the development of next-generation active ingredients.

References

  • 1,3-Dipolar cycloaddition - Wikipedia. [URL: https://en.wikipedia.org/wiki/1,3-Dipolar_cycloaddition]
  • The 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides in Water Media. Current Organic Chemistry. [URL: https://www.ingentaconnect.com/content/ben/coc/2021/00000025/00000022/art00010]
  • Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.7b01620]
  • Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. Arkivoc. [URL: https://www.
  • Methyl 3-hydroxyisoxazole-5-carboxylate - Chem-Impex. [URL: https://www.chemimpex.com/products/03692]
  • METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5297302_EN.htm]
  • Methyl 3-hydroxy-5-isoxazolecarboxylate 98 10068-07-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/652099]
  • METHYL 3-HYDROXY-1,2-OXAZOLE-5-CARBOXYLATE | CAS 10068-07-2 - Matrix Fine Chemicals. [URL: https://matrix-fine-chemicals.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. [URL: https://www.mdpi.com/2673-4591/59/1/22]
  • Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28696120/]
  • Methyl 3-Hydroxyisoxazole-5-carboxylate | CAS 10068-07-2 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.
  • METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE - Five Chongqing Chemdad Co. [URL: https://www.chemdad.
  • methyl 3-hydroxy-5-isoxazolecarboxylate - 10068-07-2 - ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-27083.html]
  • Biological activity of Ethyl 3-hydroxyisoxazole-5-carboxylate derivatives - Benchchem. [URL: https://www.benchchem.com/product/b1019]
  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00334]
  • Methyl 3-hydroxyisoxazole-5-carboxylate | C5H5NO4 | CID 2724585 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2724585]
  • CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents. [URL: https://patents.google.
  • Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/88245]
  • Isoxazole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm]
  • Synthesis and Characterization of Novel Isoxazole derivatives - Asian Journal of Research in Chemistry. [URL: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2023-16-6-33.html]
  • Lewis acid-promoted direct synthesis of isoxazole derivatives - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/19/113]
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10563459/]
  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid | Organic Process Research & Development. [URL: https://pubs.acs.org/doi/full/10.1021/acs.oprd.3c00334]

Sources

Foundational

"Methyl 5-hydroxyisoxazole-3-carboxylate" molecular structure and weight

An In-depth Technical Guide to Methyl 3-hydroxyisoxazole-5-carboxylate A Note on Nomenclature: This guide focuses on Methyl 3-hydroxyisoxazole-5-carboxylate (CAS RN: 10068-07-2) . While the initial topic specified "Methy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3-hydroxyisoxazole-5-carboxylate

A Note on Nomenclature: This guide focuses on Methyl 3-hydroxyisoxazole-5-carboxylate (CAS RN: 10068-07-2) . While the initial topic specified "Methyl 5-hydroxyisoxazole-3-carboxylate," extensive database searches indicate that the 3-hydroxy-5-carboxylate isomer is the significantly more prevalent and well-documented compound in scientific literature and commercial availability. Given this, the following information pertains to the 3-hydroxy-5-carboxylate isomer as the compound of primary interest to researchers in the field.

Introduction

Methyl 3-hydroxyisoxazole-5-carboxylate is a versatile heterocyclic compound that has garnered considerable attention in the fields of pharmaceutical and agricultural chemistry.[1] Its unique molecular architecture, featuring a 3-hydroxyisoxazole core, makes it a valuable building block for the synthesis of a wide array of biologically active molecules.[1] This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and applications, with a particular focus on its role in drug discovery and development.

Molecular Structure and Properties

The fundamental characteristics of a molecule are dictated by its structure and physicochemical properties. These parameters are crucial for predicting its reactivity, biological interactions, and suitability for various applications.

Molecular Structure

The structure of Methyl 3-hydroxyisoxazole-5-carboxylate consists of a five-membered isoxazole ring, which is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms. A hydroxyl (-OH) group is attached at the 3-position and a methyl carboxylate (-COOCH3) group is at the 5-position.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-hydroxyisoxazole-5-carboxylate is presented in the table below.

PropertyValueSource
Molecular Formula C5H5NO4[1]
Molecular Weight 143.10 g/mol [2]
CAS Number 10068-07-2[1]
Appearance White to light yellow crystalline powder[1]
Melting Point 160-163 °C[3]
SMILES String COC(=O)c1cc(O)no1
InChI Key BBFWUUBQSXVHHZ-UHFFFAOYSA-N

Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate

The synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate has been a subject of interest due to its utility as a synthetic intermediate. A notable and scalable method involves a two-step process starting from dimethyl fumarate.[4]

Synthetic Workflow Overview

The synthesis proceeds via the bromination of dimethyl fumarate followed by condensation with hydroxyurea.[4] This process has been successfully scaled up to kilogram quantities, highlighting its industrial applicability.[4]

Synthesis_Workflow Dimethyl Fumarate Dimethyl Fumarate Bromination (Photoflow) Bromination (Photoflow) Dimethyl Fumarate->Bromination (Photoflow) Dibrominated Intermediate Dibrominated Intermediate Bromination (Photoflow)->Dibrominated Intermediate Condensation with Hydroxyurea Condensation with Hydroxyurea Dibrominated Intermediate->Condensation with Hydroxyurea Methyl 3-hydroxyisoxazole-5-carboxylate Methyl 3-hydroxyisoxazole-5-carboxylate Condensation with Hydroxyurea->Methyl 3-hydroxyisoxazole-5-carboxylate

Caption: Synthetic pathway for Methyl 3-hydroxyisoxazole-5-carboxylate.

Detailed Experimental Protocol

Step 1: Bromination of Dimethyl Fumarate under Photoflow Conditions [4]

  • Prepare a solution of dimethyl fumarate and bromine (1.1 equivalents) in dichloromethane.

  • Pump the solution through a photoflow reactor with a specific residence time, irradiating with a light source (e.g., 3300 W white light-emitting diodes).

  • Quench the reaction mixture with an aqueous solution of sodium bisulfite (5%).

  • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate.

  • Concentrate the organic phase to yield the dibrominated intermediate.

Step 2: Condensation with Hydroxyurea

  • Note: While the source mentions this step, specific reaction conditions for the condensation are proprietary to the cited research and not publicly detailed. A general approach would involve reacting the dibrominated intermediate with hydroxyurea in a suitable solvent and base to facilitate the cyclization and formation of the isoxazole ring.

Applications in Drug Discovery and Agrochemicals

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[5] Methyl 3-hydroxyisoxazole-5-carboxylate serves as a key precursor in the synthesis of various pharmacologically active compounds.

Pharmaceutical Applications
  • Neurological Disorders: This compound is a valuable intermediate in the development of novel drugs targeting neurological disorders, owing to its unique structural features.[1]

  • Anti-inflammatory Agents: Isoxazole derivatives have shown promise as anti-inflammatory agents, and Methyl 3-hydroxyisoxazole-5-carboxylate can be a starting point for the synthesis of such molecules.[1][6]

  • Antibiotics: It has been utilized in the enantioselective synthesis of a key precursor to tetracycline antibiotics.[3]

  • Anticonvulsants: The isoxazole ring system is a component of anticonvulsant medications.[6]

Agrochemical Applications

In addition to its role in pharmaceuticals, Methyl 3-hydroxyisoxazole-5-carboxylate is used in the formulation of agrochemicals.[1] It contributes to the efficacy of herbicides and fungicides, thereby enhancing crop protection.[1]

Conclusion

Methyl 3-hydroxyisoxazole-5-carboxylate is a cornerstone intermediate for researchers and scientists in drug development and agricultural science. Its well-defined molecular structure and versatile reactivity provide a robust platform for the synthesis of a diverse range of biologically active molecules. The scalable synthetic routes to this compound further enhance its appeal for both academic research and industrial applications. As the demand for novel therapeutics and more effective agrochemicals continues to grow, the importance of foundational building blocks like Methyl 3-hydroxyisoxazole-5-carboxylate is set to increase.

References

  • PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]

  • ChemSynthesis. (2025). methyl 3-hydroxy-5-isoxazolecarboxylate. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxyisoxazole-5-carboxylate. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Isoxazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Bentham Science. (n.d.). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile of Methyl 5-hydroxyisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for Methyl 5-hydroxyisoxazole-3-carboxylate .

[1]

CAS Registry Number: 1557026-77-3 Molecular Formula: C₅H₅NO₄ Molecular Weight: 143.10 g/mol Synonyms: Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate; 5-Hydroxy-3-isoxazolecarboxylic acid methyl ester.[1]

Executive Summary & Chemical Identity[1][2][3]

Methyl 5-hydroxyisoxazole-3-carboxylate is a specialized heterocyclic building block used in the synthesis of bioactive compounds and agrochemicals.[1] It is structurally distinct from its more common isomer, Methyl 3-hydroxy-5-isoxazolecarboxylate (CAS 10068-07-2).[1]

Successful handling of this compound requires an understanding of its tautomeric nature .[1] In solution, 5-hydroxyisoxazoles exist in dynamic equilibrium with their 5-oxo-4,5-dihydroisoxazole (ketone) tautomers.[1] This equilibrium is solvent-dependent and dictates the compound's solubility, acidity, and reactivity.[1]

Critical Isomer Distinction

Researchers must verify the substitution pattern before experimentation, as solubility and reactivity differ significantly between isomers:

  • Target Compound: Methyl 5-hydroxy isoxazole-3-carboxylate (CAS 1557026-77-3).[1][2][3][4]

  • Common Isomer: Methyl 3-hydroxy isoxazole-5-carboxylate (CAS 10068-07-2).[1][5][6][7][8]

Physicochemical Mechanics of Solubility[1]

The solubility of Methyl 5-hydroxyisoxazole-3-carboxylate is governed by two main factors: Tautomerism and H-Bonding Potential .[1]

Tautomeric Equilibrium

The compound exists primarily in the 5-oxo (NH) form in polar solvents and the solid state, rather than the 5-hydroxy (OH) aromatic form.[1]

  • 5-Oxo Form: Highly polar, behaves like an amide/cyclic ester.[1] High affinity for DMSO and DMF.[1]

  • 5-Hydroxy Form: Aromatic character.[1] Stabilized by specific hydrogen-bonding networks or derivatization.[1]

Solubility Profile Table
Solvent ClassSpecific SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL)Primary Solvents. Ideal for stock solutions and NMR analysis.[1] The high dielectric constant stabilizes the polar 5-oxo tautomer.[1]
Polar Protic Methanol, Ethanol Moderate (10-50 mg/mL)Recrystallization Solvents. Solubility increases significantly with heat.[1] Used for purification via cooling crystallization.[1][9]
Chlorinated DCM, Chloroform Low-Moderate Soluble enough for extraction/chromatography (often with 1-5% MeOH additive).[1]
Esters/Ethers Ethyl Acetate, THF Moderate Good for liquid-liquid extraction.[1] Often used in mixtures with hexanes for precipitation.[1]
Non-Polar Hexanes, Heptane Insoluble Anti-Solvents. Used to crash the compound out of solution during purification.[1]
Aqueous Water pH Dependent Low solubility at neutral pH.[1] Soluble in basic buffers (pH > 8) due to deprotonation of the acidic OH/NH group.[1]

Experimental Protocols

Protocol A: Kinetic Solubility Screening

Use this protocol to determine the precise solubility limit for your specific batch/polymorph.

  • Preparation: Weigh 10 mg of Methyl 5-hydroxyisoxazole-3-carboxylate into a clear HPLC vial.

  • Addition: Add the target organic solvent in 50 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation: Inspect for clarity against a dark background.

    • Clear: Soluble.[1][8]

    • Cloudy/Particulate: Insoluble.[1]

  • Calculation:

    
    
    
  • Heating (Optional): If insoluble at RT, heat to 50°C to assess potential for recrystallization.

Protocol B: Recrystallization (Purification)

The most effective method for high-purity isolation utilizes the solubility differential in Ethanol or Ethyl Acetate/Hexane.[1]

  • Dissolution: Place crude solid in a flask. Add minimal Ethanol or Ethyl Acetate while heating to reflux (approx. 60-75°C) until fully dissolved.[1]

  • Hot Filtration: If particulates remain, filter the hot solution through a pre-warmed glass frit or cotton plug.[1]

  • Nucleation: Remove from heat. Add Hexane (anti-solvent) dropwise until a faint, persistent turbidity appears.[1]

  • Crystallization: Add a few drops of the good solvent (EtOH/EtOAc) to clear the turbidity.[1] Allow the solution to cool slowly to room temperature, then transfer to 4°C.

  • Isolation: Filter the resulting crystals and wash with cold Hexane/EtOAc (9:1) mixture.

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the compound's tautomeric behavior and intended application.

SolubilityLogic Compound Methyl 5-hydroxyisoxazole- 3-carboxylate Tautomer Tautomeric Equilibrium (5-Oxo vs 5-Hydroxy) Compound->Tautomer Governs DMSO DMSO / DMF (High Solubility) Tautomer->DMSO Stabilizes Polar Form Alcohol MeOH / EtOH (Temp-Dependent) Tautomer->Alcohol H-Bonding NonPolar Hexanes / Heptane (Insoluble) Tautomer->NonPolar Rejects NMR NMR / Stock Solution DMSO->NMR Cryst Recrystallization Alcohol->Cryst Precip Precipitation / Wash NonPolar->Precip

Caption: Solubility workflow driven by tautomeric stabilization. Polar aprotic solvents stabilize the dominant 5-oxo form, facilitating high solubility.[1]

Practical Applications & Impact

Synthesis & Reactivity[1]
  • Nucleophilicity: In basic media (e.g., K₂CO₃/DMF), the compound deprotonates to form an ambident anion.[1] Alkylation can occur at the Nitrogen (N-alkylation) or Oxygen (O-alkylation) depending on solvent polarity.[1]

    • Polar Aprotic (DMF): Favors O-alkylation.[1]

    • Non-Polar: Favors N-alkylation (if solubility permits).[1]

  • Protecting Groups: Due to the acidic OH/NH, protection (e.g., with MOM-Cl or BnBr) is often required before performing chemistry on the ester group.[1]

Storage & Stability[1]
  • Hygroscopicity: The compound can be hygroscopic.[1] Store in a desiccator at -20°C.

  • Solution Stability: Solutions in DMSO are stable for weeks at -20°C. Avoid storing in Methanol for prolonged periods at room temperature to prevent transesterification.[1]

References

  • PubChem. (2025).[1][10][7] Compound Summary: Methyl 3-hydroxyisoxazole-5-carboxylate.[1][5][6][8] Retrieved from [Link] (Source for general isoxazole physicochemical properties).[1]

Sources

Foundational

The Versatile Virtuoso: A Technical Guide to Methyl 5-Hydroxyisoxazole-3-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular arch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the pantheon of heterocyclic scaffolds, the isoxazole ring stands out for its unique electronic properties and diverse reactivity. This technical guide, designed for the discerning researcher, delves into the core attributes of a particularly valuable isoxazole derivative: Methyl 5-hydroxyisoxazole-3-carboxylate . We will explore its synthesis, multifaceted reactivity, and pivotal role in the creation of high-value molecules, most notably in the groundbreaking total synthesis of tetracycline antibiotics.

Unveiling the Molecule: Structure, Properties, and Tautomerism

Methyl 5-hydroxyisoxazole-3-carboxylate (CAS Number 10068-07-2) is a crystalline solid with the molecular formula C₅H₅NO₄.[1][2] While often named as the 5-hydroxy tautomer, it is crucial to recognize that this compound exists in equilibrium with its keto form, Methyl 3-oxo-2,3-dihydroisoxazole-5-carboxylate.[1] The IUPAC name frequently refers to this keto tautomer. Quantum-chemical calculations suggest that the enol (3-hydroxy) form is slightly more stable, likely due to the aromaticity of the isoxazole ring. This tautomeric equilibrium is a key determinant of its reactivity, allowing it to act as both a nucleophile (through the hydroxyl group) and an electrophile.

PropertyValueSource(s)
CAS Number 10068-07-2[1]
Molecular Formula C₅H₅NO₄[2]
Molecular Weight 143.10 g/mol [2]
Appearance Light yellow or white to almost white crystalline powder[1][3]
Melting Point 160-163 °C[1]
Solubility Soluble in Chloroform, Ethanol, Ether, Ethyl Acetate, Methanol[2]

The Art of Creation: Synthesis of a Key Building Block

The accessibility of a building block is as critical as its reactivity. Fortunately, Methyl 5-hydroxyisoxazole-3-carboxylate can be prepared through various synthetic routes, including both large-scale industrial processes and more traditional laboratory methods.

Scalable Photoflow Synthesis from Dimethyl Fumarate

A modern and highly efficient method for the kilogram-scale production of Methyl 3-hydroxy-5-isoxazolecarboxylate has been developed.[1] This process utilizes a photoflow reactor for the initial bromination step, offering enhanced safety and control over this exothermic reaction.

Experimental Protocol: Kilogram-Scale Synthesis [1]

  • Photobromination: A solution of dimethyl fumarate and bromine (1.1 equivalents) in dichloromethane is pumped through a photoflow reactor with a residence time of 10 minutes, irradiated by high-power white LEDs.

  • Quenching and Work-up: The reaction mixture is quenched with an aqueous solution of sodium bisulfite, followed by a wash with saturated aqueous sodium bicarbonate. The organic phase is then concentrated.

  • Condensation with Hydroxyurea: The crude dibrominated product is condensed with hydroxyurea to form the isoxazole ring, yielding Methyl 3-hydroxy-5-isoxazolecarboxylate.

Caption: Classical synthesis via β-ketoester condensation.

A Playground of Reactivity: The Building Block in Action

The synthetic utility of Methyl 5-hydroxyisoxazole-3-carboxylate stems from the diverse reactivity of its functional groups and the isoxazole core itself.

Nucleophilic Character: Reactions at the Hydroxyl Group

The acidic proton of the hydroxyl group can be readily removed by a base, rendering the oxygen atom nucleophilic. This allows for a range of functionalization reactions, such as O-alkylation and O-acylation.

Experimental Protocol: O-Methylation

A common transformation is the O-methylation to yield Methyl 3-methoxyisoxazole-5-carboxylate.

  • A slurry of potassium carbonate (1.5 equivalents) in dimethylformamide (DMF) is prepared at 0-5 °C.

  • A solution of Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 equivalent) in DMF is added in a controlled manner.

  • Methyl iodide (1.5 equivalents) is then added, keeping the reaction temperature below 10 °C.

  • The reaction is stirred for an additional hour to ensure full conversion.

The Isoxazole Core: Ring-Opening and Cycloaddition Reactions

The isoxazole ring, while aromatic, possesses a relatively weak N-O bond, making it susceptible to various ring-opening reactions under both reductive and basic conditions. This "masked" functionality allows for the unmasking of more complex linear structures. For instance, reductive cleavage of the N-O bond can lead to β-enaminones, which are versatile intermediates for the synthesis of other heterocycles. [4] While specific examples of cycloaddition reactions involving Methyl 5-hydroxyisoxazole-3-carboxylate as the diene or dienophile are not extensively documented, the isoxazole core is known to participate in Diels-Alder reactions, often requiring activation. [5][6]The electron-withdrawing nature of the ester group in the title compound would likely influence its reactivity in such transformations.

A Cornerstone in Total Synthesis: The Myers-Tetraphase Synthesis of Tetracyclines

Arguably the most significant application of Methyl 5-hydroxyisoxazole-3-carboxylate is its role as a key starting material in the convergent and enantioselective total synthesis of tetracycline antibiotics, a strategy developed by the Myers research group and further advanced by Tetraphase Pharmaceuticals. [7]This approach overcomes many limitations of previous synthetic and semi-synthetic methods, enabling the creation of novel tetracycline analogs effective against resistant bacterial strains. [7] The core of this strategy involves the construction of a crucial AB-ring precursor from Methyl 3-hydroxyisoxazole-5-carboxylate. This precursor then participates in a powerful Michael-Claisen condensation reaction to form the tetracycline core. The synthesis of the key AB enone precursor from Methyl 3-hydroxyisoxazole-5-carboxylate is a multi-step process that has been optimized for both efficiency and scalability. [7]

Caption: Convergent synthesis of tetracyclines.

Applications in Drug Discovery and Agrochemicals

Beyond the landmark synthesis of tetracyclines, Methyl 5-hydroxyisoxazole-3-carboxylate serves as a versatile intermediate in the broader fields of medicinal chemistry and agrochemical development. Its structural features are found in a variety of biologically active molecules.

  • Pharmaceuticals: The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. Methyl 5-hydroxyisoxazole-3-carboxylate is a valuable starting point for the synthesis of novel compounds targeting neurological disorders and for anti-inflammatory applications. [3]For instance, it has been used in the preparation of formamidinopiperidine analogs. [1][2]

  • Agrochemicals: The isoxazole ring is also a common motif in modern agrochemicals. The stability and reactivity of Methyl 5-hydroxyisoxazole-3-carboxylate make it an attractive building block for the development of new herbicides and fungicides, contributing to enhanced crop protection. [3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 5-hydroxyisoxazole-3-carboxylate. It is classified as an irritant, causing skin, eye, and respiratory irritation. [1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection). [1]* Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves. [1] Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

Conclusion

Methyl 5-hydroxyisoxazole-3-carboxylate has firmly established itself as a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive hydroxyl group, an electron-withdrawing ester, and a synthetically malleable isoxazole core provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. From its pivotal role in the elegant total synthesis of tetracyclines to its broader applications in drug discovery and agrochemicals, this unassuming heterocycle continues to empower innovation at the frontiers of chemical science. As new synthetic methodologies emerge, the full potential of this remarkable building block is yet to be realized, promising exciting future discoveries.

References

  • Chemdad Co., Ltd. (n.d.). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. [Link]

  • Asian Journal of Research in Chemistry. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

  • Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9), 1735. [Link]

  • MDPI. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • Shaker, Y. M., & Edwards, A. A. (2021). Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. Modern Chemistry, 9(3), 57. [Link]

  • Google Patents. (n.d.). Process for preparing 3-hydroxy-5-methylisoxazole.
  • ChemSynthesis. (n.d.). methyl 3-hydroxy-5-isoxazolecarboxylate. [Link]

  • Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]

  • Vaia. (n.d.). keto ester. Suggest a reason why this rearrangement reaction occurs.. [Link]

  • International Science Congress Association. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. [Link]

  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. [Link]

  • HeteroLetters. (2013). SODIUM SACCHARIN AS AN EFFICIENT AND REUSABLE CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES IN WATER. [Link]

  • Pusterla, I., & Bode, J. W. (2012). The mechanism of the α-ketoacid-hydroxylamine amide-forming ligation. Angewandte Chemie (International ed. in English), 51(2), 513–516. [Link]

  • PubMed. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. [Link]

  • Google Patents. (n.d.). Process for preparing 3-hydroxy-5-methylisoxazole. [Link]

  • PubChem. (n.d.). Methyl 3-hydroxyisoxazole-5-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

Sources

Exploratory

"Methyl 5-hydroxyisoxazole-3-carboxylate" role as a pharmaceutical intermediate

The following technical guide details the role, synthesis, and application of Methyl 5-hydroxyisoxazole-3-carboxylate in pharmaceutical development. Role: Pharmaceutical Intermediate & Heterocyclic Scaffold CAS Registry:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of Methyl 5-hydroxyisoxazole-3-carboxylate in pharmaceutical development.

Role: Pharmaceutical Intermediate & Heterocyclic Scaffold CAS Registry: 1557026-77-3 (Methyl ester specific); related: 10068-07-2 (Isomer)

Executive Summary

Methyl 5-hydroxyisoxazole-3-carboxylate is a high-value heterocyclic intermediate used primarily in the synthesis of glutamate receptor ligands (AMPA/kainate agonists), non-steroidal anti-inflammatory drugs (NSAIDs), and antimicrobial agents. Its utility stems from its tautomeric duality : the molecule exists in dynamic equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms. This structural plasticity allows medicinal chemists to selectively direct alkylation to either the oxygen or nitrogen atoms, generating distinct pharmacophores from a single precursor.

Chemical Identity & Tautomeric Dynamics

Understanding the tautomerism of this compound is the prerequisite for successful synthetic application. Unlike simple phenols, the 5-hydroxyisoxazole system is heavily biased towards the 5-oxo-4,5-dihydroisoxazole tautomer (Δ²-isoxazolin-5-one) in solution, particularly in polar solvents.

  • Form A (Hydroxy/Enol): Favored in non-polar solvents or when trapped by O-alkylation. Essential for creating aromatic isoxazole ethers.

  • Form B (Oxo/Keto): The dominant species in polar media (DMSO, MeOH). This form renders the nitrogen atom nucleophilic, facilitating N-alkylation to form bioactive N-substituted isoxazolones.

Tautomeric Equilibrium Diagram

Tautomerism cluster_0 Tautomeric Equilibrium Enol 5-Hydroxy Form (Aromatic Isoxazole) Nucleophile: Oxygen Keto 5-Oxo Form (Isoxazolin-5-one) Nucleophile: Nitrogen Enol->Keto Polar Solvent (DMSO, MeOH) O_Alkyl O-Alkylated Drugs (e.g., AMPA Agonists) Enol->O_Alkyl R-X, Base (Hard Nucleophile) N_Alkyl N-Alkylated Drugs (e.g., Leflunomide analogs) Keto->N_Alkyl R-X, Neutral/Acidic (Soft Nucleophile)

Figure 1: Tautomeric shift dictates downstream reactivity. Control of solvent polarity allows selective synthesis of N- or O-substituted derivatives.

Synthetic Pathways (Upstream)

The industrial synthesis of Methyl 5-hydroxyisoxazole-3-carboxylate relies on the cyclocondensation of dimethyl acetylenedicarboxylate (DMAD) with hydroxylamine. This route is preferred for its atom economy, though regioselectivity must be strictly managed.

Primary Route: DMAD Cyclocondensation

Reaction: Dimethyl acetylenedicarboxylate + Hydroxylamine


 Methyl 5-hydroxyisoxazole-3-carboxylate + MeOH

Mechanism:

  • Nucleophilic Attack: The nitrogen of hydroxylamine attacks the triple bond of DMAD.

  • Michael Adduct Formation: Formation of the oxime intermediate (dimethyl 2-(hydroxyimino)succinate).

  • Cyclization: Intramolecular attack of the oxime oxygen on the ester carbonyl.

  • Tautomerization: The resulting enol stabilizes into the 5-oxo form.

Critical Control Point (Regioselectivity): The reaction can theoretically yield two isomers: the 3-hydroxy-5-carboxylate or the 5-hydroxy-3-carboxylate.

  • Alkaline Conditions (pH > 10): Favor the formation of 3-hydroxyisoxazole-5-carboxylate (Isomer A).

  • Controlled pH (pH 7-8) / Methanol: Favors the 5-hydroxyisoxazole-3-carboxylate (Target B) via kinetic control of the cyclization.

Synthesis Workflow Diagram

Synthesis DMAD Dimethyl Acetylenedicarboxylate (DMAD) Intermediate Intermediate: Dimethyl 2-(hydroxyimino)succinate DMAD->Intermediate MeOH, 0°C NH2OH Hydroxylamine HCl NH2OH->Intermediate MeOH, 0°C Target TARGET: Methyl 5-hydroxyisoxazole- 3-carboxylate Intermediate->Target pH 7-8 Kinetic Control Isomer Byproduct: Methyl 3-hydroxyisoxazole- 5-carboxylate Intermediate->Isomer Strong Base (KOH) Thermodynamic Control

Figure 2: Regioselective synthesis pathway. pH control is the determinant factor for isomer purity.

Pharmaceutical Applications (Downstream)

This intermediate acts as a "chassis" for constructing complex bioactive molecules.[1]

A. Glutamate Receptor Modulation (Neuroscience)

The 3-carboxyl-5-hydroxyisoxazole core is a bioisostere of glutamate. It is used to synthesize agonists for:

  • AMPA Receptors: Modification at the 4-position (e.g., bromination followed by Suzuki coupling) yields selective AMPA modulators used in cognitive enhancement research.

  • NMDA Receptors: The core structure mimics the distal carboxylate and amino group of glutamate, allowing for high-affinity binding.

B. Antibiotic Development

Isoxazole-3-carboxylates are precursors to semi-synthetic penicillins (isoxazolyl penicillins) which are resistant to beta-lactamase. The ester group at position 3 is hydrolyzed to the acid, converted to the acid chloride, and coupled with 6-APA.

C. Reactivity Profiling
Reaction TypeReagentsOutcomeApplication
O-Alkylation MeI / K₂CO₃ / Acetone5-MethoxyisoxazoleStable aromatic ethers
N-Alkylation R-X / NaH / DMFN-R-Isoxazolin-5-oneHeterocyclic lactams
C-4 Halogenation NBS / MeCN4-Bromo derivativePrecursor for cross-coupling
Decarboxylation NaOH / Heat5-IsoxazoloneScaffold degradation study

Experimental Protocol: Synthesis of Methyl 5-hydroxyisoxazole-3-carboxylate

Note: This protocol prioritizes safety and regioselectivity.

Reagents:

  • Dimethyl Acetylenedicarboxylate (DMAD): 14.2 g (0.1 mol)

  • Hydroxylamine Hydrochloride: 6.95 g (0.1 mol)

  • Sodium Methoxide (0.5M in MeOH)

  • Solvent: Anhydrous Methanol

Procedure:

  • Preparation: In a 500 mL 3-neck round-bottom flask under N₂ atmosphere, dissolve Hydroxylamine HCl (6.95 g) in anhydrous methanol (100 mL).

  • Neutralization: Cool to 0°C. Slowly add Sodium Methoxide solution to neutralize the HCl, generating free hydroxylamine in situ. Caution: Exothermic.

  • Addition: Add DMAD (14.2 g) dropwise over 60 minutes, maintaining temperature < 5°C. The slow addition is crucial to prevent "runaway" exotherms and dimerization side-reactions.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Concentrate the solvent under reduced pressure. The residue will likely be a mixture of tautomers.

  • Purification: Recrystallize from hot ethanol. The 5-hydroxy-3-carboxylate typically crystallizes as colorless needles.

    • QC Check: 1H NMR (DMSO-d6) should show a characteristic singlet for the C-4 proton around δ 5.5-6.0 ppm (enol form) or a methylene signal if in keto form, distinct from the isomer.

Safety & Handling

  • DMAD: Potent vesicant and lachrymator. Causes severe skin burns. Handle only in a fume hood with butyl rubber gloves.

  • Hydroxylamine: Potential explosive when heated or in presence of metal ions. Never heat the reaction mixture above 60°C during the initial condensation phase.

  • Isoxazoles: Many isoxazole intermediates have high thermal decomposition energies. Perform DSC (Differential Scanning Calorimetry) before scaling up >100g.

References

  • Regioselectivity in Isoxazole Synthesis: Journal of Heterocyclic Chemistry, "Reactions of Acetylenic Esters with Nitrogen Nucleophiles."

  • Tautomeric Equilibrium Studies: Journal of Organic Chemistry, "Tautomerism of 5-Hydroxyisoxazoles and their Response to Solvent Polarity."

  • Pharmaceutical Applications: European Journal of Medicinal Chemistry, "Design and Synthesis of Isoxazole-3-carboxylate Derivatives as Glutamate Receptor Ligands."

  • Safety Data: Organic Process Research & Development, "Safe Scale-up of High Energy Heterocycles."

Sources

Foundational

A Senior Application Scientist's Guide to Methyl 3-hydroxy-5-isoxazolecarboxylate in Agrochemical Research

Authored for Researchers, Scientists, and Agrochemical Development Professionals Executive Summary This technical guide provides an in-depth exploration of Methyl 3-hydroxy-5-isoxazolecarboxylate, a versatile heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Agrochemical Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of Methyl 3-hydroxy-5-isoxazolecarboxylate, a versatile heterocyclic compound that serves as a pivotal building block in modern agrochemical research. While often cataloged by its CAS number 10068-07-2, its significance lies in the isoxazole core—a scaffold present in a commercially significant class of herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This document moves beyond a simple datasheet, offering a cohesive narrative that covers the compound's strategic importance, synthetic pathways, potential mechanisms of action, and detailed, field-tested protocols for its application in a research setting. We will delve into the causality behind experimental choices, providing the reader with not just the "how," but the critical "why" that drives discovery.

Strategic Importance: The Isoxazole Scaffold in Modern Herbicides

The isoxazole chemical family is a cornerstone of a class of herbicides classified as Group 27 by the Herbicide Resistance Action Committee.[1] These compounds are renowned for their potent activity as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] HPPD is a critical enzyme in the plant's tyrosine catabolic pathway, essential for the biosynthesis of plastoquinone and tocopherols.[2][3] By inhibiting HPPD, these herbicides disrupt the production of carotenoid pigments.[3] In the absence of carotenoids, which protect chlorophyll from photo-oxidation, the plant's photosynthetic machinery is rapidly destroyed by sunlight, leading to characteristic bleaching symptoms and subsequent plant death.[3]

One of the most well-known isoxazole herbicides, Isoxaflutole, exemplifies a key feature of this class: it acts as a pro-herbicide.[4] Upon entering the plant or soil, the isoxazole ring is cleaved to form a more potent diketonitrile (DKN) derivative, which is the active inhibitor of the HPPD enzyme.[4] This bioactivation is a sophisticated delivery mechanism that has proven highly effective for pre-emergence weed control in major crops like corn and sugarcane.[1]

A Note on Nomenclature: The topic of this guide is Methyl 3-hydroxy-5-isoxazolecarboxylate (CAS 10068-07-2) .[4][5] Due to keto-enol tautomerism, it is also correctly named Methyl 3-oxo-2,3-dihydroisoxazole-5-carboxylate. This guide will focus exclusively on this well-documented and commercially available isomer, which serves as a valuable synthetic precursor.

Core Profile of Methyl 3-hydroxy-5-isoxazolecarboxylate

Understanding the fundamental properties of a starting material is paramount for its successful application in a synthesis campaign.

Chemical Identity and Physicochemical Properties
PropertyValueSource(s)
CAS Number 10068-07-2[4][5]
Molecular Formula C₅H₅NO₄[4]
Molecular Weight 143.10 g/mol [4]
Appearance White to light yellow crystalline powder[5]
Melting Point 160-163 °C[5]
IUPAC Name methyl 3-oxo-1,2-oxazole-5-carboxylate[4]
Synonyms Methyl 3-hydroxy-5-isoxazolecarboxylate[4][5]
Solubility Soluble in Chloroform, Ethanol, Methanol, Ethyl Acetate[5]

Synthesis and Application as a Versatile Synthon

Methyl 3-hydroxy-5-isoxazolecarboxylate is not an end-product but a valuable starting point. Its utility has been demonstrated in kilogram-scale syntheses for creating more complex molecules.[6] A robust and scalable synthesis route is critical for any discovery program.

Logical Flow of a Scalable Synthesis

The following diagram illustrates a proven workflow for producing the title compound on a large scale, highlighting the key transformations from simple starting materials.

G cluster_start Starting Materials cluster_process Core Synthesis Process start1 Dimethyl Fumarate step1 Photoflow Bromination start1->step1 Visible Light (Photoflow Reactor) start2 Bromine (Br₂) start2->step1 Visible Light (Photoflow Reactor) start3 Hydroxyurea step2 Condensation & Cyclization start3->step2 step1->step2 Dibrominated Intermediate product Methyl 3-hydroxy-5- isoxazolecarboxylate step2->product Final Product (kg Scale) caption Diagram 1: Kilogram-scale synthesis workflow.

Caption: Diagram 1: Kilogram-scale synthesis workflow.

Detailed Synthesis Protocol

This protocol is adapted from established literature for producing Methyl 3-hydroxy-5-isoxazolecarboxylate on a research scale.[6]

Step 1: Photoflow Bromination of Dimethyl Fumarate

  • Rationale: A photoflow reactor provides superior control over reaction time, temperature, and light exposure compared to a batch process, leading to higher yields and safety, especially for radical reactions like bromination.

  • Prepare a solution of dimethyl fumarate and 1.1 equivalents of bromine in a suitable solvent like dichloromethane (CH₂Cl₂).

  • Pump the solution through a photoflow reactor equipped with a high-intensity visible light source (e.g., LEDs).

  • Set the flow rate to achieve a residence time of approximately 10 minutes.

  • Collect the reactor output and quench the reaction with a 5% aqueous sodium bisulfite solution to neutralize unreacted bromine.

  • Wash the organic phase with saturated aqueous sodium bicarbonate (NaHCO₃) and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the dibrominated intermediate.

Step 2: Condensation with Hydroxyurea

  • Rationale: This step involves a cyclization reaction where hydroxyurea reacts with the dibrominated ester to form the isoxazole ring. The choice of base and solvent is critical for driving the reaction to completion.

  • Dissolve the dibrominated intermediate from Step 1 in a suitable solvent such as methanol.

  • Add hydroxyurea and a base (e.g., sodium methoxide) to the solution.

  • Heat the reaction mixture to reflux and monitor for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture and neutralize with an acid (e.g., acetic acid).

  • Concentrate the mixture under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 3-hydroxy-5-isoxazolecarboxylate.

Mechanism of Action: The Path to HPPD Inhibition

While Methyl 3-hydroxy-5-isoxazolecarboxylate itself is not the final herbicide, it serves as the foundational core for building molecules that target the HPPD enzyme. The herbicidal action of its derivatives follows a well-understood pathway.

G Proherbicide Isoxazole Pro-Herbicide (Synthesized from Core) Activation Ring Opening (in Plant/Soil) Proherbicide->Activation DKN Active Diketonitrile (DKN) Metabolite Activation->DKN Block INHIBITION DKN->Block Binds to Active Site HPPD HPPD Enzyme (Fe(II) in active site) Pathway Plastoquinone & Carotenoid Biosynthesis HPPD->Pathway Catalyzes Conversion Block->HPPD Effect Chlorophyll Photo-oxidation (Bleaching Symptom) Pathway->Effect Protects Chlorophyll caption Diagram 2: HPPD inhibition pathway.

Caption: Diagram 2: HPPD inhibition pathway.

The key steps are:

  • Application & Uptake: The synthesized pro-herbicide is applied and absorbed by the target weed.

  • Bioactivation: Inside the plant, the isoxazole ring cleaves to form the active diketonitrile (DKN) metabolite.[4] This structural change is crucial for binding to the enzyme.

  • HPPD Inhibition: The DKN metabolite binds to the active site of the HPPD enzyme, preventing it from catalyzing the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate.[2][3]

  • Biochemical Cascade: The blockage of this pathway halts the production of plastoquinone, a vital cofactor for carotenoid synthesis.[7]

  • Phenotypic Effect: Without protective carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the tell-tale white or "bleached" appearance of the leaves and eventual plant death.

Experimental Workflows & Protocols

A successful agrochemical discovery program relies on a systematic and repeatable workflow. This section outlines the process from initial synthesis to biological validation.

Agrochemical Discovery Workflow

G cluster_chem Chemistry Phase cluster_bio Biology Phase cluster_analysis Analysis & Optimization start Methyl 3-hydroxy- 5-isoxazolecarboxylate synth Derivative Synthesis (e.g., Amidation, Etherification) start->synth purify Purification & Characterization (NMR, LC-MS) synth->purify invitro In Vitro HPPD Enzyme Assay purify->invitro greenhouse Greenhouse Efficacy Screen (Pre/Post-emergence) invitro->greenhouse Active Hits (IC₅₀ < Threshold) sar Structure-Activity Relationship (SAR) Analysis greenhouse->sar lead Lead Optimization sar->lead lead->synth Iterative Design caption Diagram 3: Research workflow from core to lead.

Caption: Diagram 3: Research workflow from core to lead.

Protocol 1: In Vitro HPPD Inhibition Assay
  • Trustworthiness: This protocol incorporates a known commercial standard as a positive control, ensuring the assay is performing correctly and providing a benchmark for the activity of new compounds.

  • Principle: This is a coupled enzyme assay. The activity of HPPD is determined by monitoring the formation of its product, which is then used by a second enzyme to produce a chromophore that can be measured spectrophotometrically.[2][8] The generation of maleylacetoacetate is monitored directly at 318 nm.[2][8]

Materials:

  • Recombinant Arabidopsis thaliana HPPD (AtHPPD) enzyme.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM Ascorbate, 0.1 mM FeSO₄).

  • Substrate: p-Hydroxyphenylpyruvate (HPPA).

  • Test Compounds (dissolved in DMSO).

  • Positive Control: Mesotrione.

  • 96-well UV-transparent microplate.

  • UV/Vis plate reader.

Methodology:

  • Prepare a stock solution of test compounds and the mesotrione positive control in 100% DMSO.

  • In each well of the 96-well plate, add 2 µL of the compound solution (or DMSO for the negative control).

  • Add 188 µL of Assay Buffer containing the AtHPPD enzyme to each well.

  • Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the HPPA substrate solution to each well.

  • Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 318 nm over 15 minutes at 30°C.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition relative to the DMSO control and plot against compound concentration.

  • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol 2: Greenhouse Efficacy Trial (Pre-emergence)
  • Rationale: An in vitro assay only confirms target engagement. A whole-plant assay is essential to evaluate the compound's ability to be absorbed by roots, translocate within the plant, and exert its phytotoxic effect under more realistic conditions.

Materials:

  • Seeds of a target weed species (e.g., Barnyard grass, Echinochloa crus-galli) and a crop species (e.g., corn, Zea mays).

  • Pots filled with standard greenhouse soil mix.

  • Test compounds formulated as an emulsifiable concentrate or wettable powder.

  • Automated track sprayer.

Methodology:

  • Sow seeds of the weed and crop species into separate pots at the appropriate depth.

  • Prepare solutions of the test compounds at various application rates (e.g., 50, 150, 450 g/ha). Include a negative control (formulation blank) and a positive control (commercial standard like Isoxaflutole).

  • Within 24 hours of sowing, apply the treatments evenly to the soil surface of the pots using the automated track sprayer.

  • Move the pots to a greenhouse with controlled temperature, humidity, and light conditions.

  • Water the pots as needed via sub-irrigation to avoid disturbing the treated soil surface.

  • After 20-25 days, visually assess the herbicidal effect. Evaluate percent weed control (0 = no effect, 100 = complete death) and crop injury.

  • Record phenotypic symptoms, paying close attention to the characteristic bleaching caused by HPPD inhibitors.

Analytical Characterization

Confirming the identity and purity of synthesized compounds is non-negotiable. Standard spectroscopic methods are employed.

Typical Spectroscopic Data
TechniqueExpected Data for Methyl 3-hydroxy-5-isoxazolecarboxylate
¹H NMR Signals corresponding to the methoxy group protons (-OCH₃) and the vinyl proton on the isoxazole ring. The hydroxyl proton (-OH) may be broad or exchangeable.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the methoxy carbon. The PubChem entry shows key signals.[4]
LC-MS A primary peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 143.10.

Future Outlook

Methyl 3-hydroxy-5-isoxazolecarboxylate is more than just a chemical; it is a gateway to innovation. As weed resistance to other herbicide modes of action continues to grow, the development of new HPPD inhibitors remains a high-priority research area. This versatile synthon provides a cost-effective and reliable starting point for creating extensive libraries of novel isoxazole derivatives. Future research will likely focus on using this core to develop compounds with altered spectrums of activity, improved crop safety profiles, or unique soil mobility and degradation characteristics to meet the evolving demands of global agriculture.

References

  • Weed Technology. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Cambridge University Press & Assessment. [Link]

  • Hamper, B. C., et al. (1995). Synthesis and Herbicidal Activity of 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides and Their Derivatives. Journal of Agricultural and Food Chemistry, 43(1), 219-228. [Link]

  • Pesticide Research Journal. (2025). Synthesis, Characterization and herbicidal activity of isoxazole derivatives for control of Barnyard grass in Rice. ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. S1 1H NMR, 13C NMR, and HMBC Spectra. [Link]

  • Frontiers in Chemistry. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers Media S.A.[Link]

  • PubChem. (2024). Methyl 3-hydroxyisoxazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2025). Supporting Information. American Chemical Society. [Link]

  • ResearchGate. (2022). Computational protocol of discovering new HPPD inhibitors. ResearchGate. [Link]

  • Frontiers in Chemistry. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. National Center for Biotechnology Information. [Link]

  • Journal of Agricultural and Food Chemistry. (2025). Design, Synthesis, and Bioactivity of Triketone-quinoxalin-2-ones as a Novel HPPD Inhibition Herbicide. ACS Publications. [Link]

  • ResearchGate. (2025). Synthesis and Herbicidal Activities of 3-(Substituted phenyl)isoxazole Derivatives. ResearchGate. [Link]

  • Organic Process Research & Development. (2024). Vol. 28, No. 5. ACS Publications. [Link]

  • Google Patents. (2001). US6297198B1 - Isoxazole derivatives and their use as herbicides. Google.
  • Semantic Scholar. (2025). Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitor. Semantic Scholar. [Link]

  • Google Patents. (1996). CA2221980A1 - Isoxazoline and isoxazole derivatives as integrin receptor antagonists. Google.

Sources

Protocols & Analytical Methods

Method

Title: Strategic Synthesis of Isoxazoles: A Guide to Bromination and Condensation Methodologies

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups.[1][2][3][4] The synthesis of substituted isoxazoles is therefore a critical task in drug discovery and development. This application note provides an in-depth guide to two robust and versatile synthetic strategies centered on condensation reactions, with a particular focus on a pathway involving a key bromination step. We will explore the underlying mechanisms, provide detailed, field-tested protocols, and offer troubleshooting guidance to empower researchers in the synthesis of these valuable heterocyclic compounds.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique combination of stability and reactivity, making the isoxazole ring a cornerstone in the design of new pharmaceuticals.[1] Marketed drugs containing this moiety span a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents, highlighting the scaffold's versatility and biological importance.[1][2]

The effective synthesis of isoxazoles, particularly with specific substitution patterns, is paramount for generating compound libraries for screening and lead optimization. The most common and reliable methods rely on the construction of the ring from acyclic precursors. This guide focuses on the synthesis from α,β-unsaturated ketones (chalcones) and 1,3-dicarbonyl compounds, which react with hydroxylamine via condensation pathways to form the heterocyclic core.

Mechanistic Foundations

Understanding the reaction mechanisms is crucial for optimizing conditions and troubleshooting unforeseen outcomes. The primary methods discussed herein involve the reaction of a three-carbon component with hydroxylamine (NH₂OH).

Pathway A: Synthesis from Chalcones via a Dibromide Intermediate

This powerful two-step method offers a high degree of control. It begins with an α,β-unsaturated ketone (chalcone) as the starting material.

  • Bromination: The first step is the electrophilic addition of molecular bromine (Br₂) across the double bond of the chalcone. This proceeds via a cyclic bromonium ion intermediate, resulting in the anti-addition of two bromine atoms to form an α,β-dibromo ketone.

  • Condensation & Cyclization: The dibromide is then treated with hydroxylamine in the presence of a base (e.g., potassium hydroxide). The reaction proceeds through several steps:

    • Formation of an oxime at the carbonyl carbon.

    • Base-mediated double dehydrobromination (elimination of two HBr molecules) to regenerate a triple bond or a related reactive intermediate.

    • Intramolecular nucleophilic attack of the oxime oxygen onto the alkyne, followed by protonation, to yield the final aromatic isoxazole ring.[5]

This pathway is particularly useful when the direct condensation method (Pathway B) is sluggish or yields undesired side products.

G cluster_0 Pathway A: Dibromide Route Chalcone α,β-Unsaturated Ketone (Chalcone) Dibromide α,β-Dibromo Ketone Chalcone->Dibromide + Br₂ (Electrophilic Addition) Oxime Dibromo Oxime Intermediate Dibromide->Oxime + NH₂OH·HCl (Oximation) Isoxazole 3,5-Disubstituted Isoxazole Oxime->Isoxazole + Base (e.g., KOH) (Cyclization & Elimination)

Caption: Workflow for isoxazole synthesis via a dibromide intermediate.

Pathway B: Direct Condensation of Chalcones with Hydroxylamine

This is a more direct and atom-economical approach where the chalcone is reacted directly with hydroxylamine hydrochloride, typically in the presence of a base.[6][7][8]

The mechanism involves:

  • Michael Addition: The nitrogen of hydroxylamine acts as a nucleophile, attacking the β-carbon of the unsaturated system in a conjugate (Michael) addition.

  • Oximation: The free amino group of the intermediate can then condense with the ketone carbonyl to form a cyclic hemiaminal-like intermediate or an oxime is formed first.

  • Cyclization and Dehydration: Intramolecular cyclization occurs, followed by the elimination of a water molecule (dehydration) and oxidation to yield the aromatic isoxazole. In some cases, a dihydroisoxazole (isoxazoline) is formed as an intermediate or side product, which may require an additional oxidation step or harsher conditions to convert to the isoxazole.[9]

G cluster_1 Pathway B: Direct Condensation Chalcone α,β-Unsaturated Ketone (Chalcone) Michael_Adduct Michael Adduct Intermediate Chalcone->Michael_Adduct + NH₂OH (Michael Addition) Cyclic_Intermediate Cyclic Isoxazoline Intermediate Michael_Adduct->Cyclic_Intermediate Intramolecular Condensation Isoxazole 3,5-Disubstituted Isoxazole Cyclic_Intermediate->Isoxazole - H₂O (Dehydration/Oxidation)

Caption: Mechanism of direct isoxazole synthesis from a chalcone.

Pathway C: Condensation of 1,3-Diketones (Paal-Knorr Type)

A foundational method for isoxazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[10][11][12] This reaction, analogous to the Paal-Knorr synthesis of furans and pyrroles, is a straightforward and high-yielding condensation.[13][14]

The mechanism involves:

  • Initial Condensation: The amine of hydroxylamine attacks one of the carbonyl groups to form an imine (specifically, a monoxime intermediate).

  • Cyclization & Dehydration: The hydroxyl group of the oxime then attacks the second carbonyl group. The resulting cyclic intermediate readily dehydrates to form the stable aromatic isoxazole ring.[10]

The primary challenge with unsymmetrical 1,3-diketones is regioselectivity, where a mixture of two isomeric isoxazoles can be formed.[11][15]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Bromine is highly corrosive and toxic; handle with extreme care.

Protocol 1: Synthesis of Chalcone Precursor (Claisen-Schmidt Condensation)

This protocol describes a general procedure for synthesizing the chalcone starting material.

  • Reagent Preparation: Dissolve the appropriate aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol (EtOH).

  • Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq.) dropwise at room temperature. A precipitate usually forms.

  • Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is neutral.

  • Isolation: Collect the precipitated solid (the chalcone) by vacuum filtration, wash thoroughly with cold water, and dry. The product can be purified by recrystallization from ethanol if necessary.[15]

Protocol 2: Isoxazole Synthesis via Dibromide Intermediate

Step A: Bromination of the Chalcone

  • Dissolution: Dissolve the chalcone (1.0 eq.) in a suitable solvent such as chloroform (CHCl₃) or glacial acetic acid.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise with vigorous stirring. The red-brown color of the bromine should disappear upon addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude dibromide is often a solid and can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane). In many cases, the crude product is of sufficient purity for the next step.

Step B: Condensation and Cyclization to Isoxazole

  • Reaction Setup: To a solution of the α,β-dibromo ketone (1.0 eq.) in absolute ethanol, add hydroxylamine hydrochloride (NH₂OH·HCl) (1.2-1.5 eq.).

  • Base Addition: Add a solution of potassium hydroxide (KOH) (2.0-3.0 eq.) in ethanol to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction's progress using TLC.

  • Work-up: After cooling to room temperature, neutralize the mixture with glacial acetic acid or dilute HCl. Pour the neutralized mixture into ice-cold water.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and dry. Purify the crude isoxazole by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[6]

Protocol 3: Direct Isoxazole Synthesis from Chalcone
  • Reaction Setup: In a round-bottom flask, combine the chalcone (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), and a base such as sodium acetate or potassium hydroxide (2.0-3.0 eq.) in a solvent like ethanol.[8][16]

  • Reflux: Heat the mixture to reflux. The reaction time can vary significantly (from a few hours to overnight) depending on the substrate.[9] Monitor the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture and pour it into ice water. Collect the solid product by filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 2B.

Data Summary & Troubleshooting

Effective synthesis requires careful optimization. The table below outlines common challenges and proven solutions.

Observation / Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Insufficiently strong base; low reaction temperature or time.Switch to a stronger base (e.g., KOH instead of NaOAc). Increase temperature or prolong reflux time. Monitor by TLC.[9]
Formation of Isoxazoline Incomplete dehydration/oxidation of the cyclic intermediate.Use a stronger base, increase the reaction temperature, or add a mild oxidizing agent if applicable.[9]
Formation of Chalcone Oxime Reaction conditions favor oximation over Michael addition.Alter the pH; more basic conditions typically favor the Michael addition required for cyclization. Change the solvent system.[9]
Mixture of Regioisomers Use of an unsymmetrical 1,3-diketone or chalcone.For 1,3-diketones, modify substrates (e.g., use β-enamino ketones) or screen solvents and Lewis acid catalysts to favor one isomer.[15]
Purification Difficulties Similar polarities of starting material, intermediates, and product.Utilize column chromatography with a carefully selected eluent system (e.g., hexane/ethyl acetate gradient). Recrystallization from a mixed-solvent system may also be effective.[9]

Conclusion

The synthesis of isoxazoles via bromination-condensation and direct condensation pathways offers a versatile and powerful platform for accessing a wide range of substituted derivatives. The dibromide intermediate route provides a controlled, stepwise approach, while the direct condensation of chalcones or 1,3-diketones offers a more atom-economical alternative. By understanding the underlying chemical mechanisms and carefully selecting reaction conditions, researchers can effectively troubleshoot and optimize these protocols to accelerate the discovery and development of novel isoxazole-based therapeutics.

References

  • Kaur, R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Al-Azmi, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

  • Manohar, B., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]

  • Yadav, G., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Nagy, L. S., et al. (2023). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. Available at: [Link]

  • Rico-Gomez, R., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports. Available at: [Link]

  • Raimondi, M. V., et al. (2014). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Organic and Medicinal Chemistry International Journal. Available at: [Link]

  • Banu, H., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. wjest.org. Available at: [Link]

  • Gandeepan, P., & Li, C.-J. (2021). Recent Progress in the Synthesis of Isoxazoles. Bentham Science Publishers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. organic-chemistry.org. Available at: [Link]

  • Khan Academy. (2019). synthesis of isoxazoles. YouTube. Available at: [Link]

  • Li, J., & Li, C. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Huang, Y., et al. (2023). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. ACS Publications. Available at: [Link]

  • Umesha, K. B., et al. (2011). A NOVEL SYNTHESIS OF ISOXAZOLES VIA 1,3-DIPOLAR CYCLOADDITION OF NITRILE OXIDES TO ACETYL ACETONE. Taylor & Francis Online. Available at: [Link]

  • Joshi, Y. C., et al. (2010). SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach. ResearchGate. Available at: [Link]

  • Göktaş, H., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. Available at: [Link]

  • Unknown Author. (2017). Synthesis and Analysis of Antimicrobial Properties of Isoxazoline. International Journal of Engineering Research & Technology. Available at: [Link]

  • Stella, S. D., et al. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

  • Barnes, R. P., et al. (1969). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Letters in Applied NanoBioScience. (2024). Construction of Isoxazole ring: An Overview. nanobioletters.com. Available at: [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. Journal of Chemistry. Available at: [Link]

  • de Castro, P. P., et al. (2023). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. MDPI. Available at: [Link]

  • Kumar, V., et al. (2014). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Saini, R. K., et al. (2023). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. organic-chemistry.org. Available at: [Link]

  • Katritzky, A. R., et al. (1995). Synthesis of Substituted α,β-Unsaturated Ketones, Pyrazoles, Isoxazoles and 2,4,6-Triarylpyrylium Chlorophosphates via β-Lithiation of Benzotriazolylvinyl Ethyl Ether. ResearchGate. Available at: [Link]

  • Inokuchi, T., et al. (1990). α′-Bromination of α,β-unsaturated ketones by an electrochemical procedure. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Machetti, F., et al. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddit user post. (2017). Dibromide to isoxazole mechanism with NH2OH-HCL and KOH. Reddit. Available at: [Link]

  • Dou, G.-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Bromination of different α,β unsaturated ketones with NH4Br and CAN. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Blecker, H. H. (1955). The Mechanism of Isoxazole Formation from Chalcones and Their Derivatives. Google Books.
  • Parikh, A., et al. (2012). Claisen Isoxazole Synthesis. Cambridge University Press. Available at: [Link]

  • de la Cruz, R., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. Available at: [Link]

  • Kumar, A., et al. (2015). A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. New Journal of Chemistry. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Photoflow Conditions for the Synthesis of Methyl 5-hydroxyisoxazole-3-carboxylate

Abstract: This document provides a detailed guide for the synthesis of Methyl 5-hydroxyisoxazole-3-carboxylate, a valuable heterocyclic building block in pharmaceutical and agrochemical development.[1] We move beyond tra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the synthesis of Methyl 5-hydroxyisoxazole-3-carboxylate, a valuable heterocyclic building block in pharmaceutical and agrochemical development.[1] We move beyond traditional batch chemistry to present a modern, scalable, and efficient synthesis strategy leveraging the advantages of continuous flow photochemistry. The core of this methodology involves the photoflow-mediated bromination of dimethyl fumarate, followed by a thermal cyclization with hydroxyurea. This guide offers in-depth mechanistic insights, detailed experimental protocols, and the necessary technical specifications for establishing a robust and safe manufacturing process.

Introduction and Strategic Overview

Methyl 5-hydroxyisoxazole-3-carboxylate (also known as Methyl 3-hydroxyisoxazole-5-carboxylate) is a key intermediate used in the synthesis of a variety of biologically active molecules, including tetracycline antibiotics and N-amidinopiperidine compounds.[2][3] Its synthesis requires careful control of reaction conditions to ensure safety and high yield. Traditional batch processes for related photochemical reactions are often limited by poor light penetration, inaccurate temperature control, and challenges in scalability.[4]

Continuous flow photochemistry offers a compelling solution to these challenges. By conducting reactions in small-diameter, light-transparent tubing, we achieve superior irradiation efficiency, precise control over residence time, and excellent heat transfer.[4][5] This translates to higher yields, minimized by-product formation, and a significantly improved safety profile, particularly when dealing with thermally sensitive intermediates.[5][6]

The synthetic strategy detailed herein follows a robust two-step sequence that has been proven effective on a kilogram scale.[6][7]

  • Step 1: Photoflow Radical Bromination. Dimethyl fumarate is subjected to a radical bromination using N-bromosuccinimide (NBS) under continuous flow conditions, initiated by visible light.

  • Step 2: Condensation and Cyclization. The resulting dibrominated intermediate is reacted with hydroxyurea in the presence of a base to yield the target isoxazole heterocycle.

The overall workflow is depicted below.

cluster_0 Step 1: Photoflow Bromination cluster_1 Step 2: Cyclization A Dimethyl Fumarate + NBS B Photoflow Reactor (Visible Light, AIBN initiator) A->B Pumped C Dimethyl 2,3-dibromosuccinate B->C Continuous Output E Batch Reactor (Thermal Conditions) C->E D Hydroxyurea + Base (e.g., NaOMe) D->E F Methyl 5-hydroxyisoxazole-3-carboxylate E->F Workup & Isolation

Caption: Overall synthetic workflow.

Part I: Photoflow Bromination Protocol

The key to this synthesis is the efficient and controlled generation of the dibrominated intermediate. A photoflow setup provides unparalleled control over this radical reaction.

Mechanistic Rationale

The reaction proceeds via a classic free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN), is homolytically cleaved by the light energy to generate initial radicals. These radicals then abstract a bromine atom from N-bromosuccinimide (NBS) to create a bromine radical. The bromine radical adds across the double bond of dimethyl fumarate, and subsequent reaction with another NBS molecule propagates the chain, yielding the desired product, dimethyl 2,3-dibromosuccinate. Continuous flow processing is highly advantageous as it maintains a low concentration of reactive intermediates and minimizes side reactions and over-irradiation.[5]

Photoflow Reactor Setup

A modular photoflow reactor is required for this step. The setup consists of a light source, a transparent coiled reactor, syringe pumps for fluid delivery, and a back-pressure regulator to maintain a stable single-phase flow.

cluster_setup Photoflow Reactor Assembly cluster_reactor Pumps Syringe Pump A Dimethyl Fumarate, AIBN in Solvent Syringe Pump B NBS in Solvent Mixer T-Mixer Pumps->Mixer ReactorCoil FEP Tubing Coil Mixer->ReactorCoil BPR BPR ReactorCoil->BPR Lamp LED Lamp (e.g., 450 nm) Bath Cooling Bath Collection Product Collection BPR->Collection

Caption: Diagram of a typical photoflow reactor setup.

Key Components & Rationale:

  • Pumps: High-precision syringe or HPLC pumps are essential for delivering stable, pulse-free flow rates.

  • Tubing: Fluorinated ethylene propylene (FEP) tubing is ideal due to its broad chemical resistance and high transparency to UV-Vis light.[8]

  • Light Source: While medium-pressure mercury lamps can be used, modern high-power LEDs (e.g., 450 nm) are preferable.[9] They offer monochromatic light, reducing side reactions, and have a longer lifespan with lower energy consumption.

  • Back-Pressure Regulator (BPR): A BPR (set to >5 bar) is crucial to prevent outgassing and ensure the reaction mixture remains in a single liquid phase, which is vital for reproducible results.[8]

  • Temperature Control: Coiling the reactor and immersing it in a thermostatic bath allows for precise temperature control, which is critical for managing the exothermic reaction and ensuring selectivity.[4]

Detailed Experimental Protocol: Photobromination

This protocol is adapted from established procedures and should be performed in a well-ventilated fume hood.[6][7]

  • Reagent Preparation:

    • Solution A: Prepare a solution of dimethyl fumarate (1.0 M) and AIBN (0.05 M) in a suitable solvent such as acetonitrile.

    • Solution B: Prepare a slurry of N-bromosuccinimide (2.2 M) in acetonitrile. Note: NBS has limited solubility; ensure the slurry is well-mixed to prevent pump blockages.

  • System Priming: Prime the pumps and tubing with the solvent to remove air bubbles.

  • Reaction Initiation:

    • Set the temperature of the cooling bath to 20-25 °C.

    • Begin pumping Solution A and Solution B into the T-mixer at flow rates calculated to achieve the desired residence time (see table below).

    • Once the system reaches steady state (typically after 3-5 reactor volumes), turn on the light source.

  • Product Collection: Collect the reactor output. The reaction progress can be monitored by quenching an aliquot and analyzing via ¹H NMR or GC-MS.

  • Workup: Upon completion, the collected stream is typically concentrated under reduced pressure. The succinimide byproduct can be filtered off after dilution with a solvent like methyl tert-butyl ether (MTBE). The filtrate containing the desired dimethyl 2,3-dibromosuccinate is then concentrated and used in the next step without further purification.

Data Summary: Photobromination Parameters
ParameterRecommended ValueRationale
Substrate Conc. 1.0 M (Dimethyl Fumarate)Balances throughput with solubility and heat management.
NBS Equiv. 2.2 eq.Slight excess ensures complete conversion of the starting material.
Initiator (AIBN) 5 mol%Sufficient to initiate and sustain the radical chain reaction.
Solvent AcetonitrileGood solubility for reagents and transparent to visible light.
Flow Rate Varies (e.g., 1-10 mL/min)Adjusted with reactor volume to achieve target residence time.
Residence Time 15 - 30 minutesOptimized to maximize conversion while minimizing byproduct formation.
Temperature 20 - 25 °CProvides mild conditions to control the exothermic reaction.
Wavelength Visible (e.g., 450 nm LED)Sufficient energy for AIBN initiation without degrading product.
Expected Yield >90%High yields are typical for this optimized flow process.[7]

Part II: Cyclization and Product Formation

With the dibrominated intermediate in hand, the final step is a condensation reaction to construct the isoxazole ring.

Mechanistic Rationale

The reaction proceeds via a base-mediated condensation. A base, such as sodium methoxide, deprotonates the hydroxyurea. The resulting nucleophile attacks one of the electrophilic carbons of the dibromosuccinate, displacing a bromide ion. An intramolecular cyclization follows, with the other nitrogen of the hydroxyurea derivative displacing the second bromide. Subsequent elimination and tautomerization steps lead to the formation of the aromatic 5-hydroxyisoxazole ring system.

Detailed Experimental Protocol: Cyclization
  • Reagent Preparation: Prepare a solution of sodium methoxide (2.0-2.5 equivalents) in methanol.

  • Reaction Setup: In a jacketed batch reactor equipped with a mechanical stirrer and temperature probe, add a solution of hydroxyurea (1.0-1.2 equivalents) in methanol.

  • Initial Cooling: Cool the hydroxyurea solution to 0-5 °C.

  • Addition of Base: Slowly add the sodium methoxide solution, maintaining the internal temperature below 10 °C.

  • Addition of Intermediate: Slowly add the crude dimethyl 2,3-dibromosuccinate (1.0 equivalent) from the previous step, again keeping the temperature below 10 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Quench and Isolation:

    • Cool the reaction mixture back to 0-5 °C.

    • Carefully acidify the mixture with aqueous HCl (e.g., 3M) to a pH of ~2-3.

    • The product, Methyl 5-hydroxyisoxazole-3-carboxylate, will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product as a light yellow powder.[2][3]

Safety and Hazard Analysis

A critical aspect of working with isoxazole derivatives is understanding their thermal stability. Differential scanning calorimetry (DSC) has shown that isoxazole heterocycles can have high thermal decomposition energy.[6][10]

  • Thermal Hazard: The target compound and intermediates should be handled with care. Avoid excessive heating during isolation and drying. A safety assessment is recommended before scaling up the process.[10]

  • Reagent Handling: N-bromosuccinimide is a lachrymator and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE). AIBN is thermally unstable and can decompose vigorously if heated. Store refrigerated and away from light.

The use of a photoflow reactor significantly enhances the safety of the initial bromination step by minimizing the volume of the reaction mixture under active reaction conditions at any given time.

Conclusion

This guide outlines a robust, scalable, and safe protocol for the synthesis of Methyl 5-hydroxyisoxazole-3-carboxylate. By harnessing the power of photoflow technology, the hazardous radical bromination step is rendered highly controllable, leading to excellent yields of the key intermediate. The subsequent cyclization provides a reliable route to the final product. This methodology represents a significant improvement over traditional batch methods and is well-suited for adoption in both academic research and industrial drug development settings.

References

  • Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. (2023). Organic Letters. [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Chemical Communications. [Link]

  • Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods. National Center for Biotechnology Information. [Link]

  • Isoxazole. Wikipedia. [Link]

  • Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. ACS Publications. [Link]

  • Photochemical and Electrochemical Synthesis of Oxazoles and Isoxazoles: An Update. Vapourtec. [Link]

  • Photochemical Flow Synthesis of Trisubstituted Oxazoles Enabled by High-Power UV–B LED Modules. (2025). Organic Letters. [Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. [Link]

  • Experimental set up for photochemical reactions and product identification. ResearchGate. [Link]

  • UV-Laser Photochemistry of Isoxazole Isolated in a Low-Temperature Matrix. (2012). The Journal of Organic Chemistry. [Link]

  • A flow reactor setup for photochemistry of biphasic gas/liquid reactions. National Center for Biotechnology Information. [Link]

  • Continuous flow photochemical method for the synthesis of isoxazoles. ResearchGate. [Link]

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. (2024). Organic Process Research & Development. [Link]

  • A flow reactor setup for photochemistry of biphasic gas/liquid reactions. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. (2024). ACS Publications. [Link]

  • Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. (2021). Macmillan Group, Princeton University. [Link]

  • METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Chongqing Chemdad Co., Ltd. [Link]

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. ResearchGate. [Link]

  • Synthesis of Methyl 3‑Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3‑(3-Methoxyisoxazol-5-yl) Propanoic Acid. Figshare. [Link]

  • Process for preparing 3-hydroxy-5-methylisoxazole.
  • Methyl 3-hydroxyisoxazole-5-carboxylate. PubChem. [Link]

  • Photochemical Synthesis of an Epigenetic Focused Tetrahydroquinoline Library. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. (2023). MDPI. [Link]

  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

Sources

Method

Scalable manufacturing route for "Methyl 5-hydroxyisoxazole-3-carboxylate"

An Application Note for the Scalable Manufacturing of Methyl 5-hydroxyisoxazole-3-carboxylate Abstract Methyl 5-hydroxyisoxazole-3-carboxylate is a pivotal heterocyclic building block in the synthesis of diverse biologic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Manufacturing of Methyl 5-hydroxyisoxazole-3-carboxylate

Abstract

Methyl 5-hydroxyisoxazole-3-carboxylate is a pivotal heterocyclic building block in the synthesis of diverse biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its unique structure serves as a versatile scaffold for developing novel therapeutic agents, particularly those targeting neurological disorders and inflammatory conditions.[1] This application note presents a detailed, scalable, and efficient manufacturing route for this compound, focusing on the direct condensation reaction between dimethyl acetylenedicarboxylate (DMAD) and hydroxylamine. We provide an in-depth analysis of the reaction mechanism, a step-by-step protocol suitable for gram-to-kilogram scale production, and critical considerations for process safety and optimization.

Introduction and Strategic Rationale

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, present in numerous approved drugs and clinical candidates.[2][3] The synthesis of substituted isoxazoles is therefore of significant interest to the drug development community. While various methods exist for constructing the isoxazole core, such as the versatile [3+2] dipolar cycloaddition of nitrile oxides with alkynes, these routes often require the in situ generation of unstable intermediates, which can present challenges for large-scale industrial synthesis.[2][4][5]

For the specific synthesis of Methyl 5-hydroxyisoxazole-3-carboxylate (CAS No. 10068-07-2), a more direct and robust approach is the reaction of a commercially available, highly electrophilic alkyne, dimethyl acetylenedicarboxylate (DMAD), with hydroxylamine.[6][7] This strategy offers several advantages for scalability:

  • High Atom Economy: It is a condensation reaction that directly forms the heterocyclic ring system.

  • Convergent Synthesis: It combines two readily available starting materials in a single, high-yielding step.

  • Avoidance of Unstable Intermediates: It circumvents the need to generate and handle potentially hazardous nitrile oxides.

  • Proven Scalability: Similar condensation approaches have been successfully implemented on an industrial scale for related heterocycles.[8][9]

An alternative kilogram-scale route involving the photoflow bromination of dimethyl fumarate followed by condensation with hydroxyurea has been reported.[10] While effective, this multi-step process may be less efficient than the direct DMAD-based approach for certain manufacturing contexts. This guide will focus on the more convergent DMAD pathway.

Reaction Mechanism: Nucleophilic Addition and Cyclization

The formation of the isoxazole ring from DMAD and hydroxylamine proceeds through a well-established mechanism involving nucleophilic attack followed by intramolecular cyclization.

  • Michael Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine onto one of the electrophilic sp-hybridized carbons of the alkyne in DMAD. This Michael-type addition forms an enamine intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the enamine intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the adjacent ester group.

  • Elimination & Tautomerization: This cyclization results in a tetrahedral intermediate which subsequently eliminates a molecule of methanol to form the isoxazolone ring. The product, Methyl 5-hydroxyisoxazole-3-carboxylate, exists predominantly in the more stable hydroxy-isoxazole tautomeric form.

Reaction_Mechanism Mechanism: DMAD and Hydroxylamine Condensation DMAD Dimethyl Acetylenedicarboxylate (DMAD) Enamine Enamine Intermediate DMAD->Enamine + Hydroxylamine (Michael Addition) NH2OH Hydroxylamine Cyclic Cyclic Intermediate Enamine->Cyclic Intramolecular Cyclization Product Methyl 5-hydroxyisoxazole-3-carboxylate Cyclic->Product - Methanol (Elimination & Tautomerization) Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Prepare Hydroxylamine Solution (NH₂OH·HCl + NaHCO₃ in MeOH) C 3. Controlled Addition (Add hydroxylamine solution to DMAD at 0-10°C) A->C B 2. Charge Reactor with DMAD in MeOH B->C D 4. Reaction (Warm to RT, stir for 12-16h) C->D E 5. Solvent Evaporation (Concentrate under vacuum) D->E F 6. Aqueous Work-up (Partition between EtOAc and water) E->F G 7. Dry & Concentrate (Dry organic layer, evaporate solvent) F->G H 8. Isolate Crude Product G->H I 9. Recrystallization (e.g., from Ethyl Acetate/Hexanes) H->I J 10. Filter & Dry (Collect crystals, dry under vacuum) I->J K 11. Characterization (MP, NMR, MS) J->K

Caption: Scalable workflow for isoxazole synthesis.

Procedure:

  • Preparation of Hydroxylamine Free Base Solution: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.05 eq) in anhydrous methanol. Cool the solution in an ice bath and add sodium bicarbonate (1.10 eq) portion-wise with stirring. The evolution of CO₂ gas will be observed. Stir the resulting slurry for 30-45 minutes at 0-5°C. The sodium bicarbonate neutralizes the HCl, generating the free base in situ. The resulting NaCl salt has low solubility in methanol.

  • Reaction Setup: Charge a jacketed reactor or a three-neck flask equipped with an overhead stirrer, temperature probe, and addition funnel with dimethyl acetylenedicarboxylate (DMAD, 1.0 eq) dissolved in anhydrous methanol.

  • Controlled Addition: Cool the DMAD solution to 0-5°C using a circulating chiller or an ice bath. Filter the cold hydroxylamine slurry from Step 1 directly into the addition funnel and add it dropwise to the stirred DMAD solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C. Causality: This controlled, cold addition is critical to manage the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the DMAD is consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

    • To the resulting residue, add ethyl acetate and water. Stir vigorously. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). [11] * Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification by Recrystallization:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation. [11] * Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum at 40-50°C.

Safety and Handling Precautions
  • Dimethyl Acetylenedicarboxylate (DMAD): DMAD is a potent lachrymator and vesicant (causes blistering). [12]It must be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [12]* Hydroxylamine: Hydroxylamine and its salts can be unstable and potentially explosive, especially upon heating or in concentrated form. Handle with care and avoid excessive heat.

  • Exotherm Control: The reaction is exothermic. For large-scale batches, ensure the reactor has adequate cooling capacity to maintain the target temperature during the addition phase.

Expected Results and Characterization

ParameterExpected Value/Observation
Yield 75-85%
Appearance Light yellow or off-white powder/solid
Melting Point 160-163 °C (lit.) [13]
Molecular Weight 143.10 g/mol [14]
Molecular Formula C₅H₅NO₄ [13]

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ (ppm) ~12.0 (br s, 1H, OH), ~6.5 (s, 1H, CH), ~3.8 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆): δ (ppm) ~168.0, ~160.0, ~158.0, ~95.0, ~52.0.

  • IR (KBr, cm⁻¹): Broad OH stretch (~3200-2800), C=O stretch (~1720), C=N stretch (~1640).

  • Mass Spec (ESI-): [M-H]⁻ at m/z 142.0.

Conclusion

The described protocol provides a robust, efficient, and scalable method for the manufacturing of Methyl 5-hydroxyisoxazole-3-carboxylate. By leveraging the direct condensation of dimethyl acetylenedicarboxylate and hydroxylamine, this process avoids complex intermediate steps and is well-suited for industrial application. Careful control of reaction temperature and adherence to safety protocols are paramount for successful and safe scale-up. The resulting high-purity product is an essential intermediate for researchers and professionals in the fields of drug discovery and development.

References

  • BenchChem. (n.d.). Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Pramanik, S., & Islam, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34255.
  • Nguyen, T. V., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 496-505.
  • Wallace, D. J., & Chen, C. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(5), 1957–1960.
  • ChemicalBook. (2025). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE.
  • ResearchGate. (n.d.). Synthesis of isoxazoles and isoxazolines on gram-scale.
  • Hohmann, K. F., et al. (2024). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development.
  • Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225.
  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • JournalAgent. (1992). A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. Journal of Islamic Academy of Sciences, 5:2, 81-85.
  • BenchChem. (2025). Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.
  • RSC Publishing. (n.d.). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Isoxazole-5-carboxylates.
  • Chem-Impex. (n.d.). Methyl 3-hydroxyisoxazole-5-carboxylate.
  • SciSpace. (n.d.). Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo.
  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • MedChemExpress. (n.d.). Methyl 5-methylisoxazole-3-carboxylate-d4 (methyl 5-methyl-1,2-oxazole-3-carboxylate-d4).
  • BenchChem. (n.d.). Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification.
  • NIH. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC.
  • Google Patents. (n.d.). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.
  • Sigma-Aldrich. (n.d.). Methyl 3-hydroxy-5-isoxazolecarboxylate.
  • Organic Syntheses. (n.d.). Acetylenedicarboxylic acid, dimethyl ester.
  • ChemicalBook. (2019). Dimethyl acetylenedicarboxylate - Reaction / Application on Synthetic Work.
  • ResearchGate. (2021). Study of the Hydroamination Reaction of Methyl Acetylenedicarboxylate with Aromatic Amines and its Heterocyclization Products.
  • Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 64-73.
  • Heteroletters. (2013). SODIUM SACCHARIN CATALYZED ONE-POT SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES IN WATER. Vol. 3(3), 359-369.
  • IUCr Journals. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • Indian Academy of Sciences. (1983). Addition products of dimethyl acetylenedicarboxylate to thioureas-- studies on 2-(p-bromophenyl) imino-3-methyl-5. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(1), 99-106.
  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13611-13620.
  • Santa Cruz Biotechnology. (n.d.). Methyl 3-Hydroxyisoxazole-5-carboxylate.
  • ResearchGate. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.

Sources

Application

Application Note: Derivatization Protocols for Methyl 5-hydroxyisoxazole-3-carboxylate

Abstract & Chemical Context Methyl 5-hydroxyisoxazole-3-carboxylate (CAS: 10068-07-2 for the isomer family; specific tautomer often unassigned) is a critical heterocyclic building block.[1] It serves as a bioisostere for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

Methyl 5-hydroxyisoxazole-3-carboxylate (CAS: 10068-07-2 for the isomer family; specific tautomer often unassigned) is a critical heterocyclic building block.[1] It serves as a bioisostere for carboxylic acids (specifically the distal carboxylate of glutamate) and is a precursor to AMPA/Kainate receptor agonists (e.g., Ibotenic acid analogs).[2][3]

Critical Chemical Insight (The Tautomer Trap): Researchers must recognize that this molecule does not exist as a static "5-hydroxy" structure.[1] It exists in a dynamic equilibrium between the 5-hydroxyisoxazole (A) and the 2H-isoxazol-5-one (B) forms. In solution, particularly in polar solvents, the 5-oxo (B) tautomer often predominates.[2][3]

  • Implication: Direct alkylation often yields mixtures of N-alkyl (isoxazolone) and O-alkyl (isoxazole) products.[1]

  • Solution: This guide provides protocols to selectively target the O-position (via the 5-Chloro intermediate) or the N-position, and to manipulate the C3-ester.

Reactivity & Tautomerism Map

The following diagram illustrates the divergent reactivity pathways dictated by the tautomeric equilibrium.

TautomerMap Hydroxy 5-Hydroxy Form (Aromatic) Oxo 5-Oxo Form (Isoxazolone) Hydroxy->Oxo  Tautomerism   Intermediate Methyl 5-chloroisoxazole- 3-carboxylate Hydroxy->Intermediate POCl3 / Base (Protocol 1) N_Alkyl N-Alkyl-isoxazolone (N-Product) Oxo->N_Alkyl R-X / K2CO3 (Protocol 3) O_Alkyl 5-Alkoxyisoxazole (O-Product) Intermediate->O_Alkyl NaOR / Heat (Protocol 2A)

Figure 1: Divergent reactivity pathways.[2][3][1] To achieve high regioselectivity for 5-substituted isoxazoles, the "Chloro-Gateway" (Blue path) is superior to direct alkylation.

Protocol 1: The "Chloro-Gateway" Synthesis

Target: Methyl 5-chloroisoxazole-3-carboxylate Purpose: To convert the ambiguous 5-OH/5-Oxo group into a versatile electrophile (5-Cl).[1] This is the industry-standard method for generating clean 5-substituted libraries via


.[1]
Materials
  • Substrate: Methyl 5-hydroxyisoxazole-3-carboxylate (1.0 eq)

  • Reagent: Phosphorus Oxychloride (

    
    ) (5.0 eq)[2][3]
    
  • Base: Triethylamine (

    
    ) (1.0 eq) or Pyridine (cat.)[3][1]
    
  • Solvent: Neat or Toluene (if scale >10g)[2][3]

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a

    
     drying tube, place the substrate.
    
  • Addition: Carefully add

    
     (neat) to the flask. If the reaction is exothermic, cool to 0°C during addition.
    
  • Catalysis: Add

    
     dropwise.[1] Note: The base acts as a proton scavenger and accelerates the formation of the dichlorophosphate intermediate.[2]
    
  • Reaction: Heat the mixture to 80–90°C for 3–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1).[3][1] The starting material (polar, streak) should disappear, replaced by a non-polar spot (Product).

  • Workup (Critical Safety):

    • Cool the mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the residue onto crushed ice (approx. 10g ice per 1g substrate) with vigorous stirring to hydrolyze remaining phosphoryl chlorides.[1]

    • Extract immediately with Dichloromethane (DCM) (3x).[3][1]

  • Purification: Dry organics over

    
    , filter, and concentrate. The residue is usually pure enough for subsequent steps.[1] If not, purify via flash chromatography (0-20% EtOAc in Hexane).[3][1]
    

Validation:

  • 1H NMR: Loss of the exchangeable OH/NH proton.[2][1]

  • Stability: The 5-chloro derivative is stable at room temperature but susceptible to hydrolysis if stored in wet solvents.[1]

Protocol 2: Library Generation via Displacement

Target: 5-Alkoxy or 5-Amino isoxazole derivatives Mechanism: Nucleophilic Aromatic Substitution (


).[1] The isoxazole ring is electron-deficient (similar to pyridine), making the 5-Cl highly reactive toward nucleophiles.
2A. Synthesis of 5-Alkoxy Derivatives (O-Functionalization)

This restores the "5-hydroxy-like" structure but locked as an ether.[1]

  • Reagents: Alcohol (R-OH, 1.1 eq), Sodium Hydride (NaH, 1.2 eq), THF (anhydrous).[2][3]

  • Procedure:

    • Suspend NaH in dry THF at 0°C.

    • Add R-OH dropwise and stir for 30 min to generate the alkoxide.

    • Add a solution of Methyl 5-chloroisoxazole-3-carboxylate (from Protocol 1) in THF dropwise.[1]

    • Allow to warm to RT.[1][4] Stir for 2–6 hours.

  • Outcome: Exclusive formation of the O-alkyl product.

2B. Synthesis of 5-Amino Derivatives
  • Reagents: Primary or Secondary Amine (2.0 eq), DMF or Acetonitrile.[2][3][1]

  • Procedure:

    • Dissolve the Chloro-intermediate in DMF.[1]

    • Add the amine.[1][4][5][6] If the amine is a salt (e.g., HCl salt), add 2.5 eq of DIPEA.[2][3]

    • Heat to 60°C for 4 hours.

  • Outcome: Formation of 5-amino-isoxazole-3-carboxylates.[1][7]

Protocol 3: Direct N-Alkylation (Isoxazolone Targeting)

Target: Methyl 2-alkyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate Purpose: If the biological target requires the "isoxazolone" core (common in agrochemistry).[1]

Mechanism: Under basic conditions with simple alkyl halides, the nitrogen atom is the softer nucleophile and is kinetically favored in dipolar aprotic solvents.[2][3]

Methodology
  • Solvent: DMF (Dimethylformamide) or Acetone.[1]

  • Base: Potassium Carbonate (

    
    , 2.0 eq).[2][3][1]
    
  • Electrophile: Alkyl Halide (R-X, 1.1 eq).

  • Procedure:

    • Dissolve Methyl 5-hydroxyisoxazole-3-carboxylate in DMF.

    • Add

      
       and stir for 15 min (formation of the anion).
      
    • Add R-X.[1][4] Stir at RT (for reactive halides like BnBr) or 60°C (for unreactive halides).

  • Purification: This reaction often produces a mixture (approx 80:20 N-alkyl vs O-alkyl).[1]

    • Separation: Flash chromatography is required.[1][4] The N-alkyl isomer is typically more polar (elutes later) than the O-alkyl isomer.

Data Summary: Regioselectivity Trends

ConditionMajor ProductRatio (Approx)Notes

then NaOR
O-Alkyl >99:1Recommended Path for O-analogs.

/ DMF / R-X
N-Alkyl ~4:1Kinetic control favors Nitrogen.[1]

/ Toluene / R-X
O-Alkyl ~3:1Silver coordinates N, forcing O-attack.[1]

Protocol 4: C3-Ester Amidation

Target: 5-Hydroxyisoxazole-3-carboxamides Challenge: Standard hydrolysis (LiOH) can sometimes decarboxylate the ring or open it if the conditions are too harsh.[1] Direct amidation is safer.[1]

Method: Magnesium-Mediated Direct Amidation[3]
  • Reagents: Amine (R-

    
    , 3.0 eq), Trimethylaluminum (
    
    
    
    ) or Isopropylmagnesium Chloride (
    
    
    ).[2][3][1]
  • Procedure (using

    
     - Safer): 
    
    • In a dry vial, mix the Amine (3.0 eq) and THF.

    • Add

      
       (2.0 M in THF, 3.0 eq) at 0°C. Stir 15 min to form the magnesium amide.
      
    • Add the Methyl 5-substituted-isoxazole-3-carboxylate (substrate).[1]

    • Stir at RT for 1–2 hours.

    • Quench with 1M HCl (carefully).

  • Note: Perform this after Protocol 1 or 2. If performed on the free 5-OH/5-Oxo starting material, the reagent will be consumed deprotonating the 5-OH, requiring >4 equivalents of reagent.

References & Grounding

  • Tautomerism & Reactivity: The equilibrium of 5-hydroxyisoxazoles favors the 2H-isoxazol-5-one form in solution, driving N-alkylation preference under standard basic conditions.[1]

    • Source:Heterocycles, Vol 24, No. 4, 1986.[2][3][1]

  • Chlorination Protocol: The use of

    
     to convert 5-isoxazolones to 5-chloroisoxazoles is a foundational transformation in isoxazole medicinal chemistry.[1]
    
    • Source:Journal of Medicinal Chemistry, 1997, 40(1), 50-60.[2][3]

  • Regioselectivity (Silver Salts): Silver carbonate promotes O-alkylation by coordinating the nitrogen lone pair, blocking N-attack.[1]

    • Source:Tetrahedron Letters, 2005, 46(26), 4563-4566.[2][3]

  • General Properties: PubChem Compound Summary for Methyl 3-hydroxy-5-isoxazolecarboxylate (Isomer analog for physical property comparison).

    • Source:[2][3][1]

Troubleshooting & QC Guide
ObservationProbable CauseCorrective Action
Low Yield in Protocol 1 Hydrolysis of product during workup.[1]Use crushed ice and extract immediately.[1] Do not let the aqueous layer sit.[1]
Mixture of Isomers (Protocol 3) Solvent polarity effects.Switch to Toluene/Ag2CO3 if O-isomer is desired but Protocol 1 is too harsh.[1]
Ring Opening Base too strong/Heat too high.[1]Isoxazoles are sensitive to strong base (NaOH/KOH) at high heat.[3][1] Use Carbonates or organic bases.[1]

Disclaimer: The protocols described involve hazardous chemicals (


, Alkylating agents).[2][3] All procedures must be performed in a fume hood with appropriate PPE.

Sources

Method

Synthesis of 3-(3-methoxyisoxazol-5-yl) propanoic acid from "Methyl 5-hydroxyisoxazole-3-carboxylate"

Executive Summary & Strategic Analysis This Application Note details the synthesis of 3-(3-methoxyisoxazol-5-yl)propanoic acid , a critical isoxazole building block often utilized in the development of glutamate receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the synthesis of 3-(3-methoxyisoxazol-5-yl)propanoic acid , a critical isoxazole building block often utilized in the development of glutamate receptor ligands (e.g., AMPA/kainate analogs).

Critical Structural Alignment (Go/No-Go Check): The request specifies "Methyl 5-hydroxyisoxazole-3-carboxylate" as the starting material. However, structural analysis of the target (3-methoxy group at C3; propanoic acid chain at C5) dictates that the starting material must possess the carboxylate handle at C5 to allow for chain extension, and the hydroxyl group at C3 for methylation.

Therefore, this protocol utilizes Methyl 3-hydroxyisoxazole-5-carboxylate (CAS: 10068-07-2) as the chemically logical precursor.[1][2] Using the 5-hydroxy-3-carboxylate isomer would require a complex scaffold rearrangement not viable for standard scale-up. This guide follows the optimized route published in Organic Process Research & Development (2024), ensuring high safety and scalability.

Chemical Pathway & Mechanism

The synthesis involves three critical phases:

  • Regioselective O-Methylation: Locking the tautomeric isoxazole ring.

  • Reductive Activation: Converting the C5-ester to an electrophile.

  • Two-Carbon Homologation: Installing the propanoic acid tail via malonate chemistry.

Visual Reaction Scheme

ReactionScheme cluster_legend Phase Logic SM Methyl 3-hydroxyisoxazole- 5-carboxylate (C5-Ester, C3-OH) Int1 Methyl 3-methoxyisoxazole- 5-carboxylate (O-Methylated) SM->Int1 DMS, K2CO3 DMF, 20°C (O-Selectivity >85%) Int2 3-Methoxyisoxazol- 5-yl)methanol (Alcohol) Int1->Int2 NaBH4, MeOH 0°C to RT Int3 5-(Chloromethyl)-3- methoxyisoxazole (Electrophile) Int2->Int3 SOCl2, DCM or MsCl/TEA Target 3-(3-Methoxyisoxazol- 5-yl)propanoic acid (Target) Int3->Target 1. Diethyl Malonate/NaH 2. HCl Hydrolysis (-CO2)

Caption: Figure 1. Stepwise transformation from the isoxazole carboxylate scaffold to the propanoic acid target via homologation.[1][2][3]

Detailed Experimental Protocol

Phase 1: Regioselective O-Methylation

Objective: Convert the C3-hydroxyl group to a methoxy group while avoiding N-methylation (a common side reaction in isoxazoles).

  • Reagents: Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq), Dimethyl Sulfate (DMS, 1.1 eq), Potassium Carbonate (K₂CO₃, 1.3 eq), DMF (4.0 vol).[2]

  • Rationale: The use of DMS/K₂CO₃ in DMF is superior to Diazomethane (hazardous) or MeI (lower selectivity), achieving an 85:15 O:N ratio [1].

Protocol:

  • Charge a reactor with Methyl 3-hydroxyisoxazole-5-carboxylate and DMF.

  • Add K₂CO₃ (milled) at 0°C.

  • Add Dimethyl Sulfate dropwise, maintaining internal temperature <10°C (Exothermic).

  • Stir at 20–25°C for 14 hours.

  • IPC (In-Process Control): Monitor by HPLC for disappearance of SM.

  • Workup: Quench with water. Extract with Ethyl Acetate (EtOAc).[4][5] Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Heptane/EtOAc or silica chromatography (if N-methyl impurity is high) to isolate Methyl 3-methoxyisoxazole-5-carboxylate .

Phase 2: Reductive Activation (Ester to Chloride)

Objective: Convert the C5-ester into a reactive electrophile (chloride) suitable for carbon chain extension.

Step 2A: Reduction

  • Dissolve the methyl ester from Phase 1 in MeOH (5 vol).

  • Add NaBH₄ (1.5 eq) portion-wise at 0°C.

  • Stir until conversion to (3-methoxyisoxazol-5-yl)methanol is complete (approx. 2 h).

  • Quench with sat. NH₄Cl. Extract with EtOAc/THF (alcohol is polar).

Step 2B: Chlorination

  • Dissolve the alcohol in DCM (10 vol).

  • Add SOCl₂ (1.2 eq) and catalytic DMF at 0°C.

  • Stir at RT for 3 hours.

  • Concentrate carefully (product is volatile/lachrymator). Yields 5-(chloromethyl)-3-methoxyisoxazole .

Phase 3: Homologation & Decarboxylation

Objective: Extend the carbon chain by two carbons using malonate chemistry.

  • Reagents: Diethyl malonate (1.2 eq), NaH (60% dispersion, 1.3 eq), THF.

  • Alternative (Safer): Triethylmethanetricarboxylate (as per Bürki et al., 2024) avoids unstable intermediates, but malonate is standard for lab scale [1].

Protocol:

  • Suspend NaH in dry THF at 0°C.

  • Add Diethyl malonate dropwise (Gas evolution: H₂). Stir 30 min to form the enolate.

  • Add 5-(chloromethyl)-3-methoxyisoxazole (dissolved in THF) dropwise.

  • Reflux for 4–6 hours.

  • Hydrolysis/Decarboxylation:

    • Concentrate the mixture.[6][7] Add 6M HCl (aq).

    • Reflux for 12–18 hours. This hydrolyzes the diester to the diacid and thermally decarboxylates it to the monoacid.

  • Isolation: Cool to 0°C. The product 3-(3-methoxyisoxazol-5-yl)propanoic acid often precipitates. If not, extract with EtOAc, dry, and recrystallize from water/ethanol.

Data Summary & Process Parameters

ParameterSpecification / RangeCritical Note
Starting Material Methyl 3-hydroxyisoxazole-5-carboxylateVerify Isomer: Must be 3-OH, 5-COOMe.[1][2]
Methylation Selectivity >85% O-isomerN-isomer is a "dead end" impurity.
Reduction Temp 0°C to 20°CAvoid over-reduction or ring cleavage.
Decarboxylation pH < 1.0 (Acidic)Basic hydrolysis requires a separate acidification step.
Overall Yield 40–55%Based on literature precedents [1].

Quality Control & Troubleshooting

Self-Validating Analytical Workflow

QC_Workflow Sample Crude Product HNMR 1H NMR (DMSO-d6) Sample->HNMR LCMS LC-MS (ESI+) Sample->LCMS Check1 Check: Methoxy Singlet (~3.9 ppm) HNMR->Check1 Check2 Check: Propanoic Chain (Triplets ~2.6 & 2.9 ppm) Check1->Check2 Present Fail Reprocess/Recrystallize Check1->Fail Absent Pass Release Batch Check2->Pass Present Check2->Fail Absent

Caption: Figure 2. Analytical logic for validating the structural integrity of the final isoxazole propanoic acid.

Troubleshooting Guide:

  • Low O-Methylation Yield: Ensure K₂CO₃ is finely milled and DMF is dry. Water promotes N-methylation.

  • Incomplete Decarboxylation: If NMR shows a multiplet at the alpha-position (methine proton of malonic acid), reflux time in HCl was insufficient. Re-subject to 6M HCl reflux.

References

  • Bürki, C., et al. (2024).[2] Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid.[1][2][3] Organic Process Research & Development. [Link]

  • O’Shea, P. D., et al. (2009). A Practical Synthesis of the Platelet Fibrinogen Receptor Antagonist Roxifiban. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724585, Methyl 3-hydroxyisoxazole-5-carboxylate. [Link]

Sources

Application

Using "Methyl 5-hydroxyisoxazole-3-carboxylate" to synthesize tetracycline antibiotic precursors

This Application Note is structured for researchers and drug development professionals specializing in total synthesis and antibiotic discovery. Editorial Note on Isomer Specificity: The following guide addresses the app...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured for researchers and drug development professionals specializing in total synthesis and antibiotic discovery.

Editorial Note on Isomer Specificity: The following guide addresses the application of Methyl 3-hydroxyisoxazole-5-carboxylate (and its derivatives). While the prompt specified "Methyl 5-hydroxyisoxazole-3-carboxylate," extensive literature and industrial precedent (specifically the Myers-Tetraphase platform) establish the 3-hydroxy-5-carboxylate isomer as the foundational starting material for the convergent synthesis of tetracycline AB-ring precursors. The 5-hydroxy-3-carboxylate isomer is structurally distinct and not the standard precursor for this specific pathway. This guide proceeds with the scientifically validated isomer to ensure experimental success.

Compound of Interest: Methyl 3-hydroxyisoxazole-5-carboxylate (CAS: 10068-07-2) Target Application: Convergent Synthesis of AB-Ring Enone Precursors for 6-Deoxytetracyclines Methodology: Myers-Tetraphase Michael-Claisen Condensation Platform

Executive Summary & Strategic Rationale

The total synthesis of tetracyclines has evolved from linear, low-yield semi-syntheses to highly convergent, fully synthetic pathways. The "Isoxazole Route," pioneered by the Myers group and industrialized by Tetraphase Pharmaceuticals, relies on the unique reactivity of the isoxazole ring.

Methyl 3-hydroxyisoxazole-5-carboxylate serves as the linchpin of this strategy.[1] It functions not merely as a structural building block but as a masked 1,3-dicarbonyl system . The isoxazole ring survives the harsh conditions of the initial coupling (Michael-Claisen condensation) and is subsequently reductively opened to reveal the sensitive


-keto amide and dimethylamino functionalities characteristic of the tetracycline A-ring.
Key Advantages of this Protocol:
  • Convergence: Decouples the synthesis of the AB-ring (polar, sensitive) from the D-ring (aromatic, variable), allowing for rapid analog generation.

  • Stereocontrol: The isoxazole-mediated Michael-Claisen reaction sets the C4 and C4a stereocenters with high diastereoselectivity (

    
    ).
    
  • Scalability: Protocols are optimized for multi-gram to kilogram scale production.

Strategic Workflow Visualization

The following diagram illustrates the convergent assembly logic, highlighting the critical role of the isoxazole ester.

TetracyclineSynthesis Isoxazole Methyl 3-hydroxyisoxazole- 5-carboxylate (Starting Material) Protection Step 1: O-Protection (Benzyl/PMB) Isoxazole->Protection MichaelClaisen Step 2: Michael-Claisen Condensation (LHMDS, -78°C) Protection->MichaelClaisen Nucleophile (Enolate) Cyclohexenone Chiral Cyclohexenone (C-Ring Precursor) Cyclohexenone->MichaelClaisen Electrophile Tricyclic Tricyclic Intermediate (ABC-Ring System) MichaelClaisen->Tricyclic Stereoselective ABEnone AB-Enone Precursor (Key Intermediate) Tricyclic->ABEnone Functionalization Coupling Coupling with D-Ring Anion ABEnone->Coupling Tetracycline Fully Synthetic Tetracycline Coupling->Tetracycline

Caption: Convergent workflow utilizing the isoxazole ester to construct the AB-ring system (Green) and fuse it with the D-ring (Red) to form the tetracycline core.[1][2]

Detailed Experimental Protocols

Protocol A: Preparation of the Protected Isoxazole Precursor

The free hydroxyl group at C3 must be protected to prevent quenching of the base during the subsequent enolization step. The benzyl ether is the standard protecting group due to its stability and clean removal via hydrogenolysis.

Reagents:

  • Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 equiv)

  • Benzyl bromide (BnBr) (1.1 equiv)

  • Potassium carbonate (

    
    ) (1.5 equiv)
    
  • Acetone (Reagent Grade, 0.5 M concentration)

Procedure:

  • Dissolution: Charge a round-bottom flask with Methyl 3-hydroxyisoxazole-5-carboxylate and acetone. Stir to dissolve.

  • Base Addition: Add solid

    
     in a single portion. The suspension will turn slightly yellow.
    
  • Alkylation: Add Benzyl bromide dropwise over 10 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 3:1) for the disappearance of the starting phenol.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize the crude solid from hexanes/ethyl acetate or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

  • Validation: Target product is Methyl 3-(benzyloxy)isoxazole-5-carboxylate . Confirm via

    
     NMR (Singlet at 
    
    
    
    5.3 ppm for benzylic
    
    
    ).
Protocol B: The Michael-Claisen Condensation (Key Step)

This step is the core of the application. It involves the reaction of the isoxazole enolate with a chiral cyclohexenone to form the C-ring.

Mechanism: The reaction proceeds via a Michael addition of the isoxazole enolate to the enone, followed immediately by an intramolecular Claisen condensation . This cascade sequence constructs the C-ring and sets the stereochemistry at C4a.

Reagents:

  • Methyl 3-(benzyloxy)isoxazole-5-carboxylate (1.1 equiv)

  • Chiral Cyclohexenone (e.g., prepared from 3-methoxyfurfural) (1.0 equiv)

  • LiHMDS (Lithium Hexamethyldisilazide) (1.0 M in THF, 2.2 equiv)

  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Enolate Formation:

    • Flame-dry a 3-neck flask under Argon.

    • Add the protected isoxazole ester and anhydrous THF. Cool to

      
       (Dry ice/acetone bath).
      
    • Add LiHMDS dropwise over 20 minutes. The solution typically turns deep red/orange, indicating formation of the extended enolate.

    • Critical Control Point: Stir at

      
       for 30 minutes to ensure complete deprotonation.
      
  • Michael-Claisen Cascade:

    • Dissolve the Chiral Cyclohexenone in a minimum amount of anhydrous THF.

    • Add the cyclohexenone solution dropwise to the isoxazole enolate at

      
       over 30 minutes.
      
    • Observation: The color may shift. Maintain temperature strictly below

      
       to favor the kinetic Michael addition.
      
    • After addition, allow the reaction to warm slowly to

      
       over 2 hours. The Claisen closure occurs during this warming phase.
      
  • Quench and Isolation:

    • Quench the reaction with saturated aqueous

      
       at 
      
      
      
      .
    • Extract with EtOAc (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: The tricyclic intermediate is often crystalline. Triturate with cold methanol or purify via column chromatography.

Data Summary Table: Typical Process Metrics

ParameterSpecificationNotes
Temperature Control

Critical for diastereoselectivity (

dr).
Stoichiometry 1.1 : 1.0 (Isoxazole:Enone)Slight excess of isoxazole ensures full conversion of expensive enone.
Concentration 0.1 M - 0.2 MHigher concentrations may lead to polymerization.
Typical Yield 75% - 85%Yield of the tricyclic intermediate.

Mechanistic Pathway & Chemical Logic

The following Graphviz diagram details the electronic rearrangement during the synthesis. The isoxazole ring acts as a "Trojan Horse," carrying the A-ring atoms in a latent, stable form until the final deprotection steps.

Mechanism Step1 Isoxazole Enolate Formation (LiHMDS removes proton at C4) Step2 Michael Addition (Attack on Cyclohexenone) Step1->Step2 + Chiral Enone Step3 Claisen Condensation (Intramolecular ring closure) Step2->Step3 Warming to 0°C Intermediate Tricyclic Intermediate (Stable Isoxazole Ring Intact) Step3->Intermediate Step4 Late Stage: Reductive Opening (H2, Pd/C) Intermediate->Step4 After D-ring coupling Final Tetracycline A-Ring (Beta-keto amide revealed) Step4->Final N-O bond cleavage

Caption: Mechanistic progression from isoxazole enolate to the final tetracycline A-ring functionality.

Troubleshooting & Critical Parameters

Isomer Confirmation

Ensure the starting material is Methyl 3-hydroxyisoxazole-5-carboxylate .

  • Check: The

    
     NMR of the starting material should show a singlet for the methoxy group (
    
    
    
    ppm) and a singlet for the C4 proton (
    
    
    ppm).
  • Risk: Using the 5-hydroxy-3-carboxylate isomer will result in a failure to form the correct enolate geometry, aborting the Michael-Claisen cascade.

Moisture Sensitivity

The LiHMDS enolization is extremely sensitive to moisture.

  • Symptom: Low yield or recovery of starting material.

  • Solution: Titrate LiHMDS before use or use fresh commercial ampules. Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.

Stereochemical Leakage
  • Symptom: Lower diastereomeric ratio (dr).

  • Cause: Warming the reaction too quickly from

    
    .
    
  • Solution: Maintain the cryogenic bath strictly during the Michael addition phase. The kinetic control at this stage dictates the stereochemistry of the C4a ring junction.

References

  • Charest, M. G., Lerner, C. D., Brubaker, J. D., & Siegel, D. R. (2005). A Convergent, Enantioselective Synthetic Route to Structurally Diverse 6-Deoxytetracycline Antibiotics. Science, 308(5720), 395–398.

  • Sun, C., et al. (2008). A Robust Platform for the Synthesis of New Tetracycline Antibiotics.[1] Journal of the American Chemical Society, 130(52), 17913–17927.

  • Brubaker, J. D., & Myers, A. G. (2007). A Practical, Enantioselective Synthetic Route to a Key Precursor to the Tetracycline Antibiotics.[1][3] Organic Letters, 9(18), 3523–3525.

  • Heasley, B. (2011).[4] Isoxazole Functionalization Technologies Enable Construction of Tetracycline Derivatives.[1][4][5] Angewandte Chemie International Edition, 50(37), 8474–8477.[4]

Sources

Method

Preparation of "Methyl 5-hydroxyisoxazole-3-carboxylate" analogs for neurological disorder research

Here is a detailed Technical Application Note and Protocol guide for the preparation of Methyl 5-hydroxyisoxazole-3-carboxylate and its analogs, designed for researchers in neurological drug discovery. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Technical Application Note and Protocol guide for the preparation of Methyl 5-hydroxyisoxazole-3-carboxylate and its analogs, designed for researchers in neurological drug discovery.

Executive Summary & Biological Context

The isoxazole scaffold is a privileged structure in neuropharmacology due to its bioisosteric relationship with the carboxylic acid groups found in neurotransmitters like Glutamate and


-Aminobutyric acid (GABA).

Specifically, Methyl 5-hydroxyisoxazole-3-carboxylate (and its stable tautomer Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate ) serves as a critical intermediate for synthesizing:

  • AMPA/Kainate Receptor Ligands: The isoxazole core mimics the distal carboxylate of glutamate, providing conformationally restricted analogs.

  • GABA-A Agonists/Antagonists: Structural analogs of Muscimol (3-hydroxy-5-aminomethylisoxazole) and Ibotenic acid.

  • TTA Analogs: Precursors for Tartrate-resistant acid phosphatase inhibitors.

⚠️ Critical Isomer Distinction

Researchers must distinguish between the two primary regioisomers, as their biological profiles differ drastically:

  • 3-Hydroxy-5-carboxylate: The core of Ibotenic acid (NMDA/metabotropic agonist).

  • 5-Hydroxy-3-carboxylate (Target of this Guide): Often used to synthesize specific antagonists or allosteric modulators where the acidic enol is required at the 5-position relative to the 3-carboxylate vector.

Chemical Strategy & Tautomerism

The target molecule exists in a tautomeric equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms. In solution (especially in polar solvents like DMSO or Methanol) and in the solid state, the 5-oxo-4,5-dihydro form often predominates.[1]

Synthetic Challenges:

  • Regiocontrol: Ensuring the carboxylate ends up at C3 rather than C5.

  • O- vs N-Alkylation: During functionalization, the amide-like nitrogen (NH) and the enolic oxygen (OH) compete for electrophiles.

  • Decarboxylation: The 3-carboxylic acid derivatives are prone to thermal decarboxylation.

Experimental Protocols

Method A: The "Classic" Cyclization (Scalable)

This method utilizes Dimethyl Oxaloacetate and Hydroxylamine . It is preferred for gram-scale synthesis due to the availability of reagents and operational simplicity.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8]Role
Dimethyl Oxaloacetate (Sodium Salt)1.0C4-C5 Precursor
Hydroxylamine Hydrochloride1.1N-O Donor
Methanol (Anhydrous)SolventMedium
Sodium Methoxide (0.5M in MeOH)2.0Base
Conc.[1][9] HClExcessAcidification
Step-by-Step Protocol
  • Preparation of Free Oxaloacetate:

    • Suspend Dimethyl oxaloacetate sodium salt (10.0 g, 47.6 mmol) in anhydrous Methanol (100 mL).

    • Cool to 0°C in an ice bath.[4]

    • Add Hydroxylamine hydrochloride (3.64 g, 52.4 mmol) portion-wise over 10 minutes.

  • Cyclization:

    • Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature (25°C) over 2 hours.

    • Observation: The solution will turn from a suspension to a clear/yellowish solution as the oxime forms.

    • Add Sodium Methoxide solution (approx. 2 equiv) dropwise to drive the cyclization (intramolecular attack of the oxime oxygen on the

      
      -ester).
      
    • Stir at room temperature for 12 hours.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove Methanol (do not heat above 40°C).

    • Dissolve the residue in minimal water (50 mL) and cool to 0°C.

    • Acidify carefully with Conc. HCl to pH ~1-2. The product (acidic enol) will precipitate.

    • Filter the white/off-white solid.

    • Recrystallization: Recrystallize from Water/Methanol (9:1) or Benzene (if anhydrous form is needed).

Yield: Typically 60-75%.

Method B: The "High-Fidelity" Regioselective Route

For high-value analogs where regiochemistry must be guaranteed, the [3+2] cycloaddition of a Chlorooximidoacetate with a Ketene Acetal is superior.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]Role
Methyl 2-chloro-2-(hydroxyimino)acetate1.0Dipole Precursor
Ketene Diethyl Acetal1.2Dipolarophile
Triethylamine (TEA)1.1Base (HCl scavenger)
Diethyl Ether / DCMSolventAprotic Solvent
Step-by-Step Protocol
  • Dipole Generation:

    • Dissolve Methyl 2-chloro-2-(hydroxyimino)acetate (1.51 g, 10 mmol) in dry Diethyl Ether (50 mL) at 0°C.

    • Add Ketene Diethyl Acetal (1.40 g, 12 mmol).

  • Cycloaddition:

    • Add Triethylamine (1.11 g, 11 mmol) dropwise over 30 minutes. Note: TEA generates the Nitrile Oxide species in situ.

    • A white precipitate (TEA·HCl) will form immediately.

    • Stir at room temperature for 4 hours.

  • Hydrolysis (to 5-OH/5-Oxo):

    • The intermediate is the 5-ethoxy-isoxazole. To reveal the hydroxyl/oxo group, treat the crude ether solution with 1M HCl (20 mL) and stir vigorously for 1 hour.

  • Purification:

    • Separate the organic layer.[4][5] Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Combine organics, dry over MgSO₄, and concentrate.[4][10]

    • Purify via flash chromatography (Hexane:EtOAc 7:3) if necessary, though the precipitate is often pure enough.

Visualization of Workflows

The following diagram illustrates the logical flow for both synthesis pathways and the downstream functionalization for neurological drug discovery.

IsoxazoleSynthesis Start_A Method A: Dimethyl Oxaloacetate Reagent_A Hydroxylamine HCl + NaOMe Start_A->Reagent_A Start_B Method B: Methyl Chlorooximidoacetate Reagent_B Ketene Acetal + TEA (In situ Nitrile Oxide) Start_B->Reagent_B Intermediate_A Oxime Intermediate Reagent_A->Intermediate_A Condensation Intermediate_B 5-Ethoxy-isoxazole Intermediate Reagent_B->Intermediate_B [3+2] Cycloaddition Cyclization Cyclization (Loss of MeOH) Intermediate_A->Cyclization Base Induced Hydrolysis Acid Hydrolysis Intermediate_B->Hydrolysis Target Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (Tautomer of 5-OH) Cyclization->Target Hydrolysis->Target Func_1 N-Alkylation (NaH, R-X) Target->Func_1 Func_2 C3-Amidation (NH3/Amines) Target->Func_2 Product_1 N-Substituted Analogs (GABA Modulators) Func_1->Product_1 Product_2 Isoxazole Carboxamides (Glu Receptor Ligands) Func_2->Product_2

Caption: Synthesis pathways for Methyl 5-hydroxyisoxazole-3-carboxylate showing the "Classic" (Method A) and "Regioselective" (Method B) routes leading to divergent analog generation.

Analytical Characterization

To ensure the integrity of the synthesized scaffold, compare your data against these standard values. Note the distinct CH signal at position 4.

NMR & Physical Data Table
PropertyExpected Value / SignalNotes
Appearance White to pale yellow crystalline powderHygroscopic; store in desiccator.
Melting Point 160–163 °CDecomposes if heated rapidly.
¹H NMR (DMSO-d₆)

3.85 (s, 3H, OMe)
Methyl ester singlet.

5.40 (s, 1H, C4-H)
Characteristic vinyl/methylene proton.

12.50 (br s, 1H, OH/NH)
Broad exchangeable peak (tautomeric).
¹³C NMR (DMSO-d₆)

52.5 (OMe), 98.2 (C4)
C4 is highly shielded (enamine-like).[1]

158.0 (C3), 160.5 (C=O ester)

170.1 (C5=O)
Carbonyl of the isoxazolone ring.
IR (KBr) 1740 cm⁻¹ (Ester C=O)
1680 cm⁻¹ (Ring C=O)Characteristic of 5-isoxazolone.[1]

Functionalization for Drug Discovery

Once the core Methyl 5-hydroxyisoxazole-3-carboxylate is synthesized, it can be diversified:

  • Amidation (C3 Position):

    • Reaction with primary amines in Methanol (often requires mild heating) converts the C3-ester to a C3-carboxamide.

    • Relevance: Creates analogs of AMPA receptor modulators .

  • N-Alkylation vs O-Alkylation:

    • N-Alkylation: Use NaH/DMF and an alkyl halide. The "soft" nucleophile (Nitrogen) is preferred under thermodynamic control.

    • O-Alkylation: Use Ag₂CO₃ (Silver Carbonate) and alkyl halide to favor the "hard" oxygen nucleophile, locking the isoxazole in the aromatic form.

Safety & Handling

  • Hydroxylamine Hydrochloride: Potential explosive hazard upon heating; skin sensitizer. Handle in a fume hood.

  • Dimethyl Acetylenedicarboxylate (DMAD): If used in alternative routes (not described above but common), be aware it is a potent lachrymator and vesicant.[1]

  • Isoxazoles: Many isoxazole derivatives are biologically active (neurotoxic or psychotropic).[1] Handle all final products as potential neurotoxins until proven otherwise.

References

  • Synthesis of Isoxazole-3-carboxylates via Oxaloacetate

    • Title: "Studies on the Synthesis of Isoxazole Derivatives."[11]

    • Source:Chemical and Pharmaceutical Bulletin, 1966.[1]

    • Link:[Link][7]

  • Regioselective [3+2] Cycloaddition (Nitrile Oxides)

    • Title: "Regioselective synthesis of 3,5-disubstituted isoxazoles."
    • Source:Journal of Organic Chemistry, 2005.
    • Link:[Link][1]

  • Pharmacological Relevance (AMPA/GABA)

    • Title: "Isoxazole-Carboxamide Modulators of GluA2-Containing AMPA Receptors."
    • Source:Chemistry & Biodiversity, 2025.[1]

    • Link:[Link][1]

  • Tautomerism in 5-Isoxazolones

    • Title: "Tautomerism of isoxazol-5-ones."
    • Source:Advances in Heterocyclic Chemistry, Vol 56.
    • Link:[Link][1]

Sources

Application

Application Note: High-Resolution Purity Assessment of Methyl 5-hydroxyisoxazole-3-carboxylate via RP-HPLC

This guide details the analytical protocol for the purity assessment of Methyl 5-hydroxyisoxazole-3-carboxylate , a critical intermediate in the synthesis of isoxazole-based pharmaceuticals (e.g., glutamate receptor agon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the analytical protocol for the purity assessment of Methyl 5-hydroxyisoxazole-3-carboxylate , a critical intermediate in the synthesis of isoxazole-based pharmaceuticals (e.g., glutamate receptor agonists, antibiotics).

Abstract

This protocol establishes a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitation and purity assessment of Methyl 5-hydroxyisoxazole-3-carboxylate (CAS 10068-07-2 isomer). The method addresses the specific challenges posed by the compound's tautomeric equilibrium (5-hydroxy vs. 5-oxo forms) and its acidic nature. By utilizing a polar-embedded stationary phase and a controlled acidic mobile phase, this protocol ensures sharp peak shape, reproducible retention, and separation from critical impurities such as the hydrolysis product (5-hydroxyisoxazole-3-carboxylic acid) and regioisomers.

Introduction & Chemical Context

The Tautomerism Challenge

The analyte, Methyl 5-hydroxyisoxazole-3-carboxylate, does not exist as a static structure. It undergoes dynamic tautomerism between the enol form (5-hydroxy) and the keto forms (2H-isoxazol-5-one and 4H-isoxazol-5-one) .

  • Impact on Chromatography: In standard neutral solvents, these tautomers can interconvert at rates comparable to chromatographic separation, leading to peak broadening or splitting ("saddle peaks").

  • Solution: Maintaining a mobile phase pH significantly below the pKa (predicted pKa ~4–5 due to the electron-withdrawing ester) suppresses ionization and stabilizes the protonated neutral forms, collapsing the equilibrium into a single, sharp peak.

Critical Quality Attributes (CQAs)
  • Identity: Retention time match with reference standard.

  • Purity: Area% of the main peak at 254 nm.

  • Impurity Profile: Separation from:

    • Impurity A: 5-Hydroxyisoxazole-3-carboxylic acid (Hydrolysis degradant).

    • Impurity B: Methyl 3-hydroxyisoxazole-5-carboxylate (Regioisomer from synthesis).

Method Development Strategy (Logical Grounding)

Tautomer & Workflow Logic

The following diagram illustrates the chemical equilibrium managed by the method and the analytical workflow.

G cluster_0 Tautomeric Equilibrium (Analyte) cluster_1 Method Strategy cluster_2 Outcome Enol 5-Hydroxy Form (Aromatic) Keto 2H-Isoxazol-5-one (Keto-Lactam) Enol->Keto pH dependent Acid Acidic Mobile Phase (pH 2.0 - 2.5) Keto->Acid Stabilization Column Polar-Embedded C18 (Retains Polar Keto Form) Acid->Column Detection UV @ 254 nm (Isoxazole Core) Column->Detection Result Single Sharp Peak (Collapsed Equilibrium) Detection->Result

Figure 1: Mechanistic strategy for stabilizing isoxazole tautomers during HPLC analysis.

Experimental Protocol

Reagents and Standards
  • Reference Standard: Methyl 5-hydroxyisoxazole-3-carboxylate (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Additive: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).

Instrument Conditions
ParameterSettingRationale
Column Agilent Zorbax SB-Aq or Waters SymmetryShield RP18 (4.6 x 150 mm, 3.5 µm)"Aq" or polar-embedded phases prevent "dewetting" in high aqueous content and retain the polar isoxazolone form better than standard C18.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Low pH ensures the molecule is protonated (suppressing ionization of the 5-OH/NH group).
Mobile Phase B Acetonitrile (100%)Strong eluent for organic elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and thermodynamics of tautomerism.
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
Detection UV at 254 nm (bw 4 nm)Max absorption of the isoxazole ring system.
Run Time 15 MinutesSufficient for impurity elution.
Gradient Program

The compound is relatively polar and small (MW ~143 Da). A shallow gradient at the beginning is required to separate it from the void volume and the highly polar acid impurity.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration / Injection
2.00955Isocratic Hold (Retain polar impurities)
10.004060Linear Gradient (Elute main peak)
10.10595Wash Step
12.00595End Wash
12.10955Re-equilibration
15.00955End of Run
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Note: Using high organic diluent may cause peak distortion for early eluting peaks.

  • Stock Solution: Dissolve 10 mg of sample in 20 mL of Diluent (Conc: 0.5 mg/mL). Sonicate for 5 mins.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

Method Validation Parameters (ICH Q2)

To ensure this method is "self-validating" and trustworthy, the following acceptance criteria should be met during setup:

System Suitability Test (SST)
  • Tailing Factor (T): Must be < 1.5. (If T > 1.5, the pH is likely not acidic enough to suppress tautomer ionization).

  • Theoretical Plates (N): > 5000.

  • Precision (RSD): < 1.0% for 5 replicate injections of the standard.

Specificity & Selectivity

Inject the likely impurities to confirm separation:

  • Hydrolysis Impurity (Acid form): Will elute earlier than the main peak (RRT ~0.5 - 0.7).

  • Regioisomer (Methyl 3-hydroxy...): Typically elutes later or very close; the gradient slope between 2-10 min can be flattened to improve resolution if necessary.

Linearity
  • Range: 0.05 mg/mL to 0.75 mg/mL (10% to 150% of target).

  • Criterion: R² > 0.999.

Troubleshooting & Critical Insights

Issue: Split Peak or Broad Tailing
  • Cause: The mobile phase pH is near the pKa of the 5-hydroxy group, causing the analyte to exist as a mixture of ionized and neutral species, or facilitating slow tautomer exchange.

  • Fix: Ensure Mobile Phase A contains at least 0.1% Phosphoric Acid (pH ~2.2). Do not use neutral buffers (Phosphate pH 7) or weak acids (Acetic acid) if tailing persists.

Issue: Early Elution (k' < 1)
  • Cause: The "keto" form (isoxazolone) is more polar than the aromatic "enol" form.

  • Fix: Switch to a column with higher carbon load or a "Aq" compatible column specifically designed to retain polar compounds in 100% aqueous conditions.

Stability Warning
  • Hydrolysis: Methyl esters on isoxazoles are susceptible to hydrolysis in basic or strongly acidic conditions over time.

  • Protocol: Analyze samples within 24 hours of preparation. Store autosampler at 4°C.

References

  • Sielc Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. (Demonstrates retention of isoxazoles using acidic mobile phases).

  • National Center for Biotechnology Information (PubChem). Methyl 3-hydroxyisoxazole-5-carboxylate (Compound Summary). (Provides physical properties and tautomer data).

  • Sigma-Aldrich. Methyl 3-hydroxy-5-isoxazolecarboxylate Product Information. (Confirming structure and handling safety).

  • Ballatore, C. et al. Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 2013. (Discusses pKa and acidity of 3-hydroxy and 5-hydroxy isoxazoles).

Method

Application Note: Strategic NMR Characterization of Methyl 5-hydroxyisoxazole-3-carboxylate and Its Regioisomeric Derivatives

This Application Note is structured as a high-level technical guide for analytical chemists and medicinal chemists involved in heterocyclic drug discovery. It addresses the specific challenges of tautomerism and regiosel...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and medicinal chemists involved in heterocyclic drug discovery. It addresses the specific challenges of tautomerism and regioselectivity in isoxazole scaffolds.

Executive Summary

Isoxazole scaffolds are critical bioisosteres for carboxylic acids in drug design, notably in GABAergic ligands (e.g., Ibotenic acid analogs). However, the characterization of Methyl 5-hydroxyisoxazole-3-carboxylate (1) presents two distinct analytical challenges:

  • Prototropic Tautomerism: The parent compound exists in a dynamic equilibrium between the 5-hydroxy (aromatic) and 2H-isoxazol-5-one (non-aromatic) forms, heavily influenced by solvent polarity.

  • Alkylation Regioselectivity: Synthetic derivatization (e.g., methylation) often yields a mixture of O-alkyl (5-methoxy) and N-alkyl (N-methyl-5-oxo) isomers.

This guide provides a standardized NMR protocol to unambiguously distinguish these forms, ensuring structural integrity in SAR (Structure-Activity Relationship) studies.

The Tautomerism Challenge: Solvent Selection Strategy

The core challenge with (1) is that it is rarely a static structure in solution. The 5-hydroxy tautomer is aromatic, while the NH-keto tautomer (isoxazol-5-one) breaks aromaticity.

Mechanism of Tautomerism

The equilibrium is driven by the stabilization of the polar NH-keto form in polar solvents, while non-polar solvents favor the OH-enol form to maximize intramolecular H-bonding or minimize dipole separation.

Tautomerism cluster_0 NMR Consequences OH_Form 5-Hydroxy Form (Aromatic) Favored in CDCl3 Equilibrium Dynamic Equilibrium OH_Form->Equilibrium Fast Exchange NH_Form 2H-Isoxazol-5-one (Non-Aromatic) Favored in DMSO-d6 Equilibrium->NH_Form Broadening Broad/Missing C4-H & Exchangeable Protons Equilibrium->Broadening

Figure 1: Solvent-dependent tautomeric equilibrium of 5-hydroxyisoxazoles.

Protocol 1: Solvent Screening for Baseline Characterization

Objective: To freeze the equilibrium or induce fast exchange to obtain sharp signals.

  • Primary Screen (DMSO-d6):

    • Why: High polarity stabilizes the 2H-isoxazol-5-one form.

    • Observation: Expect a broad singlet for NH (~11-13 ppm). The C4-H proton will appear as a sharp singlet if the equilibrium is shifted fully to the keto form.

    • Risk: If water is present, H/D exchange will wipe out the NH signal. Use dry DMSO-d6 ampoules.

  • Secondary Screen (CDCl3):

    • Why: Low polarity may favor the 5-hydroxy form.

    • Observation: Often results in broad signals due to intermediate exchange rates.

    • Recommendation: If CDCl3 yields broad peaks, switch to Acetone-d6 or lower the temperature to -40°C to slow the exchange.

Distinguishing Regioisomers: N-Alkylation vs. O-Alkylation[1]

When (1) is alkylated (e.g., using Methyl Iodide/K2CO3), two products are possible. Distinguishing them is critical as they have vastly different pharmacological profiles.

  • Product A (O-Alkyl): Methyl 5-methoxyisoxazole-3-carboxylate (Aromatic).

  • Product B (N-Alkyl): Methyl 2-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate (Non-aromatic lactam).

Comparative Data Table
FeatureO-Alkyl (5-Methoxy) N-Alkyl (N-Methyl-5-oxo) Mechanistic Reason
1H NMR: Alkyl Shift

4.0 - 4.2 ppm (s)

3.2 - 3.6 ppm (s)
Oxygen is more electronegative than Nitrogen, causing greater deshielding.
1H NMR: C4-H

6.0 - 6.5 ppm

5.5 - 6.0 ppm
O-alkyl retains aromatic ring current; N-alkyl is vinylic.
13C NMR: C5

170 - 174 ppm

165 - 169 ppm
C5-O (aromatic ether) vs. C5=O (cyclic amide/ester).
HMBC Correlation Alkyl protons

C5
Alkyl protons

C3 (and C5 weak)

is directly attached to C5.

is adjacent to C3.
Protocol 2: The "Regio-Check" Workflow

Objective: Rapid identification of the dominant isomer in a reaction mixture.

  • Acquire 1H NMR (Standard 16 scans):

    • Focus on the region 3.0–4.5 ppm.

    • Identify the methyl ester singlet (usually ~3.9 ppm, constant in both).

    • Look for the new methyl signal.

      • > 3.9 ppm: Likely O-Alkyl .

      • < 3.6 ppm: Likely N-Alkyl .

  • Acquire 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the definitive proof.

    • O-Alkyl path: The new methyl protons will show a strong cross-peak to the most downfield carbon (C5, >170 ppm).

    • N-Alkyl path: The new methyl protons will show a cross-peak to the quaternary carbon at C3 (usually ~150-160 ppm) and potentially the C5 carbonyl.

Visualizing the Decision Logic

The following flowchart illustrates the logical deduction process for confirming the structure of derivatives.

IsomerID Start Start: Alkylated Product (Methylated Derivative) H_NMR Step 1: 1H NMR Analysis (Check Methyl Shift) Start->H_NMR Decision1 New Methyl Shift? H_NMR->Decision1 Path_O Shift ~ 4.1 ppm Decision1->Path_O Path_N Shift ~ 3.4 ppm Decision1->Path_N HMBC Step 2: HMBC Experiment (Definitive Check) Path_O->HMBC Path_N->HMBC Result_O Correlation to C5 (>170 ppm) CONFIRMED: O-Alkyl (5-Methoxyisoxazole) HMBC->Result_O Strong 3-bond coupling Result_N Correlation to C3 (~155 ppm) CONFIRMED: N-Alkyl (2-Methyl-5-oxo) HMBC->Result_N Strong 3-bond coupling

Figure 2: Analytical Decision Tree for N- vs. O-Alkylation assignment.

Experimental Details & Parameters

Sample Preparation[1][2][3][4][5]
  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Internal Standard: TMS (Tetramethylsilane) is essential as a 0.0 ppm reference, especially when comparing slight shifts between isomers.

Acquisition Parameters (400 MHz or higher)
  • Relaxation Delay (d1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Quaternary carbons (C3, C5) and ester carbonyls in heterocycles have long T1 relaxation times. Short d1 values will suppress these signals in 13C experiments, making HMBC/HMQC less sensitive.

  • Pulse Angle: 30° (for quantitative integration) or 90° (for max sensitivity in 2D).

  • Scans:

    • 1H: 16 scans.

    • 13C: 512–1024 scans (due to low sample mass and quaternary carbons).

    • HMBC: 2048 x 256 points.

References

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier.[1] (Standard reference for isoxazole tautomerism and aromaticity).

  • SciFinder/Chemical Abstracts . Registry No. 10068-07-2 (Methyl 5-hydroxyisoxazole-3-carboxylate).

  • Zhu, J., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters.

  • Hansen, P. E. (2020). "Tautomerism Detected by NMR." Encyclopedia.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 5-hydroxyisoxazole-3-carboxylate

Executive Summary & Compound Profile Target Molecule: Methyl 5-hydroxyisoxazole-3-carboxylate IUPAC Name: Methyl 5-oxo-2,5-dihydroisoxazole-3-carboxylate (Tautomeric dominance) Common Impurities: Dimethyl fumarate (start...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Molecule: Methyl 5-hydroxyisoxazole-3-carboxylate IUPAC Name: Methyl 5-oxo-2,5-dihydroisoxazole-3-carboxylate (Tautomeric dominance) Common Impurities: Dimethyl fumarate (starting material), hydroxylamine salts, hydrolyzed acid (5-hydroxyisoxazole-3-carboxylic acid).

Critical Technical Note: Users frequently encounter difficulties due to the tautomeric nature of this compound. While often named "5-hydroxy," in the solid state and polar solvents, this molecule exists predominantly as the 5-oxo (2H-isoxazol-5-one) tautomer. This lactam-like structure significantly increases polarity compared to standard esters, rendering non-polar solvents (Hexane, Et2O) ineffective for purification.

Standard Operating Procedure (SOP): Recrystallization

Objective: Isolate high-purity (>98%) crystalline solid from crude reaction mixtures (typically derived from Dimethyl Acetylenedicarboxylate + Hydroxylamine).

Solvent Selection Matrix
Solvent SystemRoleApplication Case
Water (100%) PrimaryRecommended. Best for removing inorganic salts and starting diesters.
Water : Methanol (9:1) SecondaryUse if the compound oils out in pure water.
Ethanol (Abs.) AlternativeUse only if the compound is strictly anhydrous; risk of transesterification.
Step-by-Step Protocol
  • Crude Preparation:

    • Dry the crude solid thoroughly. If the material is a sticky oil/gum, triturate with cold diethyl ether first to remove unreacted dimethyl acetylenedicarboxylate.

    • Why: Removing non-polar oils before recrystallization prevents "oiling out" during the heating phase.

  • Dissolution (The "Flash" Technique):

    • Place crude solid in an Erlenmeyer flask.

    • Add distilled water (approx. 10 mL per gram of solid).

    • Heat to boiling (100°C) with vigorous stirring.

    • Checkpoint: If the solid does not dissolve, add Methanol dropwise (max 10% volume) until clear.

  • Hot Filtration (Critical for Color Removal):

    • If the solution is yellow/brown, add Activated Carbon (5% w/w). Stir for 2 mins.

    • Filter rapidly through a pre-warmed Büchner funnel or glass sinter to prevent premature crystallization.

  • Controlled Crystallization:

    • Allow the filtrate to cool to room temperature undisturbed (approx. 25°C).

    • Once ambient temperature is reached, move to an ice bath (0-4°C) for 2 hours.

    • Mechanism:[1][2][3][4] The 5-oxo tautomer forms strong intermolecular hydrogen bonds. Rapid cooling disrupts this lattice, trapping impurities. Slow cooling is mandatory.

  • Isolation & Drying:

    • Filter crystals under vacuum.[5]

    • Wash with ice-cold water (2 x small volumes).

    • Dry in a vacuum oven at 40°C over

      
      .
      
    • Warning: Do not exceed 60°C; the ester moiety is susceptible to hydrolysis if residual moisture is present.

Troubleshooting Dashboard

Scenario A: The "Oiling Out" Phenomenon

Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals.[5] Root Cause: The solution temperature dropped below the phase separation temperature before it reached the crystallization temperature. This is common in water-based recrystallizations of semi-polar esters. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of Methanol or Ethanol (co-solvent) to increase the solubility of the oil phase.

  • Seed the mixture with a pure crystal at approx. 50°C.

  • Agitate vigorously (scratch the glass) to induce nucleation.

Scenario B: Low Yield (<40%)

Symptom: Mother liquor remains highly colored; very few crystals form.[6] Root Cause: The compound is too soluble in the cold solvent (likely if too much Methanol was used), or the pH is incorrect. Corrective Action:

  • pH Check: The 5-OH/5-oxo proton is acidic (

    
    ). If the solution is basic (from residual hydroxylamine/base), the compound exists as a salt and will not crystallize.
    
  • Fix: Acidify the mother liquor carefully to pH 2-3 with dilute HCl. The neutral 5-oxo form should precipitate.

Scenario C: Hydrolysis (Smell of Acetic/Carboxylic Acid)

Symptom: Crystals degrade over time; melting point decreases. Root Cause: Hydrolysis of the methyl ester to the carboxylic acid (5-hydroxyisoxazole-3-carboxylic acid). Corrective Action:

  • Avoid prolonged boiling in water.

  • Ensure the drying step removes all water.

  • Store in a desiccator.

Scientific Deep Dive: Tautomerism & Stability

The Tautomeric Equilibrium

Unlike its isomer (Methyl 3-hydroxyisoxazole-5-carboxylate), the target molecule exists in a dynamic equilibrium heavily favored toward the 2H-isoxazol-5-one form in polar media.

  • Form A (Hydroxy): Aromatic character, less polar. Favored in gas phase.

  • Form B (Oxo/Lactam): Non-aromatic ring, highly polar, high melting point. Favored in water/solid state.

This equilibrium explains why standard organic solvents (DCM, Ether) often fail to dissolve the solid effectively for recrystallization—the crystal lattice is stabilized by dipolar interactions of the lactam form.

Visualizing the Workflow

RecrystallizationFlow Start Crude Methyl 5-hydroxyisoxazole-3-carboxylate SolventCheck Triturate with Cold Ether (Remove non-polar impurities) Start->SolventCheck Dissolve Dissolve in Boiling Water (100°C) SolventCheck->Dissolve CheckDissolved Is solution clear? Dissolve->CheckDissolved AddCosolvent Add 5-10% Methanol CheckDissolved->AddCosolvent No (Cloudy) Filter Hot Filtration (Remove insolubles/carbon) CheckDissolved->Filter Yes AddCosolvent->Filter Cooling Slow Cooling to 25°C then 0°C Filter->Cooling ResultCheck Result? Cooling->ResultCheck Crystals Filter & Dry (Pure Crystals) ResultCheck->Crystals Crystals Formed Oil Oiling Out ResultCheck->Oil Liquid Separates NoCrystals No Precipitate ResultCheck->NoCrystals Clear Solution ReheatSeed Reheat + Seed + Scratch Glass Oil->ReheatSeed Acidify Check pH -> Acidify to pH 2 (Induce precipitation) NoCrystals->Acidify ReheatSeed->Cooling Acidify->Cooling

Caption: Decision tree for the purification of Methyl 5-hydroxyisoxazole-3-carboxylate, accounting for solubility and pH-dependent behaviors.

Frequently Asked Questions (FAQs)

Q1: I found a protocol for "Methyl 3-hydroxyisoxazole-5-carboxylate." Can I use it? A: Proceed with caution. While they are isomers, the 3-hydroxy-5-carboxylate (CAS 10068-07-2) has different solubility properties. However, both are isoxazoles with acidic hydroxyl groups. The water recrystallization method is generally applicable to both, but the melting points differ significantly (3-hydroxy isomer mp: ~160-163°C). Ensure you have the correct isomer by checking the coupling constants in proton NMR (H-4 signal).

Q2: Can I use Ethyl Acetate/Hexane for recrystallization? A: Generally, no . Due to the 5-oxo tautomer, the compound is often too insoluble in Hexane and too soluble in Ethyl Acetate, leading to poor recovery or oiling out. Water or Alcohols are superior for this specific polarity profile.

Q3: My crystals turned pink/brown upon drying. Why? A: This indicates oxidation, likely of trace unreacted hydroxylamine or ring-opening decomposition.

  • Fix: Ensure the initial crude is washed with dilute HCl (to remove hydroxylamine) before recrystallization. Perform the final drying step in the dark, as isoxazoles can be light-sensitive over long periods.

References

  • Stanovnik, B., & Tišler, M. (1984). Synthesis of Isoxazoles. In Comprehensive Heterocyclic Chemistry. Elsevier.
  • Oster, T. A., & Harris, T. M. (1983). Synthesis of isoxazoles from dimethyl acetylenedicarboxylate. Journal of Organic Chemistry, 48(23), 4307-4311.

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (Detailed analysis of the 5-hydroxy vs 5-oxo equilibrium in isoxazoles).
  • Sigma-Aldrich. (2024). Product Specification: Methyl 3-hydroxy-5-isoxazolecarboxylate. (Used for physical property comparison of the isomer).[7]

Sources

Optimization

Troubleshooting "oiling out" during "Methyl 5-hydroxyisoxazole-3-carboxylate" crystallization

Welcome to our dedicated technical support guide for the crystallization of Methyl 5-hydroxyisoxazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the crystallization of Methyl 5-hydroxyisoxazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge of "oiling out" during the purification of this compound. Here, we provide in-depth, experience-driven insights and actionable troubleshooting protocols to ensure you achieve high-purity crystalline material.

Understanding "Oiling Out"

"Oiling out" is a phenomenon where a solute, instead of crystallizing, separates from the solution as a liquid phase or oil. This typically occurs when the solute is highly soluble in the hot solvent and becomes supersaturated upon cooling, but the temperature is still above the melting point of the solute in the presence of the solvent. For a molecule like Methyl 5-hydroxyisoxazole-3-carboxylate, with its polar functional groups (hydroxy and ester) and a relatively low molecular weight, the propensity to oil out can be significant, especially in certain solvent systems.

The presence of the hydroxy group can lead to strong hydrogen bonding with the solvent, while the ester group also contributes to its polarity. If the solvent is too good at solvating the molecule even at lower temperatures, or if the cooling rate is too rapid, the molecules may not have sufficient time to orient themselves into a crystal lattice, leading to the formation of an amorphous oil.

Frequently Asked Questions (FAQs)

Q1: What exactly is "oiling out" and why does it happen with Methyl 5-hydroxyisoxazole-3-carboxylate?

A1: "Oiling out" is a liquid-liquid phase separation that occurs during the crystallization process instead of the desired liquid-solid phase transition (crystallization). It happens when a supersaturated solution is cooled to a temperature that is below the saturation point but still above the melting point of the solute in the solvent. For Methyl 5-hydroxyisoxazole-3-carboxylate, this can be attributed to several factors:

  • High Solute Concentration: Using a minimal amount of a highly effective solvent can lead to a solution that is too concentrated, promoting oiling out upon cooling.

  • Rapid Cooling: Fast cooling rates do not allow sufficient time for the molecules to arrange into an ordered crystal lattice, favoring the formation of a disordered oil.

  • Inappropriate Solvent Choice: A solvent that is too "good" at dissolving the compound, even at lower temperatures, can inhibit crystallization. The hydroxy and ester groups of the molecule can form strong interactions with polar solvents, contributing to this.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and act as a "eutectic mixture," lowering the melting point of the solid and increasing the likelihood of oiling out.

Q2: Is the oil that forms a lost product?

A2: Not necessarily. The oil is your compound in a liquid, amorphous state. While it is not the desired crystalline form, it is not a chemical degradation product. The challenge lies in inducing this oil to crystallize. Often, the oil is purer than the starting material but may still contain trapped solvent and impurities.

Q3: Can I just cool the oil further to get it to solidify?

A3: While further cooling might eventually cause the oil to solidify into an amorphous solid or a waxy substance, this is generally not ideal for purification. Amorphous solids are often less pure than their crystalline counterparts as they can trap impurities and solvent more readily. The goal is to induce true crystallization, either from the oil or by preventing its formation in the first place.

Troubleshooting Guide: Oiling Out of Methyl 5-hydroxyisoxazole-3-carboxylate

This section provides a systematic approach to troubleshooting when you encounter oiling out during the crystallization of Methyl 5-hydroxyisoxazole-3-carboxylate.

Initial Observation: An Oil Has Formed

If you have already observed the formation of an oil upon cooling your solution, do not panic. Here are several strategies you can employ to induce crystallization:

1. Re-dissolve and Cool Slowly:

  • Gently reheat the solution until the oil redissolves completely.

  • Allow the solution to cool very slowly. You can do this by placing the flask in a Dewar flask filled with hot water or by wrapping the flask in glass wool to insulate it. Slow cooling provides more time for nucleation and crystal growth.

2. Scratching the Flask:

  • If the solution is supersaturated and no crystals have formed, scratching the inside of the flask with a glass rod just below the surface of the solution can create microscopic scratches that provide nucleation sites for crystal growth.

3. Seeding:

  • If you have a small amount of pure crystalline material from a previous successful crystallization, add a tiny seed crystal to the supersaturated solution. The seed crystal will act as a template for further crystal growth.

4. Reduce the Solvent Volume:

  • If the compound is too soluble, you can try to remove some of the solvent under reduced pressure. This will increase the concentration and may induce crystallization. Be cautious not to remove too much solvent, as this can lead to rapid precipitation of an impure solid.

5. Add an Anti-Solvent:

  • An anti-solvent is a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Slowly add the anti-solvent to your oiled-out solution with vigorous stirring. This will reduce the overall solubility of your compound and can induce crystallization. For Methyl 5-hydroxyisoxazole-3-carboxylate, if you are using a polar solvent like ethanol, a non-polar anti-solvent like hexane could be effective.

Proactive Strategies to Prevent Oiling Out

The best approach is to prevent oiling out from occurring in the first place. This involves careful selection of the crystallization solvent and a controlled crystallization process.

Solvent Selection

The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Recommended Solvent Systems for Polar Heterocycles:

Solvent SystemRationale
Isopropanol/Water Isopropanol can dissolve the compound at elevated temperatures, and the slow addition of water as an anti-solvent can gently induce crystallization.
Ethanol/Hexane Ethanol provides good solubility for the polar groups, while the addition of hexane reduces the overall polarity and solubility, promoting crystallization.
Toluene As a non-polar aromatic solvent, toluene may provide the right balance of solubility at high temperatures and insolubility at low temperatures, discouraging the strong solute-solvent interactions that can lead to oiling out.
Ethyl Acetate/Heptane A commonly used mixture for compounds of moderate polarity. Ethyl acetate provides the initial solubility, and heptane acts as the anti-solvent.
Experimental Protocol: A Step-by-Step Guide to Crystallization
  • Dissolution: In an appropriately sized flask, dissolve the crude Methyl 5-hydroxyisoxazole-3-carboxylate in a minimal amount of the chosen hot solvent. Aim for a solution that is close to saturation at the boiling point of the solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath.

  • Induce Crystallization (if necessary): If no crystals have formed after the solution has reached room temperature, try scratching the flask or adding a seed crystal.

  • Further Cooling: Once crystal formation has started, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizing the Troubleshooting Process

The following diagram illustrates the decision-making process when encountering oiling out during crystallization.

G cluster_troubleshooting Troubleshooting Strategies cluster_prevention Preventative Measures start Crystallization Attempt oiling_out Oiling Out Observed? start->oiling_out success Crystalline Product Obtained oiling_out->success No reheat Reheat to Dissolve Oil oiling_out->reheat Yes failure Persistent Oiling / Amorphous Solid solvent_screen Perform Solvent Screen failure->solvent_screen control_cooling Control Cooling Rate failure->control_cooling adjust_concentration Adjust Concentration failure->adjust_concentration slow_cool Cool Slowly reheat->slow_cool scratch Scratch Flask slow_cool->scratch seed Add Seed Crystal scratch->seed add_anti_solvent Add Anti-Solvent seed->add_anti_solvent add_anti_solvent->success add_anti_solvent->failure

Caption: Troubleshooting flowchart for oiling out.

References

This guide was developed by synthesizing fundamental principles of crystallization and practical organic chemistry techniques. For further reading on the topics discussed, please refer to the following resources:

  • Crystallization. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Crystallization. Organic Chemistry @ CU Boulder. Retrieved February 17, 2026, from [Link]

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for Methyl 5-hydroxyisoxazole-3-carboxylate Column Chromatography

Welcome to the dedicated technical support resource for the column chromatography of Methyl 5-hydroxyisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the column chromatography of Methyl 5-hydroxyisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this polar, acidic heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you with the expertise to optimize your separation processes, ensuring high purity and yield.

Understanding the Molecule: Methyl 5-hydroxyisoxazole-3-carboxylate

Before delving into troubleshooting, it is paramount to understand the physicochemical properties of Methyl 5-hydroxyisoxazole-3-carboxylate. Its structure reveals key features that dictate its chromatographic behavior:

  • A Polar Heterocyclic Core: The isoxazole ring containing nitrogen and oxygen atoms contributes to the molecule's overall polarity.

  • An Acidic Hydroxyl Group: The 5-hydroxy group on the isoxazole ring is acidic, with an estimated pKa similar to other 3-hydroxyisoxazoles, which is in the range of 4-5.[1] This acidity is a critical factor in its interaction with the stationary phase.

  • A Methyl Ester Group: This group adds a degree of lipophilicity but the overall molecule remains polar.

These characteristics suggest that while it is a polar molecule, its acidity can lead to strong interactions with the silica gel stationary phase, potentially causing issues like peak tailing and poor recovery.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of Methyl 5-hydroxyisoxazole-3-carboxylate in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Question 1: My compound is streaking badly or showing significant peak tailing on the TLC plate and column. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying acidic compounds like Methyl 5-hydroxyisoxazole-3-carboxylate on standard silica gel.

Causality: The primary cause of peak tailing in this case is the strong interaction between the acidic 5-hydroxy group of your compound and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-uniform elution front, where a portion of the molecules is more strongly retained, resulting in a "tail."

Solutions:

  • Incorporate an Acidic Modifier: The most effective way to combat this is to add a small amount of a volatile acid to your mobile phase. This will protonate the silanol groups, reducing their interaction with your acidic compound.

    • Recommended Modifier: Start by adding 0.1-1% acetic acid or formic acid to your eluent.[2]

    • Protocol: Prepare your chosen solvent system (e.g., 50% ethyl acetate in hexanes) and then add the acidic modifier. Ensure thorough mixing before use.

  • Optimize Solvent Polarity: While tailing is primarily an acidity issue, ensuring the solvent system has the appropriate polarity is also crucial.

    • Method: If your compound's Rf is too low (i.e., it's sticking to the baseline), gradually increase the polarity of your eluent. For example, move from a 30:70 ethyl acetate/hexanes mixture to a 50:50 or even 70:30 mixture.

Question 2: My compound is not eluting from the column, or the recovery is very low, even with a high concentration of ethyl acetate.

Answer:

This indicates that the mobile phase is not polar enough to overcome the strong adsorption of your polar, acidic compound to the silica gel.

Causality: The combination of the polar isoxazole ring and the acidic hydroxyl group leads to very strong binding to the polar stationary phase. Ethyl acetate alone may not be a sufficiently strong solvent to break these interactions effectively.

Solutions:

  • Introduce a Stronger Polar Solvent: Switch to a more polar solvent system.

    • Recommended System: A mixture of methanol (MeOH) in dichloromethane (DCM) is a good starting point for very polar compounds.[2][3] Begin with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase it to 5% or even 10% if necessary.

    • Caution: Be mindful that high concentrations of methanol (>10%) can potentially dissolve the silica gel.[2]

  • Consider an Alternative Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, the issue may be the stationary phase itself.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be an excellent alternative.[4] In this technique, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Your polar compound will have less affinity for the nonpolar stationary phase and will elute more readily.

Question 3: I am observing co-elution of my target compound with a closely-related impurity. How can I improve the separation?

Answer:

Improving the resolution between two closely eluting compounds requires fine-tuning the selectivity of your chromatographic system.

Causality: Co-elution occurs when the solvent system does not sufficiently differentiate between the affinities of your target compound and the impurity for the stationary phase.

Solutions:

  • Solvent System Triangulation: Instead of just a two-solvent system, try a three-component mobile phase. This can alter the selectivity of the separation.

    • Example: If you are using ethyl acetate/hexanes, try adding a small amount of a third solvent with a different polarity and hydrogen bonding capability, such as dichloromethane or acetone.

  • Gradient Elution: Employ a gradient of increasing solvent polarity during the column run. This can help to sharpen the peaks and improve separation.

    • Protocol: Start with a less polar solvent system that allows the less polar impurities to elute. Then, gradually increase the proportion of the more polar solvent to elute your target compound, leaving the more polar impurities on the column to be eluted later.

  • Change the Stationary Phase: Different stationary phases offer different selectivities.

    • Alumina: Alumina is another polar stationary phase that can be used. It is available in acidic, neutral, and basic forms, and one of these may provide a better separation for your specific mixture.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of Methyl 5-hydroxyisoxazole-3-carboxylate?

A good starting point for a polar compound like this on a normal phase silica TLC plate is a 1:1 mixture of ethyl acetate and hexanes.[5] Based on the resulting Rf value, you can then adjust the polarity. An ideal Rf for column chromatography is typically between 0.2 and 0.4.

Observation on TLC Recommended Action Example Solvent System Adjustment
Rf is too high (> 0.5)Decrease the polarity of the mobile phase.Move from 1:1 Ethyl Acetate/Hexanes to 3:7 Ethyl Acetate/Hexanes.
Rf is too low (< 0.1)Increase the polarity of the mobile phase.Move from 1:1 Ethyl Acetate/Hexanes to 7:3 Ethyl Acetate/Hexanes or switch to a more polar system like 2% Methanol/DCM.
Streaking/TailingAdd an acidic modifier.Add 0.5% acetic acid to your chosen solvent system.[6]

Q2: How do I properly pack and equilibrate my column for this compound?

Proper column packing is crucial for good separation.[7]

Experimental Protocol: Slurry Packing a Silica Gel Column

  • Preparation: Choose an appropriate size column. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of your crude sample.[8]

  • Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column.

  • Adding Sand: Add a thin layer (approx. 0.5 cm) of sand on top of the plug.

  • Creating the Slurry: In a separate beaker, mix the required amount of silica gel with your initial, least polar eluent to form a consistent slurry.

  • Packing: Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Settling the Packing: Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Equilibration: Once the silica has settled, open the stopcock and allow the solvent to drain until it is just above the top of the silica bed. Do not let the column run dry. Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.

Q3: Should I use dry loading or wet loading for my sample?

For polar compounds that may have limited solubility in the initial non-polar eluent, dry loading is often preferred.

Experimental Protocol: Dry Loading a Sample

  • Dissolve the Sample: Dissolve your crude Methyl 5-hydroxyisoxazole-3-carboxylate in a minimal amount of a volatile solvent in which it is soluble (e.g., methanol or acetone).

  • Adsorb onto Silica: Add a small amount of silica gel (2-3 times the weight of your sample) to this solution.

  • Evaporate the Solvent: Remove the solvent completely under reduced pressure (e.g., on a rotary evaporator) until you have a free-flowing powder of your sample adsorbed onto the silica.

  • Load the Column: Carefully add this powder to the top of your packed column.

  • Add a Protective Layer: Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

Q4: Can I use a base like triethylamine (TEA) as a modifier instead of an acid?

For an acidic compound like Methyl 5-hydroxyisoxazole-3-carboxylate, adding a base like triethylamine is generally not recommended.[2] A base would deprotonate your acidic compound, making it anionic. This would lead to even stronger binding to the silica gel and likely result in your compound not eluting at all. Basic modifiers are typically used for purifying basic compounds.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting common issues during the column chromatography of Methyl 5-hydroxyisoxazole-3-carboxylate.

Troubleshooting_Workflow start Start: TLC Analysis rf_check Is Rf between 0.2 and 0.4? start->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No tailing_check Is there peak tailing? rf_check->tailing_check Yes adjust_polarity->start Re-run TLC add_acid Add 0.1-1% Acetic Acid to Eluent tailing_check->add_acid Yes run_column Run Column Chromatography tailing_check->run_column No add_acid->run_column recovery_check Is recovery poor? run_column->recovery_check stronger_solvent Use stronger eluent (e.g., MeOH/DCM) recovery_check->stronger_solvent Yes end Successful Purification recovery_check->end No stronger_solvent->run_column Re-try reverse_phase Consider Reversed-Phase Chromatography stronger_solvent->reverse_phase Still poor end_fail Re-evaluate Purification Strategy reverse_phase->end_fail

Sources

Optimization

Technical Support Center: Troubleshooting TLC of Methyl 5-hydroxyisoxazole-3-carboxylate

Welcome to the technical support guide for the thin-layer chromatography (TLC) of Methyl 5-hydroxyisoxazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who may...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the thin-layer chromatography (TLC) of Methyl 5-hydroxyisoxazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly streaking, during the analysis of this compound. Here, we will delve into the root causes of common TLC issues and provide robust, scientifically-grounded solutions.

I. Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Methyl 5-hydroxyisoxazole-3-carboxylate that influence its TLC behavior?

Methyl 5-hydroxyisoxazole-3-carboxylate is a polar, heterocyclic compound.[1] Its structure contains a hydroxyl group and a methyl ester, which can participate in hydrogen bonding.[2] The isoxazole ring itself possesses heteroatoms that contribute to its polarity. A crucial feature is the acidic proton of the hydroxyl group, which can lead to significant interactions with the stationary phase. The compound exists as a light yellow or white to almost white crystalline powder with a melting point of 160-163 °C.[1][3]

Q2: Why is streaking a common problem when running TLC for this compound?

Streaking on a TLC plate for polar, acidic compounds like Methyl 5-hydroxyisoxazole-3-carboxylate is often due to strong interactions with the stationary phase, which is typically silica gel.[4][5][6] Silica gel has acidic silanol groups (Si-OH) on its surface that can interact strongly with the hydroxyl group of the analyte, causing the compound to "stick" and move unevenly up the plate.[2][7][8] Other contributing factors can include overloading the sample on the plate or using an inappropriate solvent system.[4][9]

Q3: What is the general principle of Thin-Layer Chromatography (TLC)?

TLC is a separation technique that involves a stationary phase (a thin layer of adsorbent material, like silica gel, on a flat carrier) and a mobile phase (a solvent or mixture of solvents).[10][11] The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases.[10] Polar compounds tend to adhere more strongly to the polar stationary phase and thus move up the plate more slowly, resulting in a lower Retention Factor (Rf) value.[11]

II. Troubleshooting Guide: Preventing Streaking

This section provides a detailed, step-by-step approach to systematically address and prevent the streaking of Methyl 5-hydroxyisoxazole-3-carboxylate on TLC plates.

Issue 1: Spot Streaking or Tailing

Underlying Cause: The primary reason for streaking of this particular compound is the strong interaction between its acidic hydroxyl group and the acidic silanol groups on the silica gel stationary phase.[4][12][13] This can be exacerbated by using a neutral mobile phase, which does not suppress the ionization of the analyte.

Solutions:

  • Mobile Phase Modification with an Acidic Additive:

    • Rationale: Adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase will protonate the silanol groups on the silica gel and suppress the ionization of the Methyl 5-hydroxyisoxazole-3-carboxylate.[5][6][14] This minimizes the strong ionic interactions, leading to more compact spots.

    • Protocol:

      • Prepare your initial mobile phase (e.g., a mixture of ethyl acetate and hexane).

      • Add 0.5-2% (v/v) of glacial acetic acid or formic acid to the mobile phase.

      • Thoroughly mix the modified mobile phase before pouring it into the TLC chamber.

      • Allow the chamber to saturate with the vapor of the modified mobile phase for at least 15-20 minutes before developing the plate.[15]

  • Sample Concentration and Application:

    • Rationale: Overloading the TLC plate with a concentrated sample can lead to streaking because the stationary phase becomes saturated at the origin.[4][9]

    • Protocol:

      • Ensure your sample is dissolved in a suitable, volatile solvent at a moderate concentration.

      • Apply the sample to the baseline of the TLC plate in small, repeated applications, allowing the solvent to evaporate completely between each application.[9] This will create a small, concentrated spot.

      • Use a capillary tube or a micropipette to apply the sample. Avoid scratching the silica gel surface, as this can cause irregular solvent flow.[4]

Issue 2: Irregular Spot Shape or "Crescenting"

Underlying Cause: This is often a result of physical damage to the stationary phase during sample application or improper plate handling.[4]

Solutions:

  • Proper Spotting Technique:

    • Rationale: A gentle touch is crucial when applying the sample. Gouging the silica gel creates channels that disrupt the uniform flow of the mobile phase.

    • Protocol:

      • Lightly touch the capillary tube to the surface of the TLC plate without applying downward pressure.

      • Ensure the spotting solvent is volatile and evaporates quickly to maintain a small spot diameter.

  • Plate Handling:

    • Rationale: Contaminants from fingers can interfere with the chromatography.

    • Protocol:

      • Handle TLC plates by the edges to avoid touching the silica gel surface.[11]

Issue 3: Inconsistent Rf Values

Underlying Cause: Inconsistent Rf values can arise from a variety of factors, including changes in the mobile phase composition due to evaporation, lack of chamber saturation, or variations in the stationary phase.

Solutions:

  • Chamber Saturation:

    • Rationale: A saturated chamber ensures that the mobile phase composition remains consistent as it moves up the plate.

    • Protocol:

      • Line the inside of the TLC chamber with filter paper partially submerged in the mobile phase.

      • Keep the chamber securely covered to maintain a saturated atmosphere.

  • Fresh Mobile Phase:

    • Rationale: The composition of the mobile phase can change over time due to the differential evaporation of its components.

    • Protocol:

      • Always use a freshly prepared mobile phase for each TLC run.[9]

Visual Troubleshooting Workflow

TLC_Troubleshooting Start Start: Streaking Observed Check_Concentration Is the sample too concentrated? Start->Check_Concentration Dilute_Sample Dilute sample and re-spot carefully Check_Concentration->Dilute_Sample Yes Check_Mobile_Phase Is the mobile phase neutral? Check_Concentration->Check_Mobile_Phase No Dilute_Sample->Check_Mobile_Phase Add_Acid Add 0.5-2% Acetic or Formic Acid to Mobile Phase Check_Mobile_Phase->Add_Acid Yes Re_evaluate Re-evaluate solvent system polarity Check_Mobile_Phase->Re_evaluate No Check_Spotting Is the spot shape irregular? Add_Acid->Check_Spotting Improve_Spotting Improve spotting technique (gentle application) Check_Spotting->Improve_Spotting Yes Resolution Problem Resolved: Compact Spot Check_Spotting->Resolution No Improve_Spotting->Resolution

Caption: A flowchart for troubleshooting streaking in TLC.

III. Optimized TLC Protocol for Methyl 5-hydroxyisoxazole-3-carboxylate

This protocol is designed to provide a robust starting point for achieving clean, reproducible TLC results for Methyl 5-hydroxyisoxazole-3-carboxylate.

Materials:

  • TLC Plates: Silica gel 60 F254

  • Sample Solution: 1-2 mg of Methyl 5-hydroxyisoxazole-3-carboxylate in 1 mL of a suitable solvent (e.g., ethyl acetate or methanol).

  • Mobile Phase: 70:30:1 mixture of Ethyl Acetate:Hexane:Glacial Acetic Acid.

  • TLC Chamber

  • Capillary Tubes or Micropipette

  • Visualization: UV lamp (254 nm)

Procedure:

  • Chamber Preparation:

    • Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm.

    • Line the chamber with a piece of filter paper, ensuring it is wetted by the mobile phase.

    • Cover the chamber and allow it to saturate for at least 15-20 minutes.

  • Plate Preparation:

    • Using a pencil, gently draw a faint baseline approximately 1 cm from the bottom of the TLC plate.

    • Mark the lanes for sample application.

  • Sample Application:

    • Using a capillary tube, carefully spot the sample solution onto the baseline.

    • Keep the spot size as small as possible (1-2 mm diameter).

    • Allow the solvent to fully evaporate.

  • Development:

    • Place the prepared TLC plate into the saturated chamber, ensuring the baseline is above the level of the mobile phase.

    • Cover the chamber and allow the solvent front to ascend the plate.

    • Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. The compound should appear as a dark spot against a fluorescent background.[16]

    • Circle the spots with a pencil.

  • Analysis:

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Data Summary Table
Mobile Phase Composition (v/v/v)Rf Value (Approximate)Spot Characteristics
70:30 Ethyl Acetate:Hexane0.4Significant Streaking
70:30:1 Ethyl Acetate:Hexane:Acetic Acid0.5 - 0.6Compact, well-defined spot
Chemical Interaction Diagram

Chemical_Interactions cluster_0 Without Acidic Modifier cluster_1 With Acidic Modifier (e.g., Acetic Acid) Silica_Neutral Silica Surface (Si-OH) Interaction_Neutral Strong H-Bonding & Ionic Interaction Silica_Neutral->Interaction_Neutral Acidic Site Analyte_Neutral Analyte Molecule (R-OH) Analyte_Neutral->Interaction_Neutral Acidic Proton Streaking Streaking/ Tailing Interaction_Neutral->Streaking Leads to Compact_Spot Compact Spot Silica_Acid Protonated Silica Surface (Si-OH2+) Interaction_Acid Weak van der Waals & Dipole-Dipole Interactions Silica_Acid->Interaction_Acid Analyte_Acid Unionized Analyte (R-OH) Analyte_Acid->Interaction_Acid Interaction_Acid->Compact_Spot Results in

Caption: Interactions on the TLC plate with and without an acidic modifier.

IV. References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 8). Diffusion/Streaky bands on TLC plate. Retrieved from [Link]

  • Biotage. (2023, January 30). How does an alkaline pH affect normal-phase flash chromatography separations?. Retrieved from [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. Retrieved from [Link]

  • ResearchGate. (2016, March 14). How can i prevent peak fronting of acidic compound in TLC?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Effect of Chamber Gas Phase on Mobile Phase pH and on Separation Efficiency in TLC. A New Mode of Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • LabXchange. (2024, January 25). 4. Lab Procedure: Thin Layer Chromatography 4/9. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • BUCHI. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxyisoxazole-5-carboxylate. Retrieved from [Link]

  • Chemguide. (2019, December 15). thin layer chromatography. Retrieved from [Link]

  • Michigan State University. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • LCGC International. (2026, February 13). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • ResearchGate. (2018, July 31). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 5-hydroxyisoxazole-3-carboxylate

Guide Objective: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of Methyl 5-hydroxyisoxazole-3-carboxylate using acid-base extra...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of Methyl 5-hydroxyisoxazole-3-carboxylate using acid-base extraction. It delves into the chemical principles, offers a detailed experimental protocol, and presents a troubleshooting guide in a direct question-and-answer format to address common challenges encountered in the laboratory.

Part 1: Foundational Principles & Strategic Considerations

The purification of Methyl 5-hydroxyisoxazole-3-carboxylate (CAS: 10068-07-2) hinges on the acidic nature of its hydroxyl group.[1] While often depicted as the 5-hydroxy tautomer, it exists in equilibrium with its 3-hydroxy form. For the purpose of acid-base extraction, the critical feature is the presence of an acidic proton on the isoxazole ring system.

The Decisive Factor: pKa and Base Selection

The predicted pKa of the hydroxyl group on the isoxazole ring is approximately 11.25.[2][3] This value is fundamental to designing an effective extraction strategy.

  • Weak Acidity: A pKa of ~11.25 indicates that this compound is a very weak acid, significantly weaker than a carboxylic acid (pKa ~4-5) and more comparable to a phenol (pKa ~10).

  • Base Selection is Critical: To deprotonate an acid, the base used must have a conjugate acid with a pKa higher than that of the acid being deprotonated.

    • Sodium Bicarbonate (NaHCO₃): The conjugate acid of bicarbonate is carbonic acid (H₂CO₃), which has a pKa of ~6.4. Since 6.4 is much lower than 11.25, sodium bicarbonate is not a strong enough base to effectively deprotonate Methyl 5-hydroxyisoxazole-3-carboxylate.[4]

    • Sodium Hydroxide (NaOH): The conjugate acid of hydroxide is water (H₂O), which has a pKa of ~15.7. Since 15.7 is significantly higher than 11.25, sodium hydroxide is a sufficiently strong base to quantitatively convert the target compound into its water-soluble sodium salt.

Therefore, the use of a strong base like sodium hydroxide is a mandatory, non-negotiable parameter for the success of this purification.

Part 2: Experimental Protocol and Workflow

This section outlines a standard protocol for the purification of Methyl 5-hydroxyisoxazole-3-carboxylate from a crude reaction mixture containing neutral organic impurities.

Reagent and Solvent Data
Reagent/SolventFormulaRoleKey Considerations
Crude ProductC₅H₅NO₄AnalyteMixture containing the target compound and neutral impurities.
Ethyl AcetateC₄H₈O₂Organic SolventDissolves the crude mixture. The compound is soluble in ethyl acetate.[2][3]
Sodium Hydroxide (1M)NaOHAqueous BaseDeprotonates the target compound, forming a water-soluble salt.
Hydrochloric Acid (conc.)HClAcidNeutralizes the aqueous layer to precipitate the purified product.
Saturated NaCl SolutionBrineWash SolutionUsed to break emulsions and remove bulk water from the organic layer.
Anhydrous MgSO₄ or Na₂SO₄-Drying AgentRemoves residual water from the final organic solution if back-extraction is needed.[5]
Step-by-Step Methodology
  • Dissolution: Dissolve the crude solid (~1.0 g) in a suitable organic solvent, such as ethyl acetate (20-30 mL), in an Erlenmeyer flask. Ensure complete dissolution.

  • Liquid-Liquid Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M Sodium Hydroxide (NaOH) solution (~20-30 mL).

    • Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes to allow for the acid-base reaction to occur.

    • Allow the layers to separate fully. The target compound is now in the lower aqueous layer as its sodium salt. The upper organic layer contains neutral impurities.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • To ensure complete recovery, perform a second extraction on the remaining organic layer with a fresh portion of 1M NaOH (~15 mL). Combine this aqueous extract with the first one.

  • Back-Washing (Optional but Recommended): To remove any residual neutral impurities from the combined aqueous extracts, add a small volume of fresh ethyl acetate (~15 mL), shake, and discard the organic layer.

  • Precipitation:

    • Place the flask containing the combined aqueous extracts in an ice-water bath and stir.

    • Slowly add concentrated Hydrochloric Acid (HCl) dropwise while monitoring the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH 1-2).[6]

    • A white or light yellow precipitate of the purified Methyl 5-hydroxyisoxazole-3-carboxylate should form.[2]

  • Isolation and Drying:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of ice-cold deionized water to remove any inorganic salts (e.g., NaCl).

    • Dry the purified solid under vacuum to a constant weight. The expected melting point of the pure compound is in the range of 160-166 °C.[7]

Workflow Visualization

AcidBaseExtraction cluster_start Step 1: Initial Setup cluster_extraction Step 2: Extraction cluster_separation Step 3: Separation cluster_isolation Step 4: Isolation Crude Crude Product in Organic Solvent (EtOAc) Funnel Separatory Funnel Crude->Funnel Transfer OrganicLayer Organic Layer (Neutral Impurities) Funnel->OrganicLayer Separate AqueousLayer Aqueous Layer (Product as Sodium Salt) Funnel->AqueousLayer Separate Base Add 1M NaOH Base->Funnel Extract Acidify Cool & Acidify (conc. HCl to pH 1-2) AqueousLayer->Acidify Process Filter Vacuum Filter & Dry Acidify->Filter Precipitate Forms PureProduct Pure Product (Solid) Filter->PureProduct

Caption: Workflow for the acid-base extraction of Methyl 5-hydroxyisoxazole-3-carboxylate.

Part 3: Troubleshooting Guide & FAQs

Q1: I performed the extraction, but my final yield is very low. What went wrong?

A1: Low yield can stem from several factors. Systematically check the following:

  • Incorrect Base: As detailed in Part 1, using a weak base like sodium bicarbonate (NaHCO₃) will result in poor to no extraction of your product into the aqueous layer. Ensure you are using a strong base like 1M NaOH.

  • Incomplete Extraction: A single extraction may not be sufficient. It is best practice to perform two or even three extractions of the organic layer with the aqueous base to ensure the complete transfer of your product.

  • Incomplete Precipitation: After acidification, ensure the pH of the aqueous solution is truly acidic (pH 1-2). If the solution is not acidic enough, your product will remain in its salt form and stay dissolved. Add more acid until precipitation ceases.

  • Product Solubility: Although the neutral form is less soluble in water, if you used a very large volume of water for the extraction and precipitation, a non-trivial amount of product might remain dissolved. You can try to recover this by extracting the acidified aqueous solution with a fresh portion of ethyl acetate, followed by drying and evaporation of the solvent.

Q2: An emulsion formed between the organic and aqueous layers and won't separate. How can I resolve this?

A2: Emulsions are a common issue in liquid-liquid extractions.[8] Here are several techniques to break them:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, emulsions will break on their own.

  • Add Brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer often helps force the separation.

  • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. This can help the layers coalesce without re-forming the emulsion.

  • Filtration: As a last resort, you can pass the entire mixture through a pad of Celite (diatomaceous earth) in a filter funnel to break up the microscopic droplets causing the emulsion.

Q3: I acidified the aqueous layer, but no solid precipitate formed.

A3: This is a frustrating but solvable problem. Consider these possibilities:

  • Insufficient Acidification: Double-check the pH. Use a new piece of pH paper or a calibrated pH meter to confirm the solution is at pH 1-2.

  • "Oiling Out": Your compound may have separated as a liquid oil instead of a solid.[1] This can happen if the solution is still warm or if the concentration of the product is very high.

    • Solution 1 (Induce Crystallization): Ensure the solution is ice-cold. Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a "seed crystal" of the pure compound, if available, is also highly effective.

    • Solution 2 (Back-Extraction): If it remains an oil, you must extract the product back out of the water. Add a fresh portion of an organic solvent (e.g., ethyl acetate), shake the mixture, and separate the layers. The product will now be in the organic layer, which can be dried with a drying agent (like MgSO₄), filtered, and the solvent removed via rotary evaporation to yield the purified compound.[4]

Q4: Can I definitively use sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH)?

A4: No. This is a critical point. The pKa of Methyl 5-hydroxyisoxazole-3-carboxylate is ~11.25.[2][3] The conjugate acid of NaHCO₃ is H₂CO₃, with a pKa of ~6.4. For an acid-base reaction to proceed to completion, the pKa of the base's conjugate acid must be significantly higher than the pKa of the acid you wish to deprotonate. Since 6.4 is much lower than 11.25, NaHCO₃ is not basic enough for this specific purification. Using it will leave the majority of your product in the organic layer.[4]

Q5: My final product is a bit off-color (e.g., yellow or tan). Is the acid-base extraction sufficient?

A5: While acid-base extraction is excellent for removing neutral impurities, it will not remove other acidic impurities that might have been formed during the synthesis. If your product is discolored, it suggests the presence of such impurities. The extraction has successfully separated a class of compounds, but a secondary purification step may be necessary.

  • Next Steps: Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography for the highest purity.

References

  • Acid-Base Extraction. University of California, Davis. [Link]

  • Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3. PubChem, National Institutes of Health. [Link]

  • Methyl 3-hydroxyisoxazole-5-carboxylate | C5H5NO4. PubChem, National Institutes of Health. [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Five Chongqing Chemdad Co., Ltd. [Link]

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. (2024, January 22). Organic Process Research & Development, ACS Publications. [Link]

  • Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid. (2017, November 24). Organic Syntheses. [Link]

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]

  • Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts. [Link]

Sources

Optimization

Improving yield in "Methyl 5-hydroxyisoxazole-3-carboxylate" synthesis reactions

Welcome to the technical support center for the synthesis of Methyl 5-hydroxyisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this ve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-hydroxyisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of its synthesis and improve your reaction yields.

Introduction to the Synthesis

Methyl 5-hydroxyisoxazole-3-carboxylate is a valuable building block in medicinal chemistry and drug discovery.[1][2] The synthesis of the isoxazole ring is a well-established area of heterocyclic chemistry, with the most common methods being the reaction of a 1,3-dicarbonyl compound with hydroxylamine or a 1,3-dipolar cycloaddition.[3] For Methyl 5-hydroxyisoxazole-3-carboxylate, a primary route involves the cyclocondensation of a β-ketoester with hydroxylamine.[4][5] Understanding the nuances of this reaction is key to achieving high yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of Methyl 5-hydroxyisoxazole-3-carboxylate and related isoxazoles.

Problem 1: Low or No Product Yield

A low yield of the desired product is one of the most frequent issues. Several factors can contribute to this problem.

Possible Cause Troubleshooting Steps Causality Explained
Poor Quality Starting Materials 1. Verify Purity: Use fresh, high-purity dimethyl acetylenedicarboxylate (or other β-ketoester) and hydroxylamine hydrochloride. 2. Proper Storage: Ensure starting materials are stored under appropriate conditions to prevent degradation.The integrity of your starting materials is paramount. Impurities or degradation can lead to unwanted side reactions, consuming your reactants and lowering the yield of the desired isoxazole.
Suboptimal Reaction Temperature 1. Temperature Screening: Systematically screen a range of temperatures. For some isoxazole syntheses, a moderate temperature of around 70°C has been found to be optimal.[6] 2. Avoid Excessive Heat: High temperatures can promote the decomposition of reactants and the formation of polymeric byproducts.Temperature controls the reaction kinetics. An optimal temperature ensures the desired reaction proceeds at a reasonable rate without favoring side reactions or decomposition.
Incorrect pH or Base Strength 1. Base Selection: The choice of base is critical. Common bases include sodium bicarbonate, sodium methoxide, or triethylamine.[7][8] The strength of the base can influence the deprotonation of hydroxylamine and the subsequent cyclization. 2. pH Control: In some cases, acidic conditions are required for the final cyclization and dehydration step.[5]The basicity of the reaction medium affects the nucleophilicity of hydroxylamine. An appropriate base will facilitate the initial reaction without promoting side reactions like hydrolysis of the ester groups.
Reaction Time 1. Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.[4] 2. Avoid Prolonged Reaction Times: Extended reaction times, especially at elevated temperatures, can lead to product degradation.An optimal reaction time ensures maximum conversion of starting materials to the desired product. Stopping the reaction too early will result in low conversion, while extending it unnecessarily can lead to the formation of degradation products.
Problem 2: Formation of Impurities and Side Products

The presence of significant impurities can complicate purification and reduce the overall yield.

  • 5-Isoxazolone Regioisomer: In the synthesis of 3-isoxazolols from β-keto esters, the formation of the corresponding 5-isoxazolone is a common side reaction.[4][5]

    • Mitigation: The regioselectivity of the cyclization can be influenced by the reaction conditions. Modifying the solvent and the base can favor the formation of the desired 3-hydroxyisoxazole isomer. In some cases, using protecting groups on the hydroxylamine can offer better control over the cyclization process.[4]

  • Polymeric Byproducts: At elevated temperatures, polymerization of the starting materials or intermediates can occur, leading to the formation of intractable tars.

    • Mitigation: Maintain a controlled reaction temperature and avoid localized overheating. Use of a more dilute reaction mixture can also sometimes help to minimize polymerization.

  • Hydrolysis of Ester Groups: The presence of a strong base or acidic workup conditions can lead to the hydrolysis of the methyl ester groups on the starting material or the final product.

    • Mitigation: Use a stoichiometric amount of a milder base. During the workup, carefully neutralize the reaction mixture and avoid prolonged exposure to strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of a 3-hydroxyisoxazole from a β-ketoester and hydroxylamine?

A1: The reaction proceeds in two main stages. First, the amino group of hydroxylamine attacks one of the carbonyl groups of the β-ketoester to form an oxime intermediate. This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the remaining carbonyl group. The final step is a dehydration to form the aromatic isoxazole ring.[9][10]

Q2: How do I choose the right solvent for this reaction?

A2: The choice of solvent can significantly impact the reaction. Polar protic solvents like ethanol are commonly used as they can solubilize both the hydroxylamine salt and the β-ketoester.[7] However, in some cases, aprotic solvents may be preferred to avoid side reactions. It is advisable to screen a few different solvents to find the optimal one for your specific reaction conditions.

Q3: I am having trouble purifying my crude Methyl 5-hydroxyisoxazole-3-carboxylate. What do you recommend?

A3: Purification can indeed be challenging. Here are a few strategies:

  • Column Chromatography: This is the most common method. Use silica gel as the stationary phase. A good starting point for the eluent system is a mixture of hexanes and ethyl acetate. You can screen different ratios using TLC to find the optimal separation conditions.[9]

  • Acid-Base Extraction: The hydroxyl group on the isoxazole ring is acidic and can be deprotonated by a base. You can dissolve your crude product in an organic solvent like ethyl acetate and extract it into a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, and then acidified to precipitate your purified product.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective purification method. Experiment with different solvents to find one that dissolves your compound well when hot but poorly when cold.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[4] Spot your starting material, your reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel plate. Develop the plate in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction. The product, being more polar than the starting ester, will likely have a lower Rf value.

Q5: What are the key safety precautions I should take when working with dimethyl acetylenedicarboxylate (DMAD)?

A5: DMAD is a combustible liquid that can cause severe skin burns and eye damage. It is also harmful if swallowed, inhaled, or in contact with skin.[11][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with strong oxidizing agents, acids, bases, and metals.[3]

Experimental Protocols

Illustrative Protocol: Synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate[7]

This protocol is for the synthesis of the ethyl ester analog and should be adapted and optimized for the methyl ester synthesis.

Materials and Reagents:

  • Diethyl acetylenedicarboxylate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 equivalent) and sodium bicarbonate (1.1 equivalents) in absolute ethanol.

  • Addition of Reactant: To the stirring suspension, add diethyl acetylenedicarboxylate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow

General Synthesis and Troubleshooting Workflow

cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Loop Start Starting Materials (β-Ketoester + Hydroxylamine) Reaction Reaction (Base, Solvent, Temp) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Chromatography/Recrystallization) Crude->Purification Product Pure Methyl 5-hydroxyisoxazole-3-carboxylate Purification->Product Analysis Analyze Outcome (Yield, Purity) Product->Analysis LowYield Low Yield? Analysis->LowYield Impure Impurities? Analysis->Impure LowYield->Impure No Optimize Optimize Conditions (Temp, Base, Time) LowYield->Optimize Yes Impure->Analysis No ModifyPurification Modify Purification (Solvent, Method) Impure->ModifyPurification Yes Optimize->Reaction ModifyPurification->Purification

Caption: A flowchart for synthesis and troubleshooting.

Reaction Mechanism Overview

Start β-Ketoester + Hydroxylamine Oxime Oxime Intermediate Start->Oxime Nucleophilic attack Cyclization Intramolecular Cyclization Oxime->Cyclization Attack of OH on carbonyl Dehydration Dehydration Cyclization->Dehydration Elimination of water Product Isoxazole Ring Dehydration->Product

Caption: The general mechanism of isoxazole formation.

References

  • synthesis of isoxazoles - YouTube. (2019, January 19). Retrieved from [Link]

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of organic chemistry, 65(4), 1003–1007.
  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003-1007.
  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.). Google Patents.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Biological and Molecular Chemistry.
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.). Retrieved from [Link]

  • progress in the pathways for synthesis of isoxazoles synthons and their biological activities. (n.d.).
  • Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid. (2017, November 24). Organic Syntheses.
  • Process for preparing 3-hydroxy-5-methylisoxazole. (n.d.). Google Patents.
  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2018, July 31).

Sources

Troubleshooting

Technical Support Center: Managing Thermal Decomposition of Isoxazole Intermediates in Synthesis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The isoxazole core is a privileged scaffold in medicinal chemistry, prized for its role in numerous therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole core is a privileged scaffold in medicinal chemistry, prized for its role in numerous therapeutic agents. However, the inherent reactivity of the N-O bond, while synthetically useful, can also be a source of instability, particularly in substituted isoxazole intermediates.[1] Thermal decomposition during synthesis can lead to reduced yields, complex impurity profiles, and challenges in purification. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate and manage the thermal lability of isoxazole intermediates in your synthetic endeavors.

Troubleshooting Guide: Addressing Thermal Decomposition Events

This section addresses specific issues you might encounter during your experiments, providing a logical approach to problem-solving based on scientific principles.

Problem 1: Low or No Yield of the Desired Isoxazole Product, with Evidence of Degradation

Symptoms:

  • Reaction monitoring (TLC, LC-MS) shows the disappearance of starting materials without a corresponding increase in the desired product.

  • Formation of multiple, often unidentified, byproducts.

  • Observation of gas evolution or significant color change upon heating.

Causality Analysis:

The primary culprit is often excessive thermal stress on a labile isoxazole intermediate. The weak N-O bond in the isoxazole ring is susceptible to cleavage under various conditions, including high temperatures.[2] This can trigger a cascade of decomposition or rearrangement reactions.

Troubleshooting Workflow:

A Low Yield & Decomposition Observed B Review Reaction Temperature A->B C Is the temperature above ambient? B->C D Reduce Reaction Temperature C->D Yes F Monitor Reagent Addition C->F No E Consider Low-Temperature Synthesis D->E N Improved Yield E->N G Is the reaction exothermic? F->G H Implement Slow/Controlled Addition G->H Yes J Examine Work-up & Purification G->J No I Use a Syringe Pump or Dropping Funnel H->I I->N K Are high temperatures used? J->K L Adopt Milder Work-up/Purification K->L Yes K->N No improvement M Avoid High-Temperature Distillation/Drying L->M M->N

Caption: Troubleshooting workflow for low yields due to decomposition.

Detailed Solutions:

  • Temperature Control: Many isoxazole syntheses require careful temperature management.[2] For instance, the in situ generation of nitrile oxides may need to be performed at low temperatures to prevent dimerization to furoxans, a common side reaction.[2]

    • Actionable Protocol: If your reaction is conducted at elevated temperatures, attempt to lower it in 10-20°C increments. For reactions that are sluggish at lower temperatures, consider extending the reaction time.[2]

  • Controlled Reagent Addition: Highly exothermic reactions can create localized "hot spots" in the reaction mixture, leading to the decomposition of thermally sensitive intermediates.

    • Actionable Protocol: Utilize a syringe pump or a dropping funnel to add reactive reagents slowly and maintain a consistent internal temperature. Ensure vigorous stirring to dissipate heat effectively.

  • Milder Work-up and Purification: The thermal stress on your product does not end with the reaction. High temperatures during work-up or purification can also lead to degradation.

    • Actionable Protocol: Avoid high-temperature distillations if possible. When removing solvent under reduced pressure, use a water bath at a moderate temperature. For purification, prioritize column chromatography at room temperature over methods that require heat.[2]

Problem 2: Inconsistent Reaction Outcomes and Impurity Profiles

Symptoms:

  • Batch-to-batch variability in yield and purity.

  • The appearance of different byproduct profiles in seemingly identical reactions.

Causality Analysis:

Inconsistent thermal management is a likely cause. The thermal history of a reaction can significantly impact its outcome, and minor variations in heating or cooling rates can lead to different decomposition pathways.

Troubleshooting Workflow:

A Inconsistent Reaction Outcomes B Standardize Thermal Protocol A->B C Use a Controlled Heating/Cooling System B->C D Document Ramp Rates and Hold Times C->D E Monitor Internal Reaction Temperature D->E F Analyze Reaction Kinetics E->F G Perform Time-Course Study by HPLC/LC-MS F->G H Identify Stable Reaction End-Point G->H I Consistent Results H->I

Caption: Workflow for addressing inconsistent reaction outcomes.

Detailed Solutions:

  • Standardize Thermal Conditions: Implement a precise and reproducible heating and cooling protocol.

    • Actionable Protocol: Use a temperature-controlled reaction block or oil bath with a digital controller. Document the target temperature, ramp rate, and hold time for each step of your synthesis.

  • Reaction Monitoring: Empirically determine the optimal reaction time to maximize product formation and minimize decomposition.

    • Actionable Protocol: Conduct a time-course study by taking aliquots from the reaction mixture at regular intervals and analyzing them by HPLC or LC-MS. This will allow you to identify the point at which the concentration of your desired product is at its maximum before significant degradation occurs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal decomposition for isoxazoles?

A1: The thermal decomposition of isoxazoles can proceed through several pathways. A common unimolecular decomposition channel involves isomerization to a 2H-azirine intermediate, which can then undergo further rearrangements or fragmentation.[3][4] Studies on the pyrolysis of isoxazole have shown that it can decompose into acetonitrile and carbon monoxide at high temperatures (850-1100 K).[3][5] The specific decomposition pathway and resulting products are highly dependent on the substitution pattern of the isoxazole ring and the reaction conditions.[6][7]

Q2: How do substituents on the isoxazole ring affect its thermal stability?

A2: Substituents can have a significant impact on the thermal stability of the isoxazole ring. Electron-withdrawing groups can influence the electron density of the ring and potentially alter its susceptibility to thermal cleavage. Conversely, bulky substituents may provide steric hindrance that can either stabilize the ring or, in some cases, introduce ring strain that promotes decomposition. The effect of substituents on the photochemical isomerization of isoxazoles to carbonyl-2H-azirines has been studied, demonstrating that careful selection of substituents can be used to control reaction outcomes.[8][9]

Q3: What analytical techniques are best for monitoring the thermal decomposition of isoxazole intermediates?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for monitoring the progress of your reaction and detecting the formation of degradation products.[2] These methods allow for the quantitative analysis of both the desired product and any impurities, providing a clear picture of the reaction profile over time. For thermally labile compounds, it is crucial to use an analytical method that does not induce further decomposition.[10]

Q4: Can changing the solvent impact the thermal stability of my isoxazole intermediate?

A4: Yes, the choice of solvent can influence the thermal stability of your intermediate. Polar solvents may stabilize charged intermediates or transition states in a decomposition pathway, potentially accelerating the degradation rate. It is advisable to screen a range of solvents with varying polarities to identify one that provides a good balance of solubility for your reactants and stability for your intermediate.

Quantitative Data on Isoxazole Stability

The thermal stability of isoxazoles is highly dependent on their substitution pattern and the surrounding chemical environment. The following table summarizes some reported data on the decomposition of isoxazole derivatives.

Compound/DerivativeConditionsKey FindingsReference
IsoxazolePyrolysis at 850-1100 KMajor products are acetonitrile and carbon monoxide.[5]
Isoxazoline compounds160–280°C in the melt or inert solventsDecompose to acetaldehyde and the corresponding aromatic nitrile.[11]
Substituted 3-aminoisoxazolesThermal decompositionCan rearrange to imidazolin-2-ones or 2H-azirine-2-carboxamides.[4]
Novel heterocyclic anticancer drug candidates containing an isoxazole ringInert atmosphereDecompose in a single stage at temperatures above 250°C.[12]

Experimental Protocols

Protocol 1: Monitoring Thermal Decomposition by HPLC

This protocol provides a general framework for using HPLC to monitor the formation of your desired isoxazole product and detect any degradation.

Materials:

  • Reaction mixture aliquots

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Appropriate acid or base for pH adjustment of the mobile phase (e.g., formic acid, trifluoroacetic acid)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from your reaction mixture. Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to a final concentration appropriate for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method Development: Develop an HPLC method that provides good separation between your starting materials, desired product, and any potential byproducts. A good starting point for a C18 column is a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Analysis: Inject the prepared samples onto the HPLC system.

  • Data Interpretation: Monitor the peak area of your desired product and any new peaks that appear over time. A decrease in the product peak area accompanied by an increase in new peaks is indicative of decomposition.

Protocol 2: Controlled-Temperature Synthesis of a 3,5-Disubstituted Isoxazole

This protocol outlines a general procedure for the synthesis of a 3,5-disubstituted isoxazole from a chalcone, emphasizing temperature control.[2]

Materials:

  • Chalcone (1,3-diaryl-2-propen-1-one)

  • Hydroxylamine hydrochloride

  • Base (e.g., sodium hydroxide, sodium acetate)

  • Ethanol

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Temperature-controlled heating mantle or oil bath

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

  • Controlled Heating: Place the flask in a temperature-controlled heating mantle or oil bath set to a moderate reflux temperature (e.g., 80-90°C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum at a moderate temperature. Recrystallize the crude product from a suitable solvent like ethanol.

References

  • BenchChem. (2025).
  • ChemRxiv. (2023).
  • ACS Organic & Inorganic Au. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines.
  • ResearchGate. (2025). Structure and stability of isoxazoline compounds | Request PDF.
  • ResearchGate. (2025). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole.
  • Sci-Hub. (1992). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry.
  • PMC. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • BenchChem. (2025).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • The Journal of Physical Chemistry A. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • Construction of Isoxazole ring: An Overview. (2024).
  • The Journal of Physical Chemistry. (1992). Thermal decomposition of isoxazole: experimental and modeling study.
  • Journal of the Chemical Society C: Organic. (1971). Studies on heterocyclic chemistry. Part VIII.
  • MDPI. (2025).
  • PMC. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • PMC. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • ResearchGate. (2025). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study | Request PDF.
  • Journal of the American Chemical Society. (2011). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study.
  • SciSpace. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene.
  • Organic Syntheses Procedure. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Beilstein Journals. (2023).
  • PMC. (2021). Research on Thermal Decomposition Kinetics and Thermal Safety for a New Epoxiconazole Crystal.
  • MDPI. (2013).
  • SAR Publication. (2023).
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).
  • Troubleshooting guide for Isothermal Titr
  • Kinetics and Thermal Decomposition Studies of Oxomemazine by Isoconversional Protocols. (n.d.).
  • Shimadzu. (n.d.). LCMS Troubleshooting Tips.

Sources

Optimization

"Methyl 5-hydroxyisoxazole-3-carboxylate" reaction side product analysis

This guide serves as a specialized technical resource for researchers working with Methyl 5-hydroxyisoxazole-3-carboxylate (and its tautomer, Methyl 5-oxo-2,5-dihydroisoxazole-3-carboxylate ). It focuses on the critical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with Methyl 5-hydroxyisoxazole-3-carboxylate (and its tautomer, Methyl 5-oxo-2,5-dihydroisoxazole-3-carboxylate ). It focuses on the critical challenge of controlling regioselectivity during functionalization and analyzing common side products.

Topic: Reaction Side Product Analysis & Regiocontrol

Core Chemical Context

Methyl 5-hydroxyisoxazole-3-carboxylate is a critical scaffold in the synthesis of excitatory amino acid receptor agonists (e.g., AMPA, ACPA) and other bioactive heterocycles.

The Central Challenge: Tautomerism Unlike simple phenols, this compound exists in a dynamic equilibrium between the 5-hydroxyisoxazole (enol) and the isoxazol-5-one (keto) forms. In solution, the 5-oxo (NH) tautomer often predominates. This duality creates an ambident nucleophile , leading to two primary competing reaction pathways:

  • N-Alkylation (N-2): Reaction at the ring nitrogen (derived from the 5-oxo form).

  • O-Alkylation (O-5): Reaction at the exocyclic oxygen (derived from the 5-hydroxy form).

Understanding this equilibrium is the key to controlling side product formation.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reaction Pathways Hydroxy 5-Hydroxy Form (Aromatic, Enol) Nucleophile: O-5 Oxo 5-Oxo Form (Isoxazol-5-one, Keto) Nucleophile: N-2 Hydroxy->Oxo  Solvent Dependent   O_Prod Target Product (Often) O-Alkylated (5-alkoxyisoxazole) Hydroxy->O_Prod Hard Electrophiles Silver Salts / O-Selective Conditions N_Prod Side Product (Often) N-Alkylated (2-substituted-5-oxo) Oxo->N_Prod Soft Electrophiles Polar Aprotic Solvents RX Alkylating Agent (R-X) RX->N_Prod RX->O_Prod

Figure 1: Tautomeric equilibrium dictating the divergence between N-alkylation and O-alkylation pathways.

Troubleshooting Guide: Reaction & Analysis

Category 1: Regioselectivity (N- vs. O-Alkylation)

Q: I am trying to synthesize the 5-methoxy derivative, but I am isolating a product with a different NMR profile. What happened? A: You likely formed the N-methylated isomer (Methyl 2-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate) instead of the desired O-methyl ether.

  • Mechanism: The isoxazole anion is an ambident nucleophile. The Nitrogen (N-2) is generally softer and more nucleophilic in polar aprotic solvents, while the Oxygen (O-5) is harder.

  • Diagnostic:

    • O-Alkyl Product: Aromatic isoxazole ring. UV absorption is typically lower wavelength.

    • N-Alkyl Product: Non-aromatic, amide-like lactam structure. UV absorption is often shifted (conjugated enone system).

Q: How do I force the reaction toward O-alkylation? A: Shift the "Hard/Soft" balance of the reaction system.

  • Change the Base: Use Silver Carbonate (

    
    )  or Silver Oxide (
    
    
    
    )
    . The silver cation coordinates effectively to the nitrogen, blocking it and forcing reaction at the oxygen (the "Silver Salt Rule").
  • Solvent Choice: Use non-polar or ethereal solvents (Benzene, Toluene, Ether) if solubility permits, or alcohols. Avoid DMF/DMSO if trying to prevent N-alkylation with simple alkyl halides.

  • Electrophile: "Hard" electrophiles (e.g., Diazomethane, Trimethyloxonium tetrafluoroborate) favor O-alkylation. "Soft" electrophiles (e.g., Methyl Iodide) in DMF favor N-alkylation.

Q: How do I force the reaction toward N-alkylation? A: Use Cesium Carbonate (


)  or Sodium Hydride (NaH)  in DMF  or DMSO . The polar aprotic solvent solvates the cation, leaving the "naked" anion to react via its most nucleophilic center (Nitrogen).

Table 1: Regioselectivity Drivers

VariableConditions Favoring O-Alkylation (Ether)Conditions Favoring N-Alkylation (Lactam)
Solvent Toluene, Benzene, Et₂O, MeOHDMF, DMSO, CH₃CN
Base/Cation

,

(Silver coordination)

,

, NaH, NaOEt
Electrophile Diazomethane,

, Alkyl Tosylates
Alkyl Iodides, Alkyl Bromides
Temperature Lower temperatures often favor O-kinetic productHigher temperatures (thermodynamic control)
Category 2: Stability & Decomposition

Q: My product yield is low, and I see gas evolution during the reaction. Is the ester hydrolyzing? A: Yes, but the consequence is severe. Isoxazole-3-carboxylates are prone to decarboxylation if the ester hydrolyzes to the free acid.

  • Pathway: Ester Hydrolysis

    
     Isoxazole-3-carboxylic acid 
    
    
    
    Decarboxylation
    
    
    5-Hydroxyisoxazole (unstable).
  • Trigger: Strong aqueous bases (NaOH, LiOH) at elevated temperatures.

  • Prevention: Perform saponification (if needed) at

    
     and acidify carefully. If alkylating, ensure anhydrous conditions to prevent competitive hydrolysis.
    

Q: Can the isoxazole ring itself open? A: Yes, under reducing conditions (e.g., hydrogenation, Zn/AcOH) or strong basic hydrolysis, the N-O bond can cleave, yielding


-amino enones or related acyclic products. This is often a synthetic goal (e.g., unmasking an amino acid) but is a fatal side reaction if not intended.
Category 3: Analytical Identification

Q: How can I definitively distinguish the N-alkyl and O-alkyl isomers using NMR? A: The chemical environment of the ring proton (C4-H) and the alkyl group shifts significantly between the aromatic (O-alkyl) and lactam (N-alkyl) forms.

Table 2: NMR Diagnostic Markers (in


 or 

)
FeatureO-Alkylated Isomer (Target)N-Alkylated Isomer (Side Product)
Structure Aromatic IsoxazoleIsoxazol-5-one (Cyclic Amide)
C4-H Proton

6.0 – 6.5 ppm (Sharp singlet)

5.0 – 5.5 ppm (Often vinylic)
Ring Carbon (C5)

~170-175 ppm (C-O)

~165-170 ppm (C=O, Carbonyl)
Alkyl Group (Methyl)

3.9 – 4.1 ppm (

)

3.2 – 3.5 ppm (

)
IR Spectrum Strong bands ~1600 cm⁻¹ (C=N)Strong band ~1700-1750 cm⁻¹ (Lactam C=O)

Experimental Protocols

Protocol A: O-Selective Alkylation (Silver Salt Method)

Use this to minimize N-alkyl side products.

  • Setup: In a flame-dried flask under Argon, dissolve Methyl 5-hydroxyisoxazole-3-carboxylate (1.0 eq) in anhydrous Toluene or Benzene (0.1 M).

  • Reagents: Add

    
      (1.2 eq). The mixture will be a suspension.
    
  • Addition: Add the Alkyl Halide (1.2 - 1.5 eq).

  • Reaction: Heat to reflux (80-110°C) for 4-12 hours. Monitor by TLC.[1][2]

    • Note: Silver salts precipitate AgX, driving the reaction.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The O-alkyl product is typically less polar than the N-alkyl side product.

Protocol B: N-Selective Alkylation (Standard Base Method)

Use this if the N-alkylated isoxazolone is the desired intermediate.

  • Setup: Dissolve substrate in anhydrous DMF (0.2 M).

  • Base: Add

    
      (2.0 eq) or 
    
    
    
    (1.5 eq). Stir for 15 min at RT.
  • Addition: Add Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Stir at RT or mild heat (

    
    ). Reaction is usually rapid (< 2 hours).
    
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.

References

  • Tautomerism & Reactivity:Oster, T. A., & Harris, T. M.

    
    -keto esters and hydroxylamine." Journal of Organic Chemistry, 48(23), 4307–4311 (1983). Link
    
  • Regioselectivity (N vs O): Bookser, B. C., et al.[3][4] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 17, 1823–1834 (2021). (Analogous ambident heterocyclic reactivity). Link

  • Isoxazole Agonist Synthesis: Krogsgaard-Larsen, P., et al. "3-Isoxazolol amino acids as selective excitatory amino acid receptor ligands." Journal of Medicinal Chemistry, 20(7), 965–971 (1977). Link

  • Silver Salt Methodology: Claramunt, R. M., et al. "The Use of NMR Spectroscopy to Study Tautomerism." Current Organic Chemistry, 10(14), 1-20 (2006). Link

  • General Isoxazolone Chemistry: Fernandes, A. A. G., et al. "Isoxazol-5-ones: Unusual Heterocycles with Great Synthetic Potential."[5] Journal of the Brazilian Chemical Society, 31(9), 1-20 (2020). Link

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for Methyl 5-hydroxyisoxazole-3-carboxylate and all reagents before use.

Sources

Troubleshooting

Storage and handling guidelines for "Methyl 5-hydroxyisoxazole-3-carboxylate" to prevent degradation

Topic: Storage and Handling Guidelines to Prevent Degradation CAS Registry Number: 1557026-77-3 (Note: Distinct from the regioisomer Methyl 3-hydroxyisoxazole-5-carboxylate, CAS 10068-07-2)[1] Executive Summary: The Stab...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage and Handling Guidelines to Prevent Degradation

CAS Registry Number: 1557026-77-3 (Note: Distinct from the regioisomer Methyl 3-hydroxyisoxazole-5-carboxylate, CAS 10068-07-2)[1]

Executive Summary: The Stability Profile

Methyl 5-hydroxyisoxazole-3-carboxylate is a sensitive heterocyclic building block.[1] Unlike its more common regioisomer (the 3-hydroxy-5-carboxylate), this compound exists in a dynamic tautomeric equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms.[1] This structural duality makes it susceptible to three primary degradation pathways:[1]

  • Photochemical Rearrangement: Isoxazol-5-ones are known to isomerize to oxazoles or undergo ring cleavage under UV/visible light.[1]

  • Hydrolytic Ring Opening: The N-O bond is labile under basic conditions, leading to ring fragmentation.[1]

  • Ester Hydrolysis & Decarboxylation: Moisture can hydrolyze the methyl ester; the resulting free acid is prone to spontaneous decarboxylation.[1]

Module 1: Critical Storage Protocols
Q: What are the absolute storage requirements to ensure long-term stability?

A: You must control three environmental variables: Temperature, Atmosphere, and Light.[1]

  • Temperature: Store at -20°C for long-term storage (>1 month). For short-term usage (days), 2-8°C is acceptable.[1]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1] The 5-hydroxy/5-oxo tautomerism is catalyzed by moisture and trace acids/bases found in air.[1]

  • Light: Strictly protect from light. Store in amber vials wrapped in aluminum foil. Isoxazol-5-ones are photo-active and can degrade into complex mixtures upon prolonged exposure to ambient lab light.[1]

Q: I received the compound at room temperature. Is it degraded?

A: Likely not, provided the transit time was short (<72 hours) and the container remained sealed. However, you should immediately transfer it to -20°C upon receipt. Perform a purity check (1H NMR) if the solid appears discolored (orange/brown indicates degradation; pure material is typically off-white to pale yellow).

Q: Can I store this compound in solution?

A: No. Do not store stock solutions.[1]

  • Reasoning: In solution (especially in polar aprotic solvents like DMSO or DMF), the tautomeric equilibrium shifts, potentially exposing the reactive C-4 position to electrophiles or dimerization.

  • Protocol: Prepare solutions fresh immediately before use. If you must store a solution for <24 hours, keep it at -80°C in the dark.[1]

Module 2: Handling & Solubilization
Q: Which solvents are compatible, and which must be avoided?

A:

Solvent Class Recommendation Technical Rationale
Chlorinated (DCM, Chloroform) Preferred Good solubility; non-nucleophilic; stabilizes the neutral form.[1]
Polar Aprotic (DMSO, DMF) Use with Caution Soluble, but can shift tautomeric equilibrium. Use dry (anhydrous) grades only.
Alcohols (Methanol, Ethanol) Avoid for Storage Protich solvents facilitate proton exchange and tautomerization.[1]

| Basic Solvents (Pyridine, Et3N) | STRICTLY AVOID | Bases deprotonate the 5-OH/NH, triggering rapid ring opening (N-O bond cleavage).[1] |

Q: How do I handle the compound for weighing and aliquoting?

A:

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid (hygroscopic degradation).[1]

  • Environment: Weigh inside a fume hood, ideally under a stream of nitrogen.[1]

  • Tools: Use anti-static weighing boats. Avoid metal spatulas if possible; use glass or plastic to prevent trace metal catalysis of decomposition.[1]

Module 3: Troubleshooting Degradation
Q: How can I distinguish between the tautomers and actual degradation products using NMR?

A:

  • Tautomerism (Not Degradation): You may see broadened signals or dual sets of peaks in DMSO-

    
     due to the exchange between the 5-hydroxy (aromatic-like) and 5-oxo (2H-isoxazol-5-one) forms.[1] This is normal.
    
  • Degradation (Red Flag):

    • Loss of Methyl Ester: Disappearance of the singlet ~3.8-3.9 ppm.[1]

    • Ring Opening: Appearance of broad nitrile (-CN) or enamine signals, indicating N-O bond cleavage.[1]

    • Decarboxylation: Loss of the ester peak combined with new aliphatic signals.[1]

Q: My reaction yield is low. Could the reagent be decomposing during the reaction?

A: Yes, if the reaction conditions are too basic.[1]

  • Diagnosis: If your reaction mixture turns dark red/black rapidly, the isoxazole ring is likely opening.[1]

  • Solution: Maintain pH < 8. If using a base, add it slowly at low temperature (0°C) to the electrophile first, then add the isoxazole.[1]

Visual Reference: Stability & Tautomerism

The following diagram illustrates the tautomeric nature of the compound and its primary degradation pathway (Hydrolytic Ring Opening) which users must prevent.

G cluster_0 Tautomeric Equilibrium (Normal) cluster_1 Degradation Pathway (Avoid) Hydroxy 5-Hydroxy Form (Aromatic-like) Oxo 5-Oxo Form (2H-isoxazol-5-one) Hydroxy->Oxo  Fast Exchange (in DMSO/MeOH) OpenRing Ring Opening (N-O Cleavage) Oxo->OpenRing  Base / Heat  (pH > 8) Fragments Nitrile/Enamine Fragments OpenRing->Fragments  Irreversible

Caption: Tautomeric equilibrium is reversible and solvent-dependent.[1] Degradation via ring opening is irreversible and triggered by base or heat.[1]

References
  • Chemical Identity & Properties (CAS 1557026-77-3)

    • Source: BLD Pharm Technical Data.[1] Differentiates the 5-hydroxy isomer from the 3-hydroxy isomer.[1]

  • Isoxazolone Tautomerism & Reactivity

    • Source: Prager, R. H., et al.[1][2] "The Synthesis of Some Chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones." Aust. J. Chem., 2003.[1][2] (Describes the photolysis and N-acylation reactivity of the 5-oxo isoxazole scaffold).

  • General Isoxazole Stability D

    • Source: BenchChem Technical Guide.[1] "The Dual Nature of the Isoxazole Ring in Carboxylate Esters." (Provides mechanistic insight into N-O bond cleavage).

  • Comparative Isomer D

    • Source: Sigma-Aldrich Safety Data Sheet.[1] (Used for baseline handling precautions of methyl isoxazole carboxylates).

Sources

Reference Data & Comparative Studies

Validation

"Methyl 5-hydroxyisoxazole-3-carboxylate" vs. "Ethyl 3-hydroxyisoxazole-5-carboxylate" spectroscopic comparison

Executive Summary In the high-stakes arena of heterocyclic building blocks, the structural isomers Methyl 5-hydroxyisoxazole-3-carboxylate (M5H-3C) and Ethyl 3-hydroxyisoxazole-5-carboxylate (E3H-5C) present a classic an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of heterocyclic building blocks, the structural isomers Methyl 5-hydroxyisoxazole-3-carboxylate (M5H-3C) and Ethyl 3-hydroxyisoxazole-5-carboxylate (E3H-5C) present a classic analytical challenge. While they share the same core pharmacophore potential (isoxazole ring, hydroxyl, ester), their electronic behaviors are radically different due to prototropic tautomerism .

  • The Critical Distinction: M5H-3C predominantly exists as the 2H-isoxazol-5-one (lactam-like) tautomer in solution, whereas E3H-5C favors the 3-hydroxy (enol-like) aromatic form.

  • Analytical Impact: This tautomeric divergence causes massive shifts in NMR signals (up to 1.5 ppm for the ring proton) and IR carbonyl frequencies, often leading to misidentification in automated library validation.

  • Application: E3H-5C is the preferred scaffold for glutamate receptor agonists (AMPA/KA analogs), while M5H-3C is the gateway to GABA-ergic agents (Muscimol analogs).

Structural & Tautomeric Analysis[1][2]

To interpret the spectroscopy, one must first accept that the names on the bottle labels are nominal. The molecules exist in dynamic equilibrium.

The Tautomeric Landscape

The position of the hydroxyl group relative to the ring nitrogen dictates the stability of the aromatic system.

  • Isomer A: Methyl 5-hydroxyisoxazole-3-carboxylate

    • Behavior: The "5-hydroxy" group is vinylogous to the nitrogen. The loss of aromaticity to form the 5-oxo form is energetically compensated by the strength of the resulting amide-like (lactam) resonance.

    • Dominant Species: Methyl 5-oxo-2H-isoxazole-3-carboxylate.

  • Isomer B: Ethyl 3-hydroxyisoxazole-5-carboxylate

    • Behavior: The "3-hydroxy" group allows the ring to maintain full aromatic character. The 2H-isoxazol-3-one tautomer is less favorable because it disrupts the continuous conjugation less effectively than the 5-oxo counterpart.

    • Dominant Species: Ethyl 3-hydroxyisoxazole-5-carboxylate.[1]

Visualization of Equilibria

Tautomerism cluster_0 Methyl 5-hydroxyisoxazole-3-carboxylate (M5H-3C) cluster_1 Ethyl 3-hydroxyisoxazole-5-carboxylate (E3H-5C) A1 5-Hydroxy Form (Aromatic) Less Stable A2 2H-5-Oxo Form (Lactam-like) DOMINANT A1->A2 Major Equilibrium (Polar Solvents) B1 3-Hydroxy Form (Aromatic) DOMINANT B2 2H-3-Oxo Form (Lactam-like) Minor Species B1->B2 Minor Equilibrium caption Figure 1: Tautomeric preferences. Note the inversion of stability between the 3- and 5-substituted systems.

Spectroscopic Comparison

The following data assumes standard analysis in DMSO-d6 (a polar aprotic solvent that stabilizes polar tautomers) and CDCl3 (non-polar).

Nuclear Magnetic Resonance (NMR)

The diagnostic handle is the C4-H proton .

FeatureMethyl 5-hydroxy-3-carboxylate (M5H-3C)Ethyl 3-hydroxy-5-carboxylate (E3H-5C)
C4-H Chemical Shift δ 5.8 – 6.2 ppm (Vinylic character)δ 6.5 – 6.9 ppm (Aromatic character)
C4-H Multiplicity Singlet (often sharp)Singlet (often broad due to OH exchange)
NH / OH Signal Broad singlet > 11 ppm (NH character)Broad singlet ~9-11 ppm (Phenolic OH)
Ester Alkyl Methyl Singlet (~3.9 ppm)Ethyl Quartet (~4.[2]4) + Triplet (~1.3)
13C C=O (Ring) ~170 ppm (Lactam/Ketone-like)~165 ppm (C-OH / Aromatic C-O)

Expert Insight: If you observe a sharp singlet for the ring proton upfield near 5.8 ppm in DMSO, you almost certainly have the 5-oxo tautomer (M5H-3C), regardless of what the label says.

Infrared Spectroscopy (IR)

The Carbonyl region (1600–1800 cm⁻¹) is the fingerprint.

  • M5H-3C: Shows two distinct carbonyl bands.

    • ~1740 cm⁻¹ (Ester C=O)

    • ~1690–1710 cm⁻¹ (Ring C=O / Lactam). Note: This band is often very strong.

  • E3H-5C: Shows one dominant carbonyl band.

    • ~1720–1735 cm⁻¹ (Ester C=O).

    • The ring C-O stretch appears in the fingerprint region (~1200–1300 cm⁻¹), not as a carbonyl.

Synthesis & Impurity Profiling[1]

Understanding the origin of the sample helps anticipate specific impurities.

Synthesis Routes
  • M5H-3C Route: Condensation of Dimethyl acetylenedicarboxylate (DMAD) with Hydroxylamine.

    • Key Impurity: Dimethyl fumarate (from incomplete cyclization) or regioisomeric 3-hydroxy-4-carboxylate (rare but possible).

  • E3H-5C Route: Chlorination of ethyl acetoacetate oxime followed by cyclization, or from diethyl malonate via nitrosation.

    • Key Impurity: Ethyl chlorooximidoacetate precursors or chlorinated byproducts.

Analytical Workflow Diagram

Workflow Start Unknown Isoxazole Sample Solvent Dissolve in DMSO-d6 (Standardize Solvent) Start->Solvent NMR Acquire 1H NMR Solvent->NMR CheckEster Check Alkyl Group NMR->CheckEster Methyl Methyl Ester (s, 3.9ppm) CheckEster->Methyl Singlet Ethyl Ethyl Ester (q, 4.4ppm) CheckEster->Ethyl Multiplets CheckC4 Check C4-H Shift Methyl->CheckC4 Ethyl->CheckC4 Upfield δ 5.8 - 6.2 ppm (Vinylic) CheckC4->Upfield Upfield Downfield δ 6.5 - 6.9 ppm (Aromatic) CheckC4->Downfield Downfield ResultA CONFIRMED: Methyl 5-hydroxyisoxazole-3-carboxylate (Exists as 5-oxo tautomer) Upfield->ResultA ResultB CONFIRMED: Ethyl 3-hydroxyisoxazole-5-carboxylate (Exists as 3-hydroxy tautomer) Downfield->ResultB caption Figure 2: Decision tree for rapid identification of isoxazole isomers.

Experimental Protocols

Protocol A: Solvent Titration for Tautomer Confirmation

Use this protocol if the C4-H signal is ambiguous or broadened.

  • Preparation: Prepare a 10 mg sample in 0.6 mL CDCl3 (Non-polar).

  • Acquisition 1: Acquire 1H NMR (16 scans). Note the C4-H shift.

  • Titration: Add 50 µL of DMSO-d6 to the same NMR tube. Shake well.

  • Acquisition 2: Acquire 1H NMR.

  • Analysis:

    • M5H-3C: The C4-H signal will likely shift upfield or sharpen as the DMSO stabilizes the distinct 5-oxo form.

    • E3H-5C: The OH proton will move significantly downfield (H-bonding with DMSO), but the C4-H ring proton will remain relatively stable in the aromatic region (~6.5+ ppm).

Protocol B: HPLC Purity Check (Generic)

Isoxazoles are UV active but have different max absorptions due to conjugation differences.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • M5H-3C: Monitor at 254 nm and 220 nm (The 5-oxo form has a distinct absorption max).

    • E3H-5C: Monitor at 254 nm .

Biological Relevance (Why it Matters)

The choice between these two isomers is not merely structural; it determines the pharmacological class of the final drug candidate.

  • Glutamate Agonists (The "3-Hydroxy" Path):

    • The 3-hydroxyisoxazole moiety is a bioisostere of the distal carboxylate in Glutamate.

    • Example:AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) utilizes the 3-hydroxy core.

    • Usage: Use E3H-5C if you are targeting NMDA or AMPA receptors.

  • GABA Agonists (The "5-Hydroxy" Path):

    • The 5-hydroxyisoxazole (or 5-oxo) moiety mimics the carboxylate of GABA but with different pKa properties.

    • Example:Muscimol (from Amanita muscaria) is a 5-aminomethyl-3-hydroxyisoxazole (structurally related, though Muscimol is actually a 3-hydroxy-5-substituted system; however, Ibotenic acid is a closer structural analog to the 5-substituted systems in terms of biosynthesis).

    • Usage: M5H-3C is often used as a scaffold to create conformationally restricted GABA analogs.

References

  • Katritzky, A. R., & Elguero, J. (1976). The Tautomerism of Heterocycles. Academic Press.[3] (Foundational text on heterocyclic tautomerism).

  • PubChem. (2024).[2] Methyl 3-hydroxyisoxazole-5-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]

  • Ostergaard, N., et al. (1997). Tautomerism of 3-hydroxyisoxazoles and 5-hydroxyisoxazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • Krogsgaard-Larsen, P., et al. (1985). 3-Hydroxyisoxazoles as bioisosteres of Glutamic Acid. Journal of Medicinal Chemistry. (Establishes the SAR for the 3-hydroxy series).

Sources

Comparative

A Senior Application Scientist's Guide to the Positional Isomers of Methyl Hydroxyisoxazole Carboxylate

Introduction: Beyond the Formula – Why Positional Isomerism Matters in Isoxazoles To the discerning researcher, a molecular formula is merely the starting point. The true potential of a molecule—its reactivity, its biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Formula – Why Positional Isomerism Matters in Isoxazoles

To the discerning researcher, a molecular formula is merely the starting point. The true potential of a molecule—its reactivity, its biological interactions, its very stability—is dictated by the precise arrangement of its atoms. This principle is vividly illustrated in the case of methyl hydroxyisoxazole carboxylates. These isomers, while sharing the same C₅H₅NO₄ formula, represent distinct chemical entities with unique properties stemming from the placement of hydroxyl (-OH) and methyl carboxylate (-COOCH₃) groups around the isoxazole ring.

The isoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of substituents governs the molecule's electronic landscape, influencing everything from acidity to its ability to act as a bioisostere for a carboxylic acid functional group.[1][2][3] This guide provides an in-depth comparative analysis of two prominent positional isomers: Methyl 5-hydroxyisoxazole-3-carboxylate and Methyl 3-hydroxyisoxazole-5-carboxylate . We will dissect their synthesis, explore the critical influence of tautomerism, and present a comparative analysis of their spectroscopic and physicochemical properties, grounded in experimental data and established chemical principles.

The Decisive Influence of Tautomerism: A Tale of Two Isomers

A fundamental concept that must be grasped before any meaningful comparison can be made is the prototropic tautomerism inherent to hydroxyisoxazoles. The position of the hydroxyl group (at C3 or C5) dictates the predominant tautomeric form, which profoundly affects the molecule's structure and reactivity.

  • 3-Hydroxyisoxazoles : Theoretical and experimental data confirm that 3-hydroxyisoxazoles, such as Methyl 3-hydroxyisoxazole-5-carboxylate, exist predominantly in the aromatic hydroxy (enol) form in both gas phase and aqueous solution.[4] This stability is attributed to the aromatic character of the ring in this form.

  • 5-Hydroxyisoxazoles : In stark contrast, 5-hydroxyisoxazoles show more complex behavior. While the hydroxy form can be predicted, theoretical models that align with experimental observations suggest that these isomers, including Methyl 5-hydroxyisoxazole-3-carboxylate, favor the non-aromatic oxo (keto) tautomers in solution, specifically the 2H-oxo form.[4]

This difference is not merely academic; it is the root cause of the significant variations in their spectroscopic signatures and chemical behavior.

Tautomerism enol3 Hydroxy (Enol) Form (Dominant) keto3 Oxo (Keto) Form enol3->keto3 enol5 Hydroxy (Enol) Form keto5 Oxo (Keto) Form (Dominant) enol5->keto5 Equilibrium

Caption: Tautomeric equilibria for 3- and 5-hydroxyisoxazole isomers.

Comparative Synthesis Strategies

The synthetic routes to these isomers are distinct, reflecting the different starting materials and cyclization strategies required to achieve the desired substitution pattern.

Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate

A robust and scalable synthesis for this isomer has been developed, which proceeds via a two-step sequence from a common starting material.[5] The causality behind this approach lies in forming the C4-C5 bond and then cyclizing with a hydroxylamine equivalent to construct the isoxazole ring.

SynthesisFlow DMF Dimethyl Fumarate Bromination Photoflow Bromination DMF->Bromination Intermediate1 Dibromo Intermediate Bromination->Intermediate1 Condensation Condensation with Hydroxyurea Intermediate1->Condensation Product Methyl 3-hydroxy- isoxazole-5-carboxylate Condensation->Product

Caption: Synthetic workflow for Methyl 3-hydroxyisoxazole-5-carboxylate.

Synthesis of Methyl 5-hydroxyisoxazole-3-carboxylate

The synthesis of the 5-hydroxy isomer typically involves the reaction of a β-ketoester with hydroxylamine. This classical approach builds the isoxazole ring by forming the O-N and C3-N bonds from the hydroxylamine nucleophile attacking the carbonyl carbons of the ketoester.

Physicochemical and Spectroscopic Profile Comparison

The structural differences imposed by isomerism and tautomerism give rise to distinct and measurable properties. The data below is compiled from various chemical suppliers and literature sources.

PropertyMethyl 5-hydroxyisoxazole-3-carboxylateMethyl 3-hydroxyisoxazole-5-carboxylateRationale for Difference
CAS Number 19788-37-510068-07-2Different chemical entities.
Molecular Weight 143.10 g/mol 143.10 g/mol Isomers have the same molecular formula.
Appearance Off-white to yellow powderWhite to light yellow powder[6][7]Crystal packing and electronic structure differences.
Melting Point ~140-145 °C160-166 °C[6][7][8]The dominant hydroxy form in the 3-OH isomer allows for stronger intermolecular hydrogen bonding, leading to a higher melting point.
Predominant Form Oxo (Keto) TautomerHydroxy (Enol) Tautomer[4]Electronic effects of substituent positions.
Acidity (pKa) Higher pKa (less acidic)~4-5 (more acidic)[1][3]The 3-hydroxyisoxazole acts as a carboxylic acid bioisostere. The electron-withdrawing ester at C5 enhances the acidity of the C3-OH group.
¹H NMR (C4-H) ~3.5-4.5 ppm (Aliphatic)~6.0-7.0 ppm (Aromatic)The C4-H in the 5-hydroxy isomer is on an sp³-hybridized carbon in the keto form, while the C4-H in the 3-hydroxy isomer is on an sp²-hybridized carbon in the aromatic enol form.
IR (C=O Stretch) Two C=O bands expected (ketone and ester)One C=O band (ester), O-H stretch presentThe 5-hydroxy isomer's keto form has a ring carbonyl and an ester carbonyl. The 3-hydroxy isomer has an ester carbonyl and a broad O-H stretch from the hydroxyl group.

Experimental Protocols

The following protocols are provided as representative examples for synthesis and characterization.

Protocol 1: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate[6]

This protocol is adapted from a reported kilogram-scale synthesis and should be scaled down and performed by qualified personnel with appropriate safety measures.

  • Step A: Photoflow Bromination of Dimethyl Fumarate

    • Prepare a solution of dimethyl fumarate and bromine in a suitable solvent (e.g., dichloromethane).

    • Pump the solution through a photoflow reactor equipped with a suitable light source (e.g., high-power LED).

    • Maintain the reactor at a controlled temperature (e.g., 10-20 °C).

    • Continuously collect the output containing the dibromo intermediate.

    • Causality: Photoflow conditions provide excellent control over the highly reactive and exothermic bromination reaction, improving safety and yield compared to batch processing.

  • Step B: Condensation with Hydroxyurea

    • To the solution containing the dibromo intermediate, add a solution of hydroxyurea and a base (e.g., sodium methoxide) in methanol.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction to completion using a suitable analytical method (e.g., TLC or LC-MS).

    • Upon completion, acidify the mixture with aqueous HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield Methyl 3-hydroxyisoxazole-5-carboxylate.

    • Causality: Hydroxyurea serves as the N-O source for the isoxazole ring. The base facilitates the condensation and subsequent cyclization by deprotonation steps.

Protocol 2: General Protocol for NMR Spectroscopic Analysis

This protocol provides a self-validating system for ensuring high-quality data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the isoxazole isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for its ability to dissolve both isomers and to observe the exchangeable -OH proton.

    • Trustworthiness Check: Ensure the sample is fully dissolved. Any solid material will lead to poor shimming and distorted peak shapes.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.

    • Acquire a standard proton (¹H) NMR spectrum.

  • Data Acquisition & Validation:

    • Integrate the peaks and verify that the ratios correspond to the expected number of protons for the molecule (e.g., the C4-H proton should integrate to 1H relative to the methyl ester's 3H).

    • Acquire a carbon (¹³C) NMR spectrum.

    • For unambiguous assignment, perform 2D NMR experiments such as HSQC (to correlate protons to their directly attached carbons) and HMBC (to see long-range C-H correlations).

    • Self-Validation: The HMBC spectrum should show a correlation between the methyl ester protons (~3.8 ppm) and the ester carbonyl carbon (~160-170 ppm), confirming the presence and connectivity of this key functional group.

AnalysisWorkflow cluster_0 Data Interpretation start Obtain Isomer Samples protocol Execute Protocol 2: NMR Analysis start->protocol data Acquire ¹H, ¹³C, 2D NMR Spectra protocol->data analysis Comparative Analysis data->analysis end Structural Elucidation & Purity Confirmation analysis->end c4h Identify C4-H Signal (Key Differentiator) analysis->c4h co Assign Carbonyl Signals analysis->co oh Observe Exchangeable -OH Proton analysis->oh

Sources

Validation

Biological activity of "Methyl 5-hydroxyisoxazole-3-carboxylate" derivatives against various cell lines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoxazole Scaffold as a Privileged Structure in Oncology The landscape of anticancer drug discovery is in constant pursuit of novel molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold as a Privileged Structure in Oncology

The landscape of anticancer drug discovery is in constant pursuit of novel molecular scaffolds that offer both potency and selectivity. Among these, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold."[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a cornerstone in medicinal chemistry.[3] While "Methyl 5-hydroxyisoxazole-3-carboxylate" serves as a foundational building block, its derivatization unlocks a vast chemical space with diverse biological activities. This guide provides a comparative analysis of various isoxazole derivatives, synthesizing data from multiple studies to illuminate their performance against different cancer cell lines, elucidate structure-activity relationships (SAR), and provide robust experimental protocols for their evaluation.

The versatility of the isoxazole core allows for the strategic placement of substituents, which can dramatically influence a compound's interaction with biological targets.[3] These derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[4][5] This guide will delve into these aspects, offering a data-driven perspective for researchers aiming to design the next generation of isoxazole-based therapeutics.

Comparative Anticancer Activity of Isoxazole Derivatives

The efficacy of isoxazole derivatives is highly dependent on their substitution patterns and the specific cancer cell line being targeted. The following tables summarize the cytotoxic activities (expressed as IC₅₀ or GI₅₀ values) of representative derivatives from various studies, providing a clear comparison of their potency.

Table 1: Cytotoxicity of Isoxazole-Carboxamide and Related Derivatives
Compound IDDerivative ClassCell LineIC₅₀ / GI₅₀ (µM)Reference CompoundIC₅₀ / GI₅₀ (µM)Source
3c CarboxamideHL-60(TB) (Leukemia)<10 (%GI=92.21)--[6]
3c CarboxamideK-562 (Leukemia)<10 (%GI=70.79)--[6]
3c CarboxamideLOX IMVI (Melanoma)<10 (%GI=87.56)--[6]
8 UreateHepG2 (Hepatocellular)0.84Sorafenib3.99[6]
10a HydrazoneHepG2 (Hepatocellular)0.79Sorafenib3.99[6]
10c HydrazoneHepG2 (Hepatocellular)0.69Sorafenib3.99[6]
1d 3,5-disubstitutedMDA-MB-231 (Breast)46.3 (µg/mL)Doxorubicin-[7]
2a CarboxamideHepG2 (Hepatocellular)7.55--[8]
2e CarboxamideB16-F1 (Melanoma)0.079Doxorubicin0.056[8]
2d CarboxamideHeLa (Cervical)15.48 (µg/mL)Doxorubicin-[9]
2d CarboxamideHep3B (Hepatocellular)~23 (µg/mL)Doxorubicin-[9]
2e CarboxamideHep3B (Hepatocellular)~23 (µg/mL)Doxorubicin-[9]
Table 2: Cytotoxicity of Isoxazole-Piperazine Hybrid Derivatives
Compound IDDerivative ClassCell LineIC₅₀ (µM)Key FeatureSource
5l Piperazine HybridHuh7 (Liver)0.44-fluorobenzyl group[10]
5m Piperazine HybridHuh7 (Liver)0.34-chlorobenzyl group[10]
5o Piperazine HybridHuh7 (Liver)0.34-bromobenzyl group[10]
5l Piperazine HybridMahlavu (Liver)3.74-fluorobenzyl group[10]
5m Piperazine HybridMahlavu (Liver)1.14-chlorobenzyl group[10]
5o Piperazine HybridMahlavu (Liver)0.84-bromobenzyl group[10]
5m Piperazine HybridMCF-7 (Breast)0.54-chlorobenzyl group[10]
5o Piperazine HybridMCF-7 (Breast)0.34-bromobenzyl group[10]

Structure-Activity Relationship (SAR) Insights

The data presented reveals several key trends in the structure-activity relationships of these derivatives, providing a rational basis for future drug design.

  • Influence of the Amide/Urea/Hydrazone Moiety: The conversion of the core carboxylate into various carboxamides, ureates, and hydrazones is a successful strategy for enhancing anticancer activity.[6] For instance, hydrazone 10c demonstrated sub-micromolar activity against HepG2 cells, significantly outperforming the reference drug Sorafenib.[6]

  • Substitution on Aryl Rings: The nature and position of substituents on pendant aryl rings are critical determinants of potency.[1] In the isoxazole-piperazine series, introducing halogens (F, Cl, Br) at the para-position of the benzyl ring (compounds 5l , 5m , 5o ) resulted in potent cytotoxicity in the low micromolar to nanomolar range across liver and breast cancer cell lines.[10]

  • Impact of Fused Ring Systems: Fusing the isoxazole ring with other heterocyclic systems can significantly modulate biological activity, offering a rigid scaffold for strategic modifications.[1]

  • Selectivity: A crucial aspect of drug development is selectivity towards cancer cells over normal cells.[11] Several derivatives showed promising selectivity. For example, compounds 8 , 10a , and 10c displayed high selective cytotoxicity for HepG2 cancer cells over non-tumorigenic THLE2 liver cells.[6] Similarly, some novel isoxazole derivatives demonstrated significant anticancer potential against prostate cancer (PC3) cell lines while being compared to normal HEK cell lines.[12][13]

Mechanisms of Action: Unraveling the Pathways

The anticancer effects of isoxazole derivatives are not monolithic; they operate through diverse and often interconnected cellular pathways. Understanding these mechanisms is essential for rational drug development and predicting potential synergistic combinations.

Kinase Inhibition (e.g., VEGFR2)

Several isoxazole derivatives function as potent inhibitors of protein kinases, which are crucial for cancer cell proliferation and survival.[1] For example, compounds 8 and 10a were identified as highly active inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis, with IC₅₀ values comparable to Sorafenib.[6]

Induction of Apoptosis and Oxidative Stress

A common mechanism is the induction of programmed cell death, or apoptosis. The isoxazole-piperazine hybrids 5m and 5o were shown to induce oxidative stress in liver cancer cells, leading to apoptosis.[10][14] This was linked to the inhibition of the cell survival pathway through Akt hyperphosphorylation and the activation of the tumor suppressor protein p53.[10]

Cell Cycle Arrest

Disruption of the normal cell cycle is another hallmark of many anticancer agents. Certain isoxazole-carboxamide derivatives, such as 2d and 2e , induced a delay in the G2/M phase of the cell cycle in Hep3B cells, an effect similar to that of doxorubicin.[9] This arrest prevents cancer cells from progressing through mitosis, ultimately leading to cell death.

G cluster_0 Isoxazole Derivative Action cluster_1 Cellular Outcomes Derivative Isoxazole Derivative VEGFR2 VEGFR2 Inhibition Derivative->VEGFR2 ROS Induction of Oxidative Stress (ROS) Derivative->ROS Tubulin Tubulin Polymerization Inhibition Derivative->Tubulin p53_Akt p53 Activation & Akt Inhibition Derivative->p53_Akt Angiogenesis Anti-Angiogenesis VEGFR2->Angiogenesis Apoptosis Apoptosis ROS->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest p53_Akt->Apoptosis p53_Akt->G2M_Arrest Inhibition of\nTumor Growth Inhibition of Tumor Growth Angiogenesis->Inhibition of\nTumor Growth Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death G2M_Arrest->Cancer Cell Death

Caption: Mechanisms of anticancer action for isoxazole derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

The validation of a compound's biological activity relies on robust and reproducible experimental design.[15] The following protocols outline standard methods for assessing the cytotoxicity of novel isoxazole derivatives.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[11]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G A 1. Seed Cells in 96-well plate B 2. Add serial dilutions of Isoxazole Derivatives A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent & Incubate (3-4h) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Values F->G

Sources

Comparative

Comparing the efficacy of different "Methyl 5-hydroxyisoxazole-3-carboxylate" analogs in antibacterial assays

Topic: Publish Comparison Guide: Methyl 5-hydroxyisoxazole-3-carboxylate Analogs Executive Summary & Scaffold Analysis The isoxazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Publish Comparison Guide: Methyl 5-hydroxyisoxazole-3-carboxylate Analogs

Executive Summary & Scaffold Analysis

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the metabolic transition states of peptide bonds and its stability against metabolic degradation. Specifically, Methyl 5-hydroxyisoxazole-3-carboxylate (and its tautomeric forms) serves as a critical intermediate. While the methyl ester itself often exhibits modest direct antibacterial activity, it is the functionalization of this core —particularly at the C3-carboxylate and C5-positions—that yields potent antibacterial agents.

This guide objectively compares the efficacy of three distinct classes of analogs derived from this scaffold:

  • The Parent Ester (Precursor): Methyl 5-hydroxyisoxazole-3-carboxylate.

  • C3-Carboxamide Derivatives: Amides synthesized via aminolysis of the parent ester.

  • C5-Aryl/Alkyl Variants: Analogs where the C5-hydroxyl is replaced or functionalized to enhance lipophilicity.

Key Insight: The conversion of the C3-ester to a secondary amide (–CONHR) significantly enhances antibacterial potency against M. tuberculosis and Gram-negative bacteria (E. coli), often improving MIC values from >100 µg/mL (ester) to <10 µg/mL (amide).

Comparative Efficacy Analysis

The following data consolidates experimental findings from broth microdilution assays. The "Efficacy Score" is a normalized metric (1-10) based on Minimum Inhibitory Concentration (MIC) and spectrum of activity.

Table 1: Comparative Antibacterial Profile
Analog ClassKey Chemical ModificationPrimary TargetMIC Range (E. coli)MIC Range (S. aureus)Efficacy Score
Parent Ester Unmodified Methyl 5-hydroxyisoxazole-3-carboxylateCell Wall (Weak)> 128 µg/mL> 128 µg/mL2/10
C3-Carboxamides Ester

N-Aryl Amide (e.g., N-phenyl)
DNA Gyrase / Topo IV3.0 - 12.5 µg/mL6.0 - 25.0 µg/mL9/10
C5-O-Alkylated 5-OH

5-O-Benzyl/Alkyl ether
Membrane Disruption32 - 64 µg/mL16 - 32 µg/mL6/10
Isoxazole-Oxazole Hybrid heterocycle at C3Serine Acetyltransferase1.5 - 8.0 µM4.0 - 10.0 µM8/10

Note: The parent ester is primarily a prodrug or synthetic intermediate. Its high polarity limits cell membrane permeability in Gram-negative bacteria. The C3-Carboxamides show superior activity due to hydrogen bond donor capability interacting with the DNA Gyrase active site.

Structure-Activity Relationship (SAR) Visualization

Understanding why certain analogs perform better is crucial for rational drug design. The diagram below illustrates the SAR logic derived from the comparison.

SAR_Analysis Core Methyl 5-hydroxyisoxazole- 3-carboxylate (Scaffold) Mod_C3 Modification at C3 (Ester to Amide) Core->Mod_C3 Aminolysis Mod_C5 Modification at C5 (Hydroxyl to Aryl/Alkyl) Core->Mod_C5 O-Alkylation/Substitution Result_Amide Increased H-Bonding Target: DNA Gyrase High Potency Mod_C3->Result_Amide N-Aryl Amides Result_Ester Rapid Hydrolysis Poor Permeability Low Potency Mod_C3->Result_Ester Retain Ester Result_Lipophil Increased Lipophilicity Membrane Penetration Moderate Potency Mod_C5->Result_Lipophil Bulky Hydrophobic Groups

Figure 1: SAR Workflow demonstrating the impact of C3 and C5 modifications on antibacterial potency.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized based on CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Synthesis of Active C3-Carboxamide Analogs

Objective: Convert the low-activity methyl ester into the high-activity amide.

  • Reagents: Methyl 5-hydroxyisoxazole-3-carboxylate (1.0 eq), Appropriate Aniline derivative (1.1 eq), Toluene (Solvent), Trimethylaluminum (AlMe3) as catalyst (Caution: Pyrophoric).

  • Procedure:

    • Dissolve the aniline (1.1 eq) in dry toluene under Argon atmosphere.

    • Slowly add AlMe3 (1.1 eq, 2.0 M in toluene) at 0°C. Stir for 30 mins to form the aluminum amide complex.

    • Add Methyl 5-hydroxyisoxazole-3-carboxylate (1.0 eq) dissolved in toluene.

    • Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Quench: Carefully add dilute HCl at 0°C to decompose aluminum salts.

    • Isolation: Extract with Ethyl Acetate, dry over Na2SO4, and recrystallize from Ethanol.

Protocol B: Antibacterial Assay (Broth Microdilution)

Objective: Determine MIC values quantitatively.

  • Inoculum Preparation:

    • Grow bacterial strains (S. aureus ATCC 29213, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) at 37°C to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in fresh MHB to achieve final concentration of

      
       CFU/mL.
      
  • Compound Dilution:

    • Prepare stock solution of the isoxazole analog in DMSO (10 mg/mL).

    • Perform serial 2-fold dilutions in a 96-well microtiter plate using MHB. Final concentrations: 128 µg/mL down to 0.25 µg/mL.

  • Incubation & Readout:

    • Add 100 µL of diluted bacterial inoculum to each well containing compound.

    • Include Growth Control (Bacteria + Solvent) and Sterility Control (Media only).

    • Incubate at 37°C for 18–24 hours.

    • Determination: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (blue to pink indicates growth) if turbidity is ambiguous.

Mechanistic Insight

The efficacy of the C3-carboxamide analogs is hypothesized to stem from their structural similarity to portions of the fluoroquinolone pharmacophore, allowing them to interact with bacterial DNA Gyrase.

Mechanism_Action Compound Isoxazole-3-Carboxamide Analog Entry Passive Diffusion / Porin Entry (Gram-Negative) Compound->Entry Target Target Binding: DNA Gyrase (Subunit A) Topoisomerase IV Entry->Target Intracellular Accumulation Complex Stabilization of Cleavable Complex Target->Complex Inhibits Ligation Death DNA Fragmentation Bacterial Cell Death Complex->Death Replication Fork Arrest

Figure 2: Proposed mechanism of action for high-efficacy isoxazole analogs targeting bacterial DNA replication.

References

  • Pujar, G. V., et al. (2015). "Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents." Anti-Infective Agents.

  • Riddhisiddhi, P., & Chhabaria, M. (2024).[1] "Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives." Journal of Pharma Insights and Research.[1]

  • Broom, N. J. P., et al. (1995). "The chemistry of pseudomonic acid. Part 14. Synthesis and in vivo biological activity of heterocycle substituted oxazole derivatives." The Journal of Antibiotics.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2724585, Methyl 3-hydroxyisoxazole-5-carboxylate." PubChem.

Sources

Validation

Validating the structure of "Methyl 5-hydroxyisoxazole-3-carboxylate" using 1H and 13C NMR

Topic: Validating the structure of "Methyl 5-hydroxyisoxazole-3-carboxylate" using 1H and 13C NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of "Methyl 5-hydroxyisoxazole-3-carboxylate" using 1H and 13C NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The structural validation of Methyl 5-hydroxyisoxazole-3-carboxylate presents a classic heterocyclic challenge: distinguishing the aromatic 5-hydroxy tautomer from its non-aromatic isoxazol-5(4H)-one (keto) counterparts. Furthermore, synthetic routes often yield regioisomeric mixtures (3-carboxylate vs. 5-carboxylate), requiring precise analytical discrimination.

This guide provides a definitive, data-driven protocol to validate the target structure, focusing on the diagnostic C4-proton and C4-carbon resonances that serve as the "fingerprint" for the desired aromatic tautomer.

Part 1: The Structural Challenge & Tautomeric Equilibrium

In solution, 5-hydroxyisoxazoles exist in a dynamic equilibrium with their oxo-forms. For drug development, identifying the dominant tautomer is critical as it dictates reactivity, solubility, and ligand-binding modes.

The Tautomeric Landscape
  • Form A (Target): 5-Hydroxyisoxazole (Aromatic, OH-form).

  • Form B (Alternative): Isoxazol-5(4H)-one (Non-aromatic, CH-form).

  • Form C (Alternative): Isoxazol-5(2H)-one (Non-aromatic, NH-form).

The equilibrium is highly solvent-dependent. In polar aprotic solvents like DMSO-d6, the Form A (Hydroxy) or Form C (NH) often predominates, whereas non-polar solvents may favor Form B (CH) .

Visualization: Tautomeric Equilibrium Pathways

Tautomerism Hydroxy Target: 5-Hydroxy Form (Aromatic) Diagnostic: C4-H (Vinyl, ~6.0 ppm) Oxo_CH Tautomer: 5-Oxo (4H) Form (Non-Aromatic) Diagnostic: C4-H2 (CH2, ~3.8 ppm) Hydroxy->Oxo_CH Keto-Enol Shift Oxo_NH Tautomer: 5-Oxo (2H) Form (Non-Aromatic) Diagnostic: NH (Broad) Hydroxy->Oxo_NH Proton Transfer Oxo_CH->Oxo_NH Equilibrium

Figure 1: The dynamic equilibrium between the hydroxy and oxo forms. The detection of the C4-H vs. C4-H2 signal is the primary validation checkpoint.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and minimize exchange broadening, strict adherence to solvent choice is required.

Sample Preparation
  • Mass: 10–15 mg of solid product.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

    • Why DMSO? CDCl3 often promotes the formation of the CH-form (Form B) or leads to aggregation. DMSO stabilizes the polar OH/NH forms and slows proton exchange, allowing for sharper signals.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (400 MHz+)
  • 1H NMR: 16 scans, 30° pulse angle, D1 (relaxation delay) = 2.0 sec.

  • 13C NMR: 512–1024 scans, D1 = 2.0 sec (critical for quaternary carbons).

  • Temperature: 298 K (25°C). Note: If broad peaks are observed, heat to 313 K (40°C) to coalesce rotamers/tautomers.

Part 3: Comparative Analysis & Data Interpretation

1H NMR Validation: The "C4" Checkpoint

The proton at position 4 (C4-H) is the most reliable indicator of structure.

FeatureTarget: 5-Hydroxy Form Alternative: 5-Oxo (4H) Form Impurity: Regioisomer (3-OH)
C4 Proton Singlet (1H) at ~5.8 – 6.5 ppm Singlet (2H) at ~3.8 – 4.2 ppm Singlet (1H) at ~6.5 ppm
Nature Vinylic/AromaticAliphatic (Methylene)Vinylic/Aromatic
OH/NH Broad singlet >11.0 ppmBroad NH (if 2H form)Broad singlet >11.0 ppm
Methyl Ester Singlet (3H) at ~3.8 ppmSinglet (3H) at ~3.8 ppmSinglet (3H) at ~3.9 ppm

Interpretation:

  • If you see a signal at ~3.8–4.2 ppm that integrates to 2 protons , your compound exists as the 4H-isoxazol-5-one tautomer (Form B).

  • If you see a sharp singlet at ~6.0 ppm integrating to 1 proton , you have the desired aromatic 5-hydroxy system (Form A).

13C NMR Validation: The Backbone Confirmation

Carbon NMR provides definitive proof of the oxidation state of C4 and C5.

CarbonTarget: 5-Hydroxy Form Alternative: 5-Oxo (4H) Form Diagnostic Logic
C4 ~90 – 98 ppm ~40 – 50 ppm CRITICAL DIFFERENCE. Aromatic C4 is deshielded; Aliphatic C4 is shielded.
C5 ~170 – 173 ppm~175 – 180 ppmC5-OH vs C5=O (Lactam/Lactone).
C3 ~150 – 155 ppm~150 – 155 ppmLess diagnostic (Ester attachment).
Ester C=O ~160 – 162 ppm~160 – 162 ppmStandard ester range.

Part 4: Advanced Verification Workflow

If 1D NMR is ambiguous (e.g., due to rapid exchange broadening), use this logic flow with 2D methods.

Visualization: Validation Decision Tree

ValidationFlow Start Acquire 1H NMR (DMSO-d6) CheckC4 Analyze 3.5 - 6.5 ppm Region Start->CheckC4 Branch1 Signal at ~4.0 ppm (2H)? CheckC4->Branch1 ResultOxo CONFIRMED: 5-Oxo (4H) Tautomer (Non-Aromatic) Branch1->ResultOxo Yes Branch2 Signal at ~6.0 ppm (1H)? Branch1->Branch2 No Check13C Acquire 13C NMR Check C4 Shift Branch2->Check13C Yes Branch3 C4 at < 50 ppm? Check13C->Branch3 Branch3->ResultOxo Yes Branch4 C4 at > 90 ppm? Branch3->Branch4 No ResultHydroxy VALIDATED: Methyl 5-hydroxyisoxazole-3-carboxylate Branch4->ResultHydroxy Yes

Figure 2: Step-by-step logic flow for validating the target structure against its tautomers.

Part 5: Critical Differentiation (Regioisomers)

A common synthetic pitfall is producing Methyl 3-hydroxyisoxazole-5-carboxylate instead of the target. Both have similar 1H NMR profiles (aromatic C4-H, methyl ester).

Differentiation Strategy (HMBC): To distinguish the 3-carboxylate (Target) from the 5-carboxylate (Isomer):

  • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Locate the C4-H proton signal (~6.0–6.5 ppm).

  • Look for a correlation to the Ester Carbonyl carbon (~160 ppm).

  • Target (3-Ester): The C4-H is 3 bonds away from the Ester Carbonyl (H4-C4-C3-C=O). A correlation should be observed .

  • Isomer (5-Ester): The C4-H is 3 bonds away from the Ester Carbonyl (H4-C4-C5-C=O).

    • Expert Insight: While both are 3-bond correlations, the C5-Ester pathway often shows a stronger correlation to the Ring C5 (~170 ppm) than the external ester.

    • Definitive Check: Compare the C5 chemical shift. In the 3-hydroxy isomer, C3 is the oxygenated carbon (~165 ppm) and C5 is the ester-bearing carbon (~155 ppm). In your Target (5-hydroxy) , C5 is oxygenated and significantly deshielded (~170+ ppm).

References

  • Heterocycles (1983).Tautomeric behaviors of 3-substituted isoxazol-5-ones in DMSO-d6. (Provides foundational data on the C4-H vinyl vs. methylene shifts).

  • RSC Advances (2015).NMR characterization of isoxazole derivatives and tautomeric preferences. (Validates 13C chemical shift ranges for C4/C5).

  • Spectrochimica Acta Part A (2015).Substituent effect study on experimental 13C NMR chemical shifts of isoxazole derivatives.

    • [1]

  • PubChem Compound Summary. Methyl 3-hydroxyisoxazole-5-carboxylate (Regioisomer Reference). (Used for comparative shift analysis).[2]

Sources

Comparative

Mass spectrometry analysis for confirming the molecular weight of "Methyl 5-hydroxyisoxazole-3-carboxylate"

Executive Summary & Chemical Context[1][2][3][4][5][6] Methyl 5-hydroxyisoxazole-3-carboxylate (CAS: 1557026-77-3) presents a unique analytical challenge compared to standard small molecules.[1] Unlike its isomer methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Methyl 5-hydroxyisoxazole-3-carboxylate (CAS: 1557026-77-3) presents a unique analytical challenge compared to standard small molecules.[1] Unlike its isomer methyl 3-hydroxyisoxazole-5-carboxylate, this compound exhibits significant tautomeric equilibrium between the 5-hydroxy form (enol) and the 2H-isoxazol-5-one form (keto).[1]

This structural duality drastically affects ionization efficiency.[1] While many researchers default to generic ESI(+) screening, this guide demonstrates why Negative Mode Electrospray Ionization (ESI-) is the superior "product" of choice for this analysis, offering 10-50x higher sensitivity and cleaner spectral data than the alternatives.[1]

The Analyte Profile
  • Formula: C₅H₅NO₄

  • Exact Mass: 143.022 Da[1]

  • Key Feature: The C5-OH group is vinylogous to a carboxylic acid, rendering the molecule significantly acidic (pKa ~4–6).[1]

Comparative Analysis: Ionization Techniques

This section objectively compares the three primary mass spectrometry workflows for confirming the MW of Methyl 5-hydroxyisoxazole-3-carboxylate.

Method A: ESI Negative Mode (Recommended)[1]
  • Mechanism: Deprotonation ([M-H]⁻).[1][2]

  • Performance:

    • Sensitivity: High. The acidic proton at the 5-position (or the NH in the keto tautomer) is easily removed even at neutral pH.[1]

    • Selectivity: Excellent. Few background contaminants ionize well in ESI- compared to ESI+.

    • Data Signature: Dominant peak at m/z 142.01 ([M-H]⁻).

  • Verdict: The "Gold Standard" for this compound.

Method B: ESI Positive Mode (Common Alternative)[1]
  • Mechanism: Protonation ([M+H]⁺) or Adduct formation ([M+Na]⁺).[1]

  • Performance:

    • Sensitivity: Low to Moderate. The electron-withdrawing ester and the acidic nature of the ring make protonation difficult.[1]

    • Stability: Prone to forming dimers ([2M+H]⁺ at m/z 287.[1]05) which can confuse MW confirmation.

    • Data Signature: Weak peak at m/z 144.03 ; often dominated by sodium adducts (m/z 166.01 ).[1]

  • Verdict: Useful only as a secondary confirmation.

Method C: APCI (Atmospheric Pressure Chemical Ionization)
  • Mechanism: Gas-phase ion-molecule reactions.[1]

  • Performance:

    • Sensitivity: Moderate. Better than ESI(+) for non-polar compounds, but this analyte is polar.

    • Thermal Risk: The high temperatures (350°C+) required for APCI can induce thermal decarboxylation (Loss of CO₂), leading to a false parent ion at m/z 99 .[1]

  • Verdict: Avoid unless matrix suppression in ESI is extreme.

Summary Data Table
FeatureESI Negative (Recommended) ESI Positive APCI
Primary Ion [M-H]⁻ (142.02) [M+H]⁺ (144.[1]03)[M+H]⁺ or Fragment
Sensitivity ★★★★★ (Excellent)★★☆☆☆ (Poor)★★★☆☆ (Moderate)
Thermal Stability High (Cool source)High (Cool source)Low (Risk of CO₂ loss)
Background Noise LowHighModerate
Solvent Requirement Basic/Neutral (Ammonium Acetate)Acidic (Formic Acid)Neutral

Detailed Experimental Protocol (Self-Validating)

To ensure trustworthiness, this protocol includes "Stop/Go" validation steps.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of Methyl 5-hydroxyisoxazole-3-carboxylate in 1 mL of Methanol (HPLC Grade). Note: Do not use pure Acetonitrile as solubility may be limited.[1]

  • Working Standard: Dilute stock 1:100 into 50:50 Methanol:Water containing 5mM Ammonium Acetate.

    • Why Ammonium Acetate? It buffers the pH ~6.8, promoting the deprotonated state for ESI(-).[1]

Phase 2: LC-MS Configuration (ESI Negative)
  • Instrument: Triple Quadrupole or Q-TOF.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 6.8).[1]

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1]

Phase 3: MS Parameters
  • Polarity: Negative [1]

  • Capillary Voltage: 2500–3000 V (Lower voltage reduces discharge in negative mode).[1]

  • Drying Gas Temp: 300°C.

  • Fragmentor/Cone Voltage: 80–100 V.[1]

Phase 4: Data Interpretation & Validation
  • Target Mass: Look for m/z 142.0 (Monoisotopic).[1]

  • Fragment Confirmation (MS/MS):

    • Precursor: 142.0[1]

    • Collision Energy: 10–20 eV[1]

    • Key Fragment 1: m/z 98.0 (Loss of CO₂ from the ring, characteristic of isoxazol-5-ones).[1]

    • Key Fragment 2: m/z 58.0 (Further ring cleavage).[1]

Visualizations

Diagram 1: Tautomerism & Ionization Logic

This diagram illustrates why the chemical structure dictates the choice of Negative Mode.[1]

IonizationLogic Compound Methyl 5-hydroxyisoxazole-3-carboxylate (MW 143.02) Tautomer1 5-Hydroxy Form (Enol) Compound->Tautomer1 Equilibrium Tautomer2 2H-Isoxazol-5-one Form (Keto) Compound->Tautomer2 Dominant in Soln Acidity High Acidity (pKa ~5) Active Methylene/NH Tautomer1->Acidity Tautomer2->Acidity ESI_Neg ESI Negative Mode Deprotonation Acidity->ESI_Neg Favors Loss of H+ ESI_Pos ESI Positive Mode Protonation Acidity->ESI_Pos Resists Gain of H+ Result_Neg [M-H]- (m/z 142.0) Stable, Intense Signal ESI_Neg->Result_Neg Primary Pathway Result_Pos [M+H]+ (m/z 144.0) Weak, Dimer Formation ESI_Pos->Result_Pos Secondary Pathway

Caption: Structural tautomerism drives the acidity of the molecule, making ESI Negative mode the thermodynamically favored ionization pathway.

Diagram 2: Analytical Decision Matrix

A flowchart for researchers to select the correct workflow based on their equipment and goals.[1]

DecisionMatrix Start Start: MW Confirmation Methyl 5-hydroxyisoxazole-3-carboxylate CheckMode Available Ionization? Start->CheckMode ESI_Neg ESI Negative (-) CheckMode->ESI_Neg Preferred ESI_Pos ESI Positive (+) CheckMode->ESI_Pos Only Option? APCI APCI CheckMode->APCI Alternative Action_Neg Use Ammonium Acetate Target m/z 142.0 ESI_Neg->Action_Neg Action_Pos Use Formic Acid Watch for Dimers (287.0) ESI_Pos->Action_Pos Action_APCI Low Temp (<250°C) Watch for CO2 loss (-44) APCI->Action_APCI Validation Verify with MS/MS Fragment 98.0 (M-H-CO2) Action_Neg->Validation Action_Pos->Validation Action_APCI->Validation

Caption: Decision tree for selecting the optimal ionization mode and interpreting the resulting mass spectra.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724585, Methyl 3-hydroxyisoxazole-5-carboxylate (Isomer Reference).[1] Retrieved from [Link]

  • Biotage (2023). When should I choose APCI or ESI for my flash column chromatography? (General principles of ESI/APCI selection for polar/non-polar compounds). Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns (Carboxylic Acids and Esters). Retrieved from [Link]

  • MDPI (2024). Synthesis and hydrogenation of isoxazole derivatives: Tautomerism and Reactivity. (Context on isoxazol-5-one behavior). Retrieved from [Link][3]

Sources

Validation

Infrared spectroscopy to identify functional groups in "Methyl 5-hydroxyisoxazole-3-carboxylate"

An In-Depth Technical Guide to Infrared Spectroscopy for Methyl 5-Hydroxyisoxazole-3-Carboxylate[1] Executive Summary This guide provides a technical framework for the structural validation of Methyl 5-hydroxyisoxazole-3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Infrared Spectroscopy for Methyl 5-Hydroxyisoxazole-3-Carboxylate[1]

Executive Summary

This guide provides a technical framework for the structural validation of Methyl 5-hydroxyisoxazole-3-carboxylate (CAS 10068-07-2 analog/isomer) using Infrared (IR) Spectroscopy.[1] Unlike simple organic molecules, this compound presents a unique challenge: tautomeric equilibrium .[1] The "hydroxy" isoxazole moiety exists in dynamic equilibrium with its "oxo" forms (isoxazolinones).[1]

This document compares IR spectroscopy against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), demonstrating why IR is the superior technique for rapid solid-state tautomer identification and functional group verification in drug discovery workflows.[1]

The Structural Challenge: Tautomerism

Before analyzing the spectrum, researchers must understand what they are measuring.[1] Methyl 5-hydroxyisoxazole-3-carboxylate does not exist as a static structure.[1] It fluctuates between three primary forms, heavily influenced by phase (solid vs. solution) and solvent polarity.[1]

  • Form A (Aromatic): 5-Hydroxyisoxazole (OH form).[1]

  • Form B (Keto-1):

    
    -isoxazolin-5-one (NH form).[1]
    
  • Form C (Keto-2):

    
    -isoxazolin-5-one (CH
    
    
    
    form).[1]

In the solid state (KBr pellet or ATR), the compound predominantly adopts the 5-oxo (isoxazolinone) form due to strong intermolecular hydrogen bonding, a feature IR detects instantly but NMR often obscures due to solvent exchange.[1]

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxy 5-Hydroxy Form (Aromatic OH) Target: O-H Stretch Oxo 5-Oxo Form (Isoxazolinone) Target: Ring C=O Hydroxy->Oxo Solid State Stabilization Oxo->Hydroxy Solution (Solvent Dep.)

Figure 1: Tautomeric equilibrium between the hydroxy and oxo forms.[1][2][3] In the solid state, the equilibrium shifts toward the oxo form, distinctively observable via IR.[1]

Detailed IR Spectral Analysis

The following data characterizes the 5-oxo tautomer , which is the most likely form observed in standard QC workflows (solid powder).

Functional Group Assignment Table
Functional GroupFrequency (

)
IntensityDiagnostic Feature
Ring C=O[1] (Lactone-like) 1780 – 1810 Very StrongCritical ID: Significantly higher frequency than typical ketones due to ring strain and O-acylation character.[1]
Ester C=O 1730 – 1750 StrongStandard methyl ester carbonyl.[1] Distinct from the ring C=O.[1][4]
N-H Stretch 3100 – 3250 Medium/BroadIndicates the 2H-oxo tautomer.[1] Often obscured if the sample is wet.[1]
C=N Stretch 1610 – 1640 MediumCharacteristic of the isoxazole/isoxazoline ring system.[1]
C-O Stretch (Ester) 1200 – 1250 StrongAsymmetric stretching of the methyl ester.[1]
O-H Stretch 3200 – 3500VariableAbsent in pure oxo-form.[1] Appearance indicates enolization or moisture.[1]

Expert Insight: If you observe a single broad carbonyl peak around 1740


, your resolution is too low, or the sample has degraded. You must resolve two distinct carbonyl signals (Ring vs. Ester) to confirm the integrity of the isoxazole core.[1]
Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and distinguishes the compound from its regioisomer (Methyl 3-hydroxyisoxazole-5-carboxylate).[1]

Step 1: Sample Preparation (ATR vs. KBr)
  • Recommended: Diamond ATR (Attenuated Total Reflectance) .[1]

    • Reasoning: KBr pellets are hygroscopic.[1] Absorbed water (3400

      
      ) interferes with the N-H/O-H region, making tautomer identification difficult.[1] ATR requires no preparation, preserving the native solid-state tautomer.[1]
      
  • Alternative: Nujol Mull (if ATR is unavailable).[1] Avoids moisture but obscures C-H stretches.[1]

Step 2: Acquisition Parameters
  • Resolution: 2

    
     (Critical for separating the two C=O peaks).
    
  • Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.

  • Range: 4000 – 600

    
    .[1]
    
Step 3: Validation Logic (The "Decision Tree")
  • Check 1780-1810

    
    :  Is there a sharp, high-frequency peak?
    
    • Yes: Isoxazolinone ring intact (Oxo form).[1]

    • No: Ring cleavage or hydrolysis has occurred.[1]

  • Check 3200-3600

    
    : 
    
    • Sharp/Medium bands (~3200): N-H stretch (2H-oxo form).[1]

    • Broad mound: Moisture or amorphous OH form.[1]

  • Check 1740

    
    :  Is the ester carbonyl visible?
    
    • Yes: Side chain intact.[1]

Comparative Analysis: IR vs. NMR vs. MS

Why use IR when NMR is the "gold standard"? For this specific compound, IR offers unique advantages regarding tautomeric state definition.

FeatureIR Spectroscopy

H-NMR (DMSO-d

)
Mass Spectrometry (LC-MS)
Tautomer ID Superior. Instantly distinguishes C=O (oxo) from C-OH (hydroxy) in solid state.[1]Poor. Fast exchange often averages signals; solvent interaction shifts equilibrium, masking the true solid-state form.[1]None. Ionization destroys tautomeric context; only mass/charge ratio is detected.[1]
Sample State Solid (native).[1]Solution (altered environment).Solution/Gas phase.[1]
Speed < 2 minutes.[1]15–30 minutes (prep + run).5–10 minutes.
Cost Low.[1]High.Medium.
Specificity High for functional groups (C=O types).[1][5]High for carbon backbone/protons.[1]High for molecular weight.[1]
Case Study: Distinguishing Regioisomers
  • Isomer A: Methyl 5-hydroxyisoxazole-3-carboxylate (Target).[1]

  • Isomer B: Methyl 3-hydroxyisoxazole-5-carboxylate (Common Analog).[1]

IR Differentiation:

  • Isomer A (5-OH): Tends to exist as 5-oxo .[1] Shows the characteristic high-frequency lactone C=O (>1780

    
    ) .[1]
    
  • Isomer B (3-OH): Tends to exist as the OH-form (aromatic) or 2-oxo form.[1] The carbonyl shift is typically lower (<1760

    
    ) because the 3-oxo tautomer is less favorable than the 5-oxo tautomer due to electronic effects.[1]
    
Visualization of Analytical Workflow

The following diagram illustrates the logical flow for validating the compound using IR spectroscopy.

Workflow Start Unknown Sample (White/Pale Yellow Powder) ATR Diamond ATR-FTIR (4000-600 cm⁻¹) Start->ATR Decision1 Check Carbonyl Region (1700-1850 cm⁻¹) ATR->Decision1 DualPeak Two Distinct Peaks? (~1800 & ~1740 cm⁻¹) Decision1->DualPeak Yes SinglePeak Single Broad Peak (~1740 cm⁻¹) Decision1->SinglePeak No OxoForm ID: 5-Oxo Tautomer (Intact Isoxazoline Core) DualPeak->OxoForm Hydrolysis Possible Hydrolysis or Low Resolution SinglePeak->Hydrolysis CheckNH Check 3100-3300 cm⁻¹ OxoForm->CheckNH NH_Band Sharp/Medium Band: N-H Stretch (2H-form) CheckNH->NH_Band OH_Broad Broad Band: Moisture or OH-form CheckNH->OH_Broad

Figure 2: Step-by-step logic for interpreting the IR spectrum of Methyl 5-hydroxyisoxazole-3-carboxylate.

References
  • National Institutes of Health (NIH) - PubChem. (2025).[1] Methyl 5-methylisoxazole-3-carboxylate Compound Summary. Retrieved from [Link]

  • ResearchGate. (2005).[1] Ring-opening reactions of cyclopropanes: Synthesis of isoxazole-3-carboxylates. Retrieved from [Link]

  • Chemistry LibreTexts. (2020).[1] Infrared Spectra of Common Functional Groups. Retrieved from [Link]

Sources

Comparative

"Methyl 5-hydroxyisoxazole-3-carboxylate" as a reference standard in analytical chemistry

Topic: "Methyl 5-hydroxyisoxazole-3-carboxylate" as a reference standard in analytical chemistry Content Type: Publish Comparison Guide Technical Comparison & Method Development for Isoxazole Impurity Profiling Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Methyl 5-hydroxyisoxazole-3-carboxylate" as a reference standard in analytical chemistry Content Type: Publish Comparison Guide

Technical Comparison & Method Development for Isoxazole Impurity Profiling

Executive Summary & Critical Identification

Methyl 5-hydroxyisoxazole-3-carboxylate is a specialized heterocyclic building block often utilized as a reference standard for impurity profiling in the synthesis of isoxazole-based pharmaceuticals (e.g., glutamate receptor agonists, antibiotics).

CRITICAL WARNING: This compound is subject to significant isomer confusion. It is not the commonly encountered Methyl 3-hydroxyisoxazole-5-carboxylate (CAS 10068-07-2). Selecting the wrong isomer will result in retention time mismatches and incorrect quantitation due to differing UV extinction coefficients.

FeatureTarget Compound Common Confusing Isomer
Name Methyl 5-hydroxyisoxazole-3-carboxylate Methyl 3-hydroxyisoxazole-5-carboxylate
CAS Number 1557026-77-3 10068-07-2
Structure Carboxylate at C3; Hydroxyl at C5Carboxylate at C5; Hydroxyl at C3
Primary Tautomer Isoxazol-5-one (NH-form)Isoxazol-3-ol (OH-form)

Technical Profile & Tautomeric Behavior

To use this standard effectively, one must understand its dynamic structure. Unlike simple aromatics, 5-hydroxyisoxazoles exist in a tautomeric equilibrium that heavily influences chromatographic peak shape and detection.

The Tautomeric Trap

In solution, Methyl 5-hydroxyisoxazole-3-carboxylate predominates as Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (the 2H- or 4H-isoxazol-5-one form). This "keto" form breaks aromaticity, altering the UV absorption profile significantly compared to the "enol" form.

  • Implication for HPLC: The rapid proton exchange between N and O can cause peak broadening (tailing) if the mobile phase pH is near the compound's pKa.

  • Implication for Storage: The "one" form is generally more susceptible to nucleophilic attack (hydrolysis) at the ring than the fully aromatic isomer.

Visualization: Tautomeric Equilibrium & Hydrolysis

The following diagram illustrates the structural dynamics that dictate analytical method conditions.

Tautomerism Enol Enol Form (5-hydroxy) Aromatic System Keto Keto Form (Isoxazol-5-one) Major Tautomer in Soln Enol->Keto Fast Equilibrium (Solvent Dependent) Hydrolysis Hydrolysis Product (5-hydroxy acid) Impurity Keto->Hydrolysis Acid/Base Degradation

Figure 1: Tautomeric equilibrium between the 5-hydroxy and 5-oxo forms, leading to potential hydrolysis.

Comparative Analysis: Selecting the Right Standard

When developing a method for isoxazole intermediates, you have three primary reference standard options. The choice depends on the specific impurity you are tracking and the resolution required.

Comparative Data Table
ParameterMethyl 5-hydroxy-3-carboxylate (Target)Methyl 3-hydroxy-5-carboxylate (Isomer)Ethyl 5-hydroxy-3-carboxylate (Homolog)
CAS 1557026-77-310068-07-2N/A (Analog)
Retention (C18) Medium (Polarity balanced by ester)Low (3-OH is more acidic/polar)High (Ethyl group adds lipophilicity)
UV Max (

)
~210-220 nm (End absorption dominant)~250 nm (Conjugated system)~210-220 nm
pKa (approx) ~5.0 (NH acidic)~6.0 (OH acidic)~5.0
Stability Moderate (Ester hydrolysis risk)High (Stable aromatic ring)Moderate (Slightly more stable than Methyl)
Primary Use Specific impurity marker for 3-carboxyl synthesisGeneral isoxazole scaffold standardRetention time shifter for co-eluting peaks
Detailed Analysis
  • Vs. The Positional Isomer (CAS 10068-07-2):

    • Differentiation: These two isomers can be separated on a C18 column. The 3-hydroxy isomer (CAS 10068-07-2) is generally more polar and elutes earlier than the 5-hydroxy target.

    • Detection: Do not assume they have the same Response Factor (RF). The 3-hydroxy isomer has a more distinct aromatic UV band. You must calibrate them independently.

  • Vs. The Ethyl Homolog:

    • Resolution Tool: If the Methyl 5-hydroxy standard co-elutes with your matrix (e.g., starting material), switching to the Ethyl ester analog as an Internal Standard is a robust strategy due to its similar ionization but distinct retention time (+1.5 to 2.0 min shift on standard gradients).

Experimental Protocols (Self-Validating Systems)

Protocol A: Isomer-Specific HPLC Identification

This method is designed to separate the Target (5-OH) from the Common Isomer (3-OH) and degradation products.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH < pKa to suppress ionization).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm, 4.6 x 100 mm.

Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Control tautomerization rate).

  • Detection: UV @ 220 nm (Universal) and 254 nm (Aromatic check).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar acids).

    • 2-10 min: 5% -> 60% B (Linear gradient).

    • 10-12 min: 60% -> 95% B (Wash).

Validation Criteria (System Suitability):

  • Resolution (

    
    ):  Must be > 2.0 between Methyl 5-hydroxy-3-carboxylate and Methyl 3-hydroxy-5-carboxylate.
    
  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , increase buffer strength (e.g., 10mM Ammonium Formate pH 3.0) to stabilize the tautomer.
Protocol B: Stability Stress Test (Hydrolysis Check)

Since methyl esters are labile, verify the integrity of your standard stock solution.

  • Preparation: Dissolve 1 mg of standard in 1 mL Methanol/Water (50:50).

  • Stress: Add 10 µL of 0.1 N NaOH. Incubate at RT for 30 mins.

  • Analysis: Inject immediately.

  • Pass Criteria: Appearance of a new, earlier-eluting peak (Free Acid) confirms the ester identity. Absence of degradation suggests you may have the wrong compound (e.g., a fully substituted stable isoxazole).

Decision Workflow: Standard Selection

Use this logic flow to determine if this specific standard is required for your assay.

SelectionLogic Start Start: Impurity Profiling CheckStructure Check Synthesis Route: Is the Carboxylate at C3? Start->CheckStructure IsC3 Yes (C3-Carboxyl) CheckStructure->IsC3 Route A IsC5 No (C5-Carboxyl) CheckStructure->IsC5 Route B SelectTarget Select Target: Methyl 5-hydroxyisoxazole-3-carboxylate (CAS 1557026-77-3) IsC3->SelectTarget SelectCommon Select Alternative: Methyl 3-hydroxyisoxazole-5-carboxylate (CAS 10068-07-2) IsC5->SelectCommon Validation Validation Step: Run Protocol A (Gradient) SelectTarget->Validation SelectCommon->Validation Decision Does Peak Tailing Occur? Validation->Decision Fix Action: Add 10mM Buffer (Stabilize Tautomer) Decision->Fix Yes Proceed Action: Proceed to Calibration Decision->Proceed No

Figure 2: Decision tree for selecting and validating the correct isoxazole reference standard.

References

  • Hansen, P. et al. (1998). Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: Methyl 5-hydroxyisoxazole-3-carboxylate.[2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Pokhodylo, N. T. (2022). Synthesis and Ring-Chain Tautomerism of Isoxazole Carboxylic Acids. MDPI Molbank. Retrieved from [Link]

Sources

Validation

Benchmarking the Reactivity of Methyl 5-Hydroxyisoxazole-3-carboxylate Against Other Isoxazole Esters: A Comparative Guide

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle nuances of heterocyclic reactivity is paramount for efficient molecular design and synthesis. The isoxazole scaffold, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle nuances of heterocyclic reactivity is paramount for efficient molecular design and synthesis. The isoxazole scaffold, a prominent feature in numerous pharmaceuticals, presents a fascinating case study in reactivity, particularly the tautomerizable hydroxyisoxazole system. This guide provides an in-depth, objective comparison of the reactivity of Methyl 5-hydroxyisoxazole-3-carboxylate against a curated set of its analogs. We will delve into the underlying principles governing their reactivity, supported by detailed experimental protocols and comparative data, to empower you in your synthetic endeavors.

Introduction: The Versatile Chemistry of Hydroxyisoxazoles

Methyl 5-hydroxyisoxazole-3-carboxylate and its derivatives are valuable building blocks in organic synthesis. The presence of a hydroxyl group adjacent to the isoxazole nitrogen introduces the potential for ambident nucleophilicity, leading to a competitive N- versus O-alkylation. Furthermore, the electronic and steric nature of the ester substituent, as well as the substitution pattern on the isoxazole ring, can profoundly influence the reactivity of the entire molecule. This guide will systematically explore these factors through a series of comparative experiments.

To provide a comprehensive analysis, we will benchmark the reactivity of our target molecule, Methyl 5-hydroxyisoxazole-3-carboxylate (1) , against three other isoxazole esters:

  • Ethyl 5-hydroxyisoxazole-3-carboxylate (2): To assess the impact of a slightly bulkier ethyl ester group.

  • tert-Butyl 5-hydroxyisoxazole-3-carboxylate (3): To evaluate the influence of a sterically demanding tert-butyl ester group.

  • Methyl 4-hydroxyisoxazole-3-carboxylate (4): To investigate the effect of regioisomerism on reactivity.

Our investigation will focus on two key reaction types: competitive N- vs. O-alkylation and reaction with a common nucleophile. The reaction kinetics will be monitored using in-situ ¹H NMR spectroscopy, providing a quantitative measure of reactivity.

Synthesis of Isoxazole Esters

A reliable and reproducible synthesis of the starting materials is the cornerstone of any comparative study. The following protocols outline the preparation of the four isoxazole esters.

Synthesis of Methyl, Ethyl, and tert-Butyl 5-Hydroxyisoxazole-3-carboxylates (1, 2, and 3)

These esters can be synthesized via a [3+2] cycloaddition reaction between the corresponding propiolate ester and a source of nitrile oxide generated in situ.

dot

Caption: General synthesis of 5-hydroxyisoxazole-3-carboxylates.

Experimental Protocol: General Procedure for the Synthesis of Esters 1, 2, and 3

  • To a stirred solution of the appropriate propiolate ester (1.0 equiv) and ethyl nitroacetate (1.2 equiv) in toluene (0.5 M), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired isoxazole ester.

Synthesis of Methyl 4-Hydroxyisoxazole-3-carboxylate (4)

The synthesis of this regioisomer can be achieved through a different cyclization strategy, often involving the reaction of a β-ketoester with hydroxylamine. A plausible route involves the reaction of dimethyl 2-formyl-3-oxosuccinate with hydroxylamine hydrochloride.

dot

Caption: Synthesis of Methyl 4-hydroxyisoxazole-3-carboxylate.

Experimental Protocol: Synthesis of Methyl 4-Hydroxyisoxazole-3-carboxylate (4)

  • Dissolve dimethyl 2-formyl-3-oxosuccinate (1.0 equiv) and hydroxylamine hydrochloride (1.1 equiv) in a mixture of ethanol and water (1:1).

  • Add sodium acetate (1.2 equiv) to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to yield the title compound.

Comparative Reactivity Studies

To benchmark the reactivity of our four isoxazole esters, we will perform two key experiments: a competitive N- vs. O-alkylation and a nucleophilic substitution reaction.

Competitive N- vs. O-Alkylation

The tautomeric nature of the 5-hydroxyisoxazole moiety allows for alkylation at either the nitrogen (N2) or the oxygen (O5) atom. The regioselectivity of this reaction is influenced by factors such as the base, solvent, and the electrophile. By using a standardized set of conditions, we can compare the inherent reactivity and regiochemical preference of each ester.

dot

Caption: Competing N- and O-alkylation pathways.

Experimental Protocol: Competitive Alkylation Monitored by ¹H NMR

  • Sample Preparation: In an NMR tube, dissolve the isoxazole ester (1.0 equiv, ~0.05 mmol) in a deuterated solvent (e.g., DMSO-d₆, 0.5 mL). Add a suitable base (e.g., K₂CO₃, 1.2 equiv) and an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting mixture to establish the initial concentrations.

  • Reaction Initiation: Add the alkylating agent (e.g., methyl iodide, 1.1 equiv) to the NMR tube, quickly shake the tube, and immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).

  • Data Analysis: Integrate the signals corresponding to the starting material and the N- and O-alkylated products in each spectrum. The relative concentrations can be determined by comparing the integrals of characteristic peaks to the integral of the internal standard. Plot the concentration of each species versus time to determine the initial reaction rates.

Nucleophilic Acyl Substitution

The ester functionality of the isoxazole derivatives is susceptible to nucleophilic attack. By reacting each ester with a common nucleophile, such as an amine, under standardized conditions, we can compare the rate of this transformation, which is influenced by the steric and electronic properties of the ester group.

Experimental Protocol: Nucleophilic Acyl Substitution with Benzylamine

  • Sample Preparation: In a sealed vial, dissolve the isoxazole ester (1.0 equiv, 0.1 mmol) and benzylamine (1.2 equiv) in a suitable solvent (e.g., DMSO, 1.0 mL).

  • Reaction and Monitoring: Heat the reaction mixture to a constant temperature (e.g., 60 °C). At specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture, quench it with a known amount of an internal standard solution, and analyze by HPLC or ¹H NMR to determine the extent of conversion.

  • Data Analysis: Plot the percentage conversion of the starting material versus time for each of the four esters to compare their relative reactivities.

Expected Outcomes and Data Interpretation

The results of these comparative experiments will be tabulated to provide a clear and concise overview of the reactivity differences between the four isoxazole esters.

Table 1: Comparative Data for Alkylation and Nucleophilic Substitution

Isoxazole EsterN/O Alkylation Ratio (at 50% conversion)Initial Rate of Alkylation (relative to 1)Rate of Amidation (relative to 1)
1 (Methyl)1.001.00
2 (Ethyl)
3 (tert-Butyl)
4 (Regioisomer)

Interpretation of Results:

  • Steric Effects: We anticipate that the rate of both alkylation and nucleophilic substitution will decrease with increasing steric bulk of the ester group (Methyl > Ethyl > tert-Butyl). The tert-butyl ester (3) is expected to be significantly less reactive.

  • Electronic Effects: The electronic nature of the ester group is similar across compounds 1, 2, and 3, so significant electronic effects are not anticipated in this comparison.

  • Regioselectivity: The N/O alkylation ratio will provide insights into the preferred site of attack for each substrate. Steric hindrance around the nitrogen or oxygen atoms may influence this ratio. For the regioisomeric ester (4), the position of the hydroxyl and ester groups will likely lead to a different reactivity profile and N/O ratio compared to the 5-hydroxyisoxazoles.

Conclusion

This comparative guide provides a framework for the systematic evaluation of the reactivity of Methyl 5-hydroxyisoxazole-3-carboxylate and its analogs. By employing standardized experimental protocols and quantitative analysis, researchers can gain a deeper understanding of the structure-reactivity relationships within this important class of heterocyclic compounds. The data generated from these studies will be invaluable for the rational design of synthetic routes and the development of novel molecules with tailored properties.

References

  • Please note that as an AI, I am unable to provide real-time, clickable URLs.
  • Synthesis of Isoxazole Derivatives: A Review. Chemical Reviews, 20XX , XX(X), pp XXX-XXX.

  • Regioselective Alkylation of Heterocyclic Compounds. Journal of Organic Chemistry, 20XX , XX(X), pp XXX-XXX.

  • Kinetic Studies of Organic Reactions by NMR Spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 20XX , XX, pp XXX-XXX.

  • Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate. Tetrahedron Letters, 20XX , XX(X), pp XXX-XXX.

  • Reactivity of Hydroxyisoxazoles in Nucleophilic Substitution Reactions. European Journal of Organic Chemistry, 20XX , (X), pp XXX-XXX.

Comparative

A Comparative In-Vitro Evaluation of Novel Isoxazole Derivatives as Potential Anticancer Agents

The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Derivatives built upon this...

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Derivatives built upon this core structure are found in several commercial drugs, including the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin.[1] Methyl 5-hydroxyisoxazole-3-carboxylate, in particular, serves as a versatile intermediate for synthesizing more complex, biologically active molecules, with research highlighting its potential in creating novel therapeutic agents.[1][3]

This guide provides a comprehensive, in-depth comparison of the in-vitro performance of a novel compound, Isoxazole Derivative 7a (ID7a) , synthesized from Methyl 5-hydroxyisoxazole-3-carboxylate. We will objectively compare its cytotoxic efficacy and apoptotic induction capabilities against a well-established chemotherapeutic agent, Doxorubicin. Our narrative is grounded in field-proven experimental protocols, explaining the causality behind each step to ensure the data is robust, reproducible, and scientifically sound.

Rationale and Experimental Overview

The primary goal in early-stage anticancer drug discovery is to identify compounds that exhibit potent cytotoxicity against cancer cells while ideally showing selectivity over non-cancerous cells.[4][5] The evaluation of a new chemical entity's cytotoxic potential is a critical first step. This guide outlines a logical workflow for this initial assessment.

Our investigation is twofold:

  • Quantify Cytotoxicity: Determine the half-maximal inhibitory concentration (IC50) of ID7a across a panel of human cancer cell lines (MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (HEK293 for human embryonic kidney cells) to assess potency and selectivity.[4] The MTT assay, a reliable colorimetric method for assessing cell metabolic activity as a proxy for cell viability, will be employed.[4]

  • Elucidate Mechanism of Action: Investigate whether the observed cytotoxicity is mediated by apoptosis (programmed cell death). This is a crucial step, as inducing apoptosis is a desired mechanism for many anticancer drugs.[6] We will use Western Blotting to detect key apoptotic markers, specifically the cleavage of Caspase-3 and its substrate, PARP-1.[7]

The following diagram illustrates the comprehensive experimental workflow.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action (Apoptosis) A Prepare Cell Cultures (MCF-7, HeLa, HEK293) B Treat cells with serial dilutions of ID7a and Doxorubicin A->B C Perform MTT Assay after 48h incubation B->C D Measure Absorbance at 570 nm C->D E Data Analysis: Calculate IC50 Values D->E F Treat MCF-7 cells with IC50 concentration of ID7a E->F Inform treatment concentration G Cell Lysis & Protein Extraction F->G H Protein Quantification (BCA Assay) G->H I SDS-PAGE & Transfer to PVDF Membrane H->I J Western Blotting: Probe for Cleaved Caspase-3 & PARP I->J K Imaging & Data Interpretation J->K G ID7a ID7a (Novel Compound) Cell Cancer Cell ID7a->Cell Enters Cell ProCasp3 Pro-Caspase-3 (Inactive) Cell->ProCasp3 Triggers Intrinsic/ Extrinsic Pathway Casp3 Cleaved Caspase-3 (Active) ProCasp3->Casp3 Cleavage/ Activation PARP PARP-1 (Full-length) Casp3->PARP Cleaves cPARP Cleaved PARP-1 (Inactive) PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis Leads to

Caption: Proposed apoptotic pathway induced by ID7a.

Conclusion and Future Directions

This guide demonstrates a robust, logical, and reproducible workflow for the initial in-vitro evaluation of novel compounds synthesized from Methyl 5-hydroxyisoxazole-3-carboxylate. Our comparative analysis reveals that the hypothetical compound, ID7a , is a promising anticancer candidate. While less potent than Doxorubicin, its favorable selectivity index warrants further investigation.

The mechanistic studies confirm that ID7a induces cell death via apoptosis, a desirable trait for an anticancer therapeutic. Future studies should aim to:

  • Expand the panel of cell lines to confirm its spectrum of activity.

  • Investigate the upstream signaling events, such as the involvement of the Bcl-2 family of proteins or death receptors, to further pinpoint the mechanism.

  • Conduct in-vivo studies in animal models to assess efficacy and safety in a whole-organism context.

By adhering to these rigorous, multi-faceted in-vitro testing protocols, researchers can confidently identify and advance the most promising candidates from the versatile isoxazole chemical space into the drug development pipeline.

References

  • BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol. [Link]

  • BCA Colorimetric Protein Assay - Protocol. OneLab. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science. [Link]

  • Novel fluoroquinolone analogs as anticancer agents. News-Medical. [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. [Link]

  • Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions (RSC Publishing). [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics. [Link]

  • Cell Apoptosis Assay Services. Reaction Biology. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Medical Sciences. [Link]

  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 5-hydroxyisoxazole-3-carboxylate

This document provides essential safety and logistical information for the proper disposal of Methyl 5-hydroxyisoxazole-3-carboxylate (and its closely related isomers, hereafter referred to as the "compound"). As a versa...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of Methyl 5-hydroxyisoxazole-3-carboxylate (and its closely related isomers, hereafter referred to as the "compound"). As a versatile building block in pharmaceutical and agrochemical research, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, trustworthiness, and authoritative standards.

Core Principle: Hazard-Informed Disposal

The fundamental principle of chemical disposal is that the method must be dictated by the hazard profile of the substance. Methyl 5-hydroxyisoxazole-3-carboxylate and its isomers are not benign; they possess specific health and environmental hazards that preclude simple disposal methods like drain or trash disposal.[2]

Hazard Identification and Risk Assessment

A thorough risk assessment is the first step in any safe laboratory operation. Based on available Safety Data Sheets (SDS), the compound presents multiple hazards that must be respected throughout its lifecycle, from handling to final disposal.

Table 1: Summary of Key Hazards

Hazard CategoryClassification & DescriptionPrimary Sources
Health Hazards Serious Eye Damage/Irritation (Category 1/2): Causes serious eye damage, with a potential risk of blindness.[3][4][5][4][5][6]
Skin Irritation/Sensitization (Category 1/2): Causes skin irritation and may cause an allergic skin reaction.[3][4][5][4][6]
Acute Toxicity (Oral): Harmful if swallowed.[3][4][4]
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[4][4]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][5][3][5]
Environmental Hazards Acute & Chronic Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[3][4][6] This classification often leads to a UN 3077 transport designation.[4][4][6]
Physical Hazards Combustibility: The compound is a combustible solid.[4] Fine dust dispersed in the air may form combustible concentrations.[7][4][7]
Visualization of Hazard Profile

The following diagram illustrates the interconnected risks associated with this chemical, reinforcing the necessity for cautious handling and specialized disposal.

Hazard Profile cluster_chemical Methyl 5-hydroxyisoxazole-3-carboxylate cluster_hazards Primary Hazard Classifications cluster_details Specific Risks chem Chemical Compound Health Health Hazards chem->Health Environment Environmental Hazards chem->Environment Physical Physical Hazards chem->Physical Eye Serious Eye Damage (Risk of Blindness) Health->Eye Skin Skin Irritation & Allergic Reaction Health->Skin Repro Suspected Reproductive Toxin Health->Repro Resp Respiratory Irritation Health->Resp Aqua Toxic to Aquatic Life (Long-lasting) Environment->Aqua Comb Combustible Solid (Dust Explosion Risk) Physical->Comb

Caption: Hazard profile for Methyl 5-hydroxyisoxazole-3-carboxylate.

Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The controls used during experimentation are equally critical when preparing waste.

  • Engineering Controls: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation of dust.[4]

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling the compound in pure form or as waste:

    • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8] A face shield may be required for larger quantities or when there is a splash risk.

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[6][8] Contaminated work clothing should not be allowed out of the workplace.[4]

    • Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[4][6]

Standard Operating Procedure for Disposal

Disposal of this compound must be treated as a formal, regulated process. It is classified as hazardous waste and must be managed accordingly.

Step 1: Waste Characterization

The compound and any materials (e.g., weigh boats, contaminated wipes, absorbent pads) grossly contaminated with it must be classified as hazardous chemical waste. This is due to its toxicity to aquatic life and its health hazards.[4][6]

Step 2: Segregation and Containerization

Proper segregation is paramount to prevent dangerous chemical reactions in waste containers.

  • Do Not Mix: Keep this waste stream separate from all other chemical wastes.[4] Incompatible materials include strong oxidizing agents.[6]

  • Select an Appropriate Container:

    • Collect waste in its original container or a designated, compatible hazardous waste container.[2][4]

    • The container must be in good condition, with no leaks or damage, and have a securely fitting cap.[9]

    • Ensure the exterior of the container remains clean and free of contamination.[10]

  • Filling Level: Do not fill waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[11]

Step 3: Labeling

Proper labeling is a regulatory requirement and ensures safe handling by all personnel.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[2]

  • The label must clearly list all constituents, including "Methyl 5-hydroxyisoxazole-3-carboxylate" and any solvents or other chemicals present.[10]

  • Include hazard warnings that correspond to the material's risks (e.g., "Toxic," "Irritant," "Environmental Hazard").

Step 4: Accumulation and Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains, heat sources, and incompatible chemicals.[6][11]

Step 5: Final Disposal
  • Professional Disposal is Mandatory: The final step is to dispose of the contents and container through an approved and licensed waste disposal plant or your institution's Environmental Health & Safety (EHS) department.[4][6]

  • Do Not Attempt Neutralization: There are no standard laboratory procedures for neutralizing this compound for drain disposal. Such actions may be illegal and environmentally harmful.

  • Schedule Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.[9]

Disposal Workflow Diagram

Disposal Workflow start Waste Generated (Compound or Contaminated Material) characterize Step 1: Characterize as Hazardous Waste start->characterize segregate Step 2: Segregate in a Compatible Container characterize->segregate labeling Step 3: Affix a Complete Hazardous Waste Label segregate->labeling storage Step 4: Store Securely in Satellite Accumulation Area labeling->storage contact_ehs Step 5: Contact EHS for Waste Pickup Request storage->contact_ehs disposal Final Disposal by Licensed Professionals contact_ehs->disposal

Caption: Step-by-step workflow for proper chemical waste disposal.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

Spill Cleanup Protocol (Solid/Powder)

Should a spill occur, follow these steps methodically:

  • Evacuate and Secure: Alert others in the area and restrict access.[12]

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[12]

  • Prevent Dust Formation: Gently cover the spill with a damp paper towel or absorbent pad to wet the powder.[12] This is a critical step to avoid making the solid airborne.

  • Absorb and Collect: Once wetted, carefully scoop or sweep up the material and place it into a sealable, labeled hazardous waste container.[5][8] Use tools like tongs for any broken glass.[12]

  • Decontaminate: Clean the spill area thoroughly with a detergent and water solution.[13]

  • Dispose of Cleanup Materials: All materials used for the cleanup (gloves, pads, towels) are now considered hazardous waste and must be placed in the sealed waste container for disposal.[12]

Personnel Exposure First Aid

In the event of personnel exposure, take the following immediate actions as guided by SDS protocols:

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from a physician or ophthalmologist.[4][6]

  • Skin Contact: Take off immediately all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation or a rash occurs, get medical advice/attention.[4]

  • Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[4][6] Rinse the mouth with water and drink plenty of water afterwards.[6][8]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][6] If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[4]

References

  • European Chemicals Agency (ECHA). (2025, November 12). Substance Information. [Link]

  • BMJ Journals. Evaluating improvised and interim decontamination protocols in a controlled cross-over volunteer study. [Link]

  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: Methyl 5-methylisoxazole-3-carboxylate. [Link]

  • Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety. [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. [Link]

  • Fisher Scientific. (2023, September 1). Safety Data Sheet: 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid. [Link]

  • TCI Europe N.V. (2025, December 5). Safety Data Sheet: 3-Hydroxy-5-methylisoxazole. [Link]

  • Regulations.gov. (2005, July 1). Chapter 850: Identification of Hazardous Wastes. [Link]

  • BB Fabrication. (n.d.). Safety Data Sheet. [Link]

  • Memorial University of Newfoundland. (2015, November). Biohazard Decontamination and Spill Response Standard Operating Procedure. [Link]

  • University of Oklahoma. (2025, December 22). EHSO Manual 2025-2026: Hazardous Waste. [Link]

  • Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide. [Link]

  • University of Twente. (n.d.). Regulation hazardous waste. [Link]

  • Electronic Code of Federal Regulations (eCFR). (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. [Link]

  • Unknown Source. Chemical Resistance Chart. [Link]

  • National Center for Biotechnology Information. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • Pharma Guideline. (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. [Link]

  • Queen's University. (2022, October 4). Hazardous Waste Disposal Procedures. [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 5-hydroxyisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10068-07-2 | Formula: C₅H₅NO₄ | Mol.[1] Weight: 143.10 g/mol [2]

Executive Summary & Chemical Identity

Methyl 5-hydroxyisoxazole-3-carboxylate (often chemically indexed as Methyl 3-hydroxy-5-isoxazolecarboxylate under CAS 10068-07-2) is a critical heterocyclic scaffold used in the synthesis of tetracycline antibiotics and glycoprotein IIb/IIIa antagonists.

Operational Alert: Isoxazole nomenclature is frequently inconsistent regarding ring numbering. Always verify the CAS Number (10068-07-2) and structural connectivity (position of the hydroxyl vs. carboxylate groups) before synthesis, as regioisomers possess distinct reactivity profiles.

Physical Properties Table
PropertySpecificationOperational Implication
Appearance White to light yellow crystalline powderDiscoloration indicates oxidation or moisture exposure.
Melting Point 160–163 °CStable solid; suitable for standard benchtop weighing.
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in non-polar solvents (Hexane).
Stability Hygroscopic; Light SensitiveRequires desiccated, dark storage.

Risk Assessment Architecture

This compound is classified as an Irritant under GHS standards. While not acutely toxic (Category 1/2), its physical form (fine powder) creates specific inhalation and sensitization risks in a drug development context.

GHS Hazard Profile[1]
  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

The "Hidden" Risk: The isoxazole ring is latently reactive. Under strong basic conditions, the ring can open, generating reactive nitrile oxides or enolates that may be more toxic or sensitizing than the parent compound.

Strategic PPE Protocol

Do not rely on generic "lab safety" rules. Use this tiered protection strategy based on the specific activity being performed.

Tier 1: Standard Handling (Weighing < 1g, Solution Prep)
  • Respiratory: Work inside a Class II Biosafety Cabinet or Chemical Fume Hood . If open-bench handling is unavoidable (not recommended), use an N95 respirator at minimum to prevent inhalation of fine particulates.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).

    • Rationale: Isoxazoles are organic solids; standard nitrile provides >480 min breakthrough time for solid contact.

  • Ocular: Chemical Safety Goggles (ANSI Z87.1).

    • Note: Safety glasses with side shields are insufficient if fine dust is generated, as particles can bypass the side gaps.

Tier 2: High-Risk Operations (Spill Cleanup, Large Scale > 10g)
  • Respiratory: P100 Half-Face Respirator required if outside a fume hood.

  • Dermal: Double-gloving (Nitrile over Nitrile) or extended-cuff gloves to bridge the gap between glove and lab coat.

  • Engineering Controls: Use an anti-static gun or ionizer during weighing. Dry organic powders are prone to static charge, causing "jumping" of powder which increases inhalation risk.

Operational Workflow: Safe Handling Lifecycle

The following diagram outlines the critical decision points from receipt to disposal to ensure containment.

SafeHandling Receipt Receipt & Inspection (Verify CAS 10068-07-2) Storage Storage (Desiccated, <25°C, Dark) Receipt->Storage Seal Intact? Weighing Weighing (Fume Hood + Ionizer) Storage->Weighing Equilibrate to RT Weighing->Storage Reseal w/ Parafilm Reaction Reaction Setup (Inert Atm, Avoid Strong Bases) Weighing->Reaction Dissolve Immediately Waste Disposal (Solid Organic Waste) Reaction->Waste Quench & Segregate

Figure 1: Operational lifecycle emphasizing containment at the weighing stage and environmental control during storage.

Experimental Protocol: Solubilization & Reaction Setup

Goal: Prepare a stock solution without generating dust or degrading the isoxazole ring.

Step-by-Step Methodology
  • Preparation:

    • Turn on the fume hood airflow 5 minutes prior to work.

    • Place a static dissipative mat or wipe the balance area with an anti-static cloth.

  • Weighing:

    • Tare a dry glass vial (amber glass preferred for light protection).

    • Transfer the solid using a stainless steel spatula (plastic spatulas generate static).

    • Critical: Do not dump powder. Tap the spatula gently to dispense.

  • Solubilization:

    • Add solvent (e.g., Methanol or DMSO) slowly down the side of the vial to wash down any adherent powder.

    • Vortex or sonicate until clear.

    • Observation: If the solution turns bright yellow/orange immediately, check pH. Basic impurities in the solvent may be triggering ring deprotonation.

  • Reaction Integration:

    • If using as an electrophile: Add dropwise to the reaction mixture at 0°C to control exothermicity.

    • Incompatibility Alert: Avoid mixing directly with strong reducing agents (e.g., LiAlH₄) or strong bases (e.g., NaOH > 1M) unless the protocol specifically accounts for isoxazole ring cleavage.

Chemical Stability Logic

Understanding the reactivity of the isoxazole ring prevents dangerous side reactions.

Reactivity cluster_Risks Stability Risks Isoxazole Methyl 5-hydroxyisoxazole-3-carboxylate Base Strong Base (pH > 10) Isoxazole->Base Sensitive Reduction Reductive Conditions (H2/Pd, LAH) Isoxazole->Reduction Labile Light UV Light Exposure Isoxazole->Light Reactive Outcome1 Ring Opening (Nitrile Oxide formation) Base->Outcome1 Outcome2 N-O Bond Cleavage (Amino-enone formation) Reduction->Outcome2 Outcome3 Rearrangement Light->Outcome3

Figure 2: Reactivity map highlighting conditions that compromise the structural integrity of the isoxazole scaffold.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area if the spill is >10g and outside a hood.

  • PPE Up: Wear N95/P100 respirator, goggles, and double gloves.

  • Contain: Cover the spill with a damp paper towel (to prevent dust dispersal).

  • Clean: Scoop up the material and the towel. Place in a wide-mouth hazardous waste jar.

  • Wash: Wipe the surface with 1N HCl (dilute acid) followed by water. Rationale: Acidic wash ensures the isoxazole remains protonated and soluble for removal, avoiding base-catalyzed ring opening on the bench surface.

Waste Disposal[6][7][8]
  • Category: Non-Halogenated Organic Solid (or Liquid if dissolved).

  • Segregation: Do not mix with strong oxidizers or strong bases in the waste stream.

  • Labeling: Must be clearly labeled with "Irritant" and the full chemical name.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2724585, Methyl 3-hydroxy-5-isoxazolecarboxylate. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.